molecular formula C40H67N5O26 B8118343 Penta-N-acetylchitopentaose

Penta-N-acetylchitopentaose

Cat. No.: B8118343
M. Wt: 1034.0 g/mol
InChI Key: DPTYILOGADPXRZ-RXDSZOQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penta-N-acetylchitopentaose is an oligosaccharide.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H67N5O26/c1-12(52)41-17(6-46)27(58)33(18(57)7-47)68-38-24(43-14(3)54)30(61)35(20(9-49)65-38)70-40-26(45-16(5)56)32(63)36(22(11-51)67-40)71-39-25(44-15(4)55)31(62)34(21(10-50)66-39)69-37-23(42-13(2)53)29(60)28(59)19(8-48)64-37/h6,17-40,47-51,57-63H,7-11H2,1-5H3,(H,41,52)(H,42,53)(H,43,54)(H,44,55)(H,45,56)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTYILOGADPXRZ-RXDSZOQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H67N5O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347756
Record name Penta-N-acetylchitopentaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1034.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36467-68-2
Record name Penta-N-acetylchitopentaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Penta-N-acetylchitopentaose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Molecular Characteristics, Synthesis, and Role in Biological Signaling

Introduction

Penta-N-acetylchitopentaose is a chitin (B13524) pentamer, an oligosaccharide composed of five β-(1→4)-linked N-acetyl-D-glucosamine units. As a well-defined chitooligosaccharide, it serves as a crucial molecule in studying plant-microbe interactions, particularly in the induction of plant defense mechanisms and the intricate signaling pathways of nodulation in rhizobia-legume symbiosis. This technical guide provides a comprehensive overview of the molecular properties, experimental protocols for synthesis and analysis, and the biological signaling pathways associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research. The key molecular data is summarized in the table below.

PropertyValue
Molecular Formula C40H67N5O26
Molecular Weight 1033.98 g/mol
Alternate Names Chitinpentaose, N,N',N'',N''',N''''-Pentaacetylchitopentaose
CAS Number 36467-68-2

Experimental Protocols

Chemo-enzymatic Synthesis

A practical method for the gram-scale production of this compound involves the use of recombinant Escherichia coli strains expressing the nodC gene, which encodes for a chitooligosaccharide synthase.

Methodology:

  • Expression System: High-cell-density cultivation of a recombinant E. coli strain harboring the nodC gene from a suitable rhizobial species (e.g., Azorhizobium caulinodans) is performed.

  • Acceptor Molecule: The synthesis can be initiated using an acceptor molecule, such as allyl 2-acetamido-2-deoxy-β-D-glucopyranoside, which will be extended by the NodC synthase.

  • Cultivation: The recombinant E. coli is cultured in a fermenter under optimized conditions to achieve high cell density and efficient synthesis of the chitooligosaccharide.

  • Extraction: Following cultivation, the cells are harvested, and the this compound is extracted from the culture medium or the periplasmic space.

  • Purification: The crude extract is then subjected to purification steps to isolate the desired pentamer.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

  • System: A standard HPLC system equipped with a UV or refractive index (RI) detector.

  • Column: A reversed-phase C18 column or a specialized carbohydrate analysis column (e.g., an amine-based column) is recommended.

Mobile Phase and Gradient (Example for a C18 column):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: A linear gradient from a low to a high percentage of acetonitrile in water is typically employed. For instance, a gradient of 5% to 50% acetonitrile over 30 minutes. The exact gradient will require optimization based on the specific column and system.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

Detection:

  • Detection can be performed using a UV detector at a low wavelength (e.g., 195-210 nm) or an RI detector.

Purification by Size-Exclusion Chromatography (SEC)

SEC is a valuable technique for separating chitooligosaccharides based on their size.

Methodology:

  • Column: A gel filtration column, such as Sephadex G-25 or similar, is packed and equilibrated with an appropriate buffer (e.g., deionized water or a low concentration salt solution).

  • Sample Application: The crude or partially purified sample containing this compound is carefully loaded onto the top of the column.

  • Elution: The sample is eluted with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Fractions are collected, and the presence of the desired pentamer is monitored using techniques like thin-layer chromatography (TLC) or mass spectrometry.

Analytical Characterization

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for confirming the molecular weight and purity of this compound.

  • Ionization Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.

  • Analysis: The mass spectrum will show a prominent peak corresponding to the molecular ion of this compound, often as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern, which typically involves glycosidic bond cleavages.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for the structural elucidation of this compound. While specific chemical shift data for this compound is not widely published, the spectra of related N-acetylglucosamine oligomers can provide a reference for assignment.

  • Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, such as D₂O.

  • Analysis: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are performed to assign the proton and carbon signals and confirm the connectivity of the sugar units.

Signaling Pathways

This compound and related chitooligosaccharides are recognized as microbe-associated molecular patterns (MAMPs) by plants, triggering downstream signaling cascades that lead to defense responses. It is also a key structural component of Nod factors in rhizobia, which are crucial for initiating the symbiotic relationship with legumes.

Plant Defense Signaling

The recognition of chitin fragments like this compound is a cornerstone of the plant's innate immune system.

Plant_Defense_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling This compound This compound Receptor LysM Receptor Kinase (e.g., CERK1) This compound->Receptor RLCK Receptor-Like Cytoplasmic Kinase Receptor->RLCK MAPK_Cascade MAPK Cascade RLCK->MAPK_Cascade TFs Transcription Factors MAPK_Cascade->TFs Defense_Genes Defense Gene Expression TFs->Defense_Genes Nod_Factor_Signaling cluster_rhizobium Rhizobium cluster_plant Plant Root Hair Cell Nod_Genes Nod Genes (nodA, nodB, nodC) Nod_Factor_Synth Nod Factor Synthesis Nod_Genes->Nod_Factor_Synth Nod_Factor Nod Factor (Lipo-chitooligosaccharide) Nod_Factor_Synth->Nod_Factor Receptor_Complex Nod Factor Receptor (LysM-RLKs) Nod_Factor->Receptor_Complex Signaling_Cascade Symbiosis Signaling Pathway Receptor_Complex->Signaling_Cascade Nodulation Nodulation (Root hair curling, infection thread formation) Signaling_Cascade->Nodulation

The Biological Role of Penta-N-acetylchitopentaose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biological Functions and Applications of Penta-N-acetylchitopentaose

Abstract

This compound, a chitin (B13524) pentamer, is a potent microbe-associated molecular pattern (MAMP) that plays a pivotal role in the intricate dialogue between plants and microbes. As a key component of fungal cell walls, its perception by the plant's innate immune system triggers a cascade of defense responses collectively known as pattern-triggered immunity (PTI). This guide provides a comprehensive technical overview of the biological significance of this compound, detailing its role as an elicitor of plant defenses, the intricacies of its signaling pathway, and its emerging potential in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field of plant biology, immunology, and pharmacology, offering a foundational understanding of this critical biomolecule.

Introduction: The Recognition of a "Non-Self" Molecule

In nature, plants are perpetually confronted by a diverse array of microorganisms, including pathogenic fungi. To defend themselves, plants have evolved a sophisticated innate immune system capable of recognizing conserved molecular signatures of these microbes, termed MAMPs.[1][2] Chitin, a polymer of N-acetylglucosamine, is a primary structural component of fungal cell walls and is absent in plants, making it a classic example of a MAMP.[3][4] During fungal invasion, plant-secreted chitinases degrade the fungal cell wall, releasing chitin fragments of varying lengths.[3][4] Among these, oligomers of N-acetylglucosamine, such as this compound, are potent elicitors of plant defense responses.[5] The recognition of these chitin fragments by specific plant receptors initiates a signaling cascade that culminates in a broad-spectrum, durable immune response.

This compound as an Elicitor of Plant Defense

The perception of this compound by plant cells triggers a suite of well-characterized defense responses. These responses are crucial for restricting pathogen growth and establishing a state of heightened immunity.

Induction of Defense-Related Enzymes

One of the hallmark responses to chitin elicitation is the rapid induction of defense-related enzymes. Notably, the activity of chitinases, enzymes that can further degrade fungal cell walls, is significantly increased.[3][5] This creates a positive feedback loop, amplifying the defense signal. Another key enzyme induced is L-phenylalanine ammonia-lyase (PAL), which is involved in the biosynthesis of various defense compounds, including phytoalexins.[3]

The Oxidative Burst

Within minutes of perception, plant cells produce a burst of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. This "oxidative burst" serves multiple purposes: it has direct antimicrobial properties, it strengthens the plant cell wall through cross-linking of polymers, and it acts as a secondary signal to activate further defense responses.

Phytoalexin Biosynthesis

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulate at the site of infection.[6] The perception of this compound is a potent trigger for the production of these compounds, which exhibit broad-spectrum antimicrobial activity against fungi and bacteria.

Defense Gene Activation

The chitin signaling pathway ultimately leads to the transcriptional reprogramming of the plant cell, resulting in the upregulation of a large number of defense-related genes. These include genes encoding pathogenesis-related (PR) proteins, enzymes involved in phytoalexin biosynthesis, and components of the signaling pathway itself, further amplifying the defense response.[7][8][9][10][11]

Quantitative Data on Elicitor Activity

The eliciting activity of chitin oligomers is dependent on their degree of polymerization. This compound is consistently shown to be one of the most potent elicitors.

Response MeasuredPlant SystemThis compound ConcentrationObserved EffectReference
Chitinase (B1577495) InductionRice (Oryza sativa) suspension culture> 0.01 µg/mLSubstantial increase in extracellular chitinase activity[3]
L-Phenylalanine Ammonia-Lyase (PAL) InductionRice (Oryza sativa) suspension culture0.01 - 1 µg/mL (first phase)Increase in PAL activity[3]
Reactive Oxygen Species (ROS) BurstArabidopsis thaliana seedlings100 µg/mLInduction of ROS production[12]
Phytoalexin (Pisatin) AccumulationPea (Pisum sativum)Not specified for pentaose alone, but oligomers of DP 7-8 are optimalInduction of pisatin (B192138) accumulation[13]

Table 1: Summary of Quantitative Data on the Elicitor Activity of Chitin Oligomers, including this compound.

The Chitin Signaling Pathway

The perception of this compound at the cell surface is mediated by a complex of receptor-like kinases (RLKs) and receptor-like proteins (RLPs) containing Lysin motifs (LysM), which are known to bind N-acetylglucosamine-containing glycans.

Chitin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PentaN This compound LYK5 LYK5 PentaN->LYK5 Binding CERK1 CERK1/LYK1 RLCK RLCKs CERK1->RLCK Phosphorylation RBOH RBOH CERK1->RBOH Activation LYK5->CERK1 Forms complex MAPKKK MAPKKK RLCK->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Activation ROS ROS Burst RBOH->ROS Defense_Genes Defense Gene Expression TFs->Defense_Genes Upregulation

Caption: Chitin Signaling Pathway in Plants.

The binding of this compound to the LysM-RLP LYK5 induces its association with the LysM-RLK CERK1 (also known as LYK1). This leads to the phosphorylation and activation of CERK1's intracellular kinase domain. Activated CERK1 then phosphorylates downstream receptor-like cytoplasmic kinases (RLCKs), which in turn activate a mitogen-activated protein kinase (MAPK) cascade. This phosphorylation cascade ultimately leads to the activation of transcription factors, such as WRKYs, which translocate to the nucleus and induce the expression of defense-related genes. Concurrently, CERK1 activation also leads to the activation of NADPH oxidases (RBOHs) at the plasma membrane, resulting in the production of ROS.

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS) Burst

A common method to quantify the oxidative burst is the luminol-based chemiluminescence assay.

Materials:

  • Plant leaf discs or suspension cells

  • Luminol (B1675438) solution

  • Horseradish peroxidase (HRP)

  • This compound solution (elicitor)

  • 96-well microplate luminometer

Procedure:

  • Prepare leaf discs of a uniform size and float them in water overnight in a 96-well plate to reduce wounding effects.

  • Replace the water with a solution containing luminol and HRP.

  • Measure the background luminescence for a few cycles in the luminometer.

  • Add the this compound solution to the wells to initiate the response.

  • Immediately start measuring the luminescence kinetically over a period of 30-60 minutes.

  • The data is typically presented as relative light units (RLU) over time.

Quantification of Phytoalexins by High-Performance Liquid Chromatography (HPLC)

Materials:

  • Plant tissue treated with this compound

  • Extraction solvent (e.g., 80% methanol)

  • HPLC system with a C18 column and a UV or fluorescence detector

  • Phytoalexin standards

Procedure:

  • Harvest and freeze plant tissue at various time points after elicitor treatment.

  • Grind the frozen tissue to a fine powder and extract with a suitable solvent.

  • Centrifuge the extract to pellet debris and filter the supernatant.

  • Inject a defined volume of the extract onto the HPLC system.

  • Separate the compounds using a gradient of solvents (e.g., acetonitrile (B52724) and water with a small percentage of formic acid).

  • Detect the phytoalexins based on their retention time and UV absorbance or fluorescence spectrum, comparing them to known standards.

  • Quantify the amount of each phytoalexin by integrating the peak area and comparing it to a standard curve.[14][15][16][17][18][19][20][21][22][23]

Experimental_Workflow_Phytoalexin_Quantification start Plant Treatment with This compound harvest Harvest and Freeze Plant Tissue start->harvest extract Grind and Extract with Solvent harvest->extract filter Centrifuge and Filter Extract extract->filter hplc HPLC Analysis filter->hplc quantify Quantification (Peak Area vs. Standard Curve) hplc->quantify end Phytoalexin Concentration quantify->end

Caption: Experimental Workflow for Phytoalexin Quantification.

Role in Drug Development: A New Frontier

The critical role of chitin perception in plant immunity and its absence in vertebrates makes the chitin signaling pathway an attractive target for the development of novel therapeutic and agricultural agents.

Antifungal Drug Development

Since chitin is essential for the structural integrity of fungal cell walls, targeting its synthesis or perception is a promising strategy for developing new antifungal drugs.[5][24][25][26][27][28][29][30] Inhibitors of chitin synthases are already being explored.[4][27][29] Furthermore, developing molecules that interfere with the fungal mechanisms to evade chitin recognition by the host could enhance the host's natural defense mechanisms. For instance, inhibitors of fungal chitin deacetylases, enzymes that modify chitin to avoid plant recognition, are being investigated as potential fungicides.[2]

Immunomodulators

The ability of this compound to stimulate a robust immune response in plants provides a model for understanding innate immunity. This knowledge can be translated to the development of immunomodulators for therapeutic use in humans and animals.[1][3][15][16] Plant-derived compounds have long been a source of new drugs, and understanding how they modulate immune responses at a molecular level is crucial for their rational development.[1][3] The signaling components downstream of chitin perception in plants, such as MAPK cascades, have homologs in mammalian immune signaling, suggesting that insights gained from the plant system could be relevant to human health.

Conclusion

This compound stands as a central molecule in the intricate dance of plant-microbe interactions. Its role as a potent elicitor of plant immunity highlights the sophisticated surveillance systems that plants employ to defend themselves. A thorough understanding of its biological functions, the signaling pathways it triggers, and the experimental methodologies to study its effects is paramount for researchers in plant science and immunology. Furthermore, the unique aspects of the chitin signaling pathway offer exciting opportunities for the development of novel antifungal agents and immunomodulatory drugs, underscoring the importance of fundamental biological research in addressing pressing challenges in agriculture and medicine.

References

Penta-N-acetylchitopentaose CAS number and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Penta-N-acetylchitopentaose, a significant oligosaccharide in the fields of plant biology and drug development. This document, intended for researchers, scientists, and professionals in drug development, details its chemical properties, experimental protocols for its production and analysis, and its role in key biological signaling pathways.

Chemical Properties of this compound

This compound, a pentamer of N-acetylglucosamine, is a white to almost white solid compound.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 36467-68-2[1][2][3][4][5]
Molecular Formula C40H67N5O26[1][2][3][4]
Molecular Weight 1033.98 g/mol [1][4]
Melting Point 285-295°C (with decomposition)[1]
Solubility Soluble in water. Specifically, 1 mg/mL in PBS (pH 7.2).[1][2][1][2]
Appearance White to almost white solid[1]
Storage -20°C[1][2][5]
Purity Typically ≥95%[2][3]

Experimental Protocols

Production of this compound in Escherichia coli

A common method for producing this compound is through recombinant E. coli expressing the nodC gene, which encodes for a chitooligosaccharide synthase.

1. Strain and Plasmid Construction:

  • The nodC gene from a suitable rhizobial species (e.g., Mesorhizobium loti) is cloned into an expression vector, such as pET-28a, under the control of a suitable promoter (e.g., T7 promoter).

  • The resulting plasmid is then transformed into a competent E. coli expression strain, such as BL21(DE3).

2. Fermentation:

  • A two-step fermentation process can be employed for efficient production.

  • Step 1 (Cell Growth): The recombinant E. coli is cultured in a rich medium (e.g., LB medium) with appropriate antibiotics at 37°C with shaking until a desired cell density is reached.

  • Step 2 (Induction and Production): Gene expression is induced by adding an inducer like IPTG. The culture is then transferred to a production medium, which may contain specific precursors to enhance yield, and fermentation is continued.

3. Purification:

  • The intracellularly produced this compound is extracted from the harvested E. coli cells.

  • Purification can be achieved through a combination of charcoal adsorption and ion-exchange chromatography.

Analysis of Plant Defense Responses to Chitooligosaccharides

This protocol outlines a method to assess the elicitor activity of this compound in plants, such as Arabidopsis thaliana.

1. Plant Material and Treatment:

  • Arabidopsis thaliana seedlings are grown under controlled sterile conditions.

  • Seedlings are treated with a solution of this compound at a specific concentration. A control group is treated with the solvent alone.

2. Measurement of Reactive Oxygen Species (ROS) Production:

  • ROS production, a hallmark of plant defense activation, can be measured using a luminol-based chemiluminescence assay at various time points after treatment.

3. MAP Kinase Activation Assay:

  • Protein extracts are prepared from the treated and control seedlings.

  • The activation of mitogen-activated protein (MAP) kinases is determined by Western blotting using antibodies specific to the phosphorylated (active) forms of the kinases.

4. Callose Deposition Staining:

  • Callose deposition, a physical barrier against pathogens, is visualized by staining the leaves with aniline (B41778) blue.

  • The number of callose deposits is quantified using fluorescence microscopy.

5. Gene Expression Analysis:

  • Total RNA is extracted from the seedlings.

  • The expression levels of defense-related genes (e.g., pathogenesis-related genes) are quantified using quantitative real-time PCR (qRT-PCR).

Signaling Pathways

This compound and related chitooligosaccharides are recognized by plants as Pathogen-Associated Molecular Patterns (PAMPs), triggering a signaling cascade known as PAMP-Triggered Immunity (PTI).

plant_defense_signaling cluster_perception Perception at the Plasma Membrane cluster_signaling_cascade Intracellular Signaling Cascade cluster_cellular_responses Cellular Responses This compound This compound PRR Pattern Recognition Receptor (e.g., CERK1) This compound->PRR ROS_Burst Reactive Oxygen Species (ROS) Burst PRR->ROS_Burst MAPK_Cascade MAP Kinase Cascade PRR->MAPK_Cascade Callose_Deposition Callose Deposition ROS_Burst->Callose_Deposition Defense_Gene_Expression Defense Gene Expression MAPK_Cascade->Defense_Gene_Expression nod_factor_synthesis UDP_GlcNAc UDP-N-acetylglucosamine NodC NodC (Chitooligosaccharide Synthase) UDP_GlcNAc->NodC Chitopentaose_Backbone This compound Backbone NodC->Chitopentaose_Backbone Modifying_Enzymes Other Nod Enzymes (e.g., NodB, NodL) Chitopentaose_Backbone->Modifying_Enzymes Nod_Factor Mature Nod Factor (Lipo-chitooligosaccharide) Modifying_Enzymes->Nod_Factor

References

The Core of Chitin Oligosaccharide Research: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chitin (B13524) oligosaccharides (COS), the depolymerized products of chitin, are emerging as potent bioactive molecules with a wide array of therapeutic applications. Their biocompatibility, biodegradability, and low toxicity make them attractive candidates for drug development. This in-depth technical guide provides a foundational understanding of COS research, focusing on their production, characterization, biological activities, and the underlying signaling pathways.

Production and Characterization of Chitin Oligosaccharides

The biological activity of COS is intrinsically linked to its physicochemical properties, such as the degree of polymerization (DP), degree of deacetylation (DD), and the pattern of acetylation. Therefore, controlled production and thorough characterization are paramount.

Production Methods

COS are primarily produced from chitin or its deacetylated derivative, chitosan (B1678972), through chemical, physical, or enzymatic hydrolysis.[1][2][3]

  • Chemical Hydrolysis: This method typically involves the use of strong acids like hydrochloric acid to break down the glycosidic bonds of chitin or chitosan.[4][5] While effective, this process can be harsh, leading to a broad and often undefined mixture of oligosaccharides and can produce hazardous waste.[6]

  • Physical Hydrolysis: Techniques such as high-pressure homogenization, ultrasonic treatment, and milling can also be employed to reduce the molecular weight of chitin and chitosan.[4] These methods are generally more environmentally friendly but may result in lower yields.[4]

  • Enzymatic Hydrolysis: This is often the preferred method due to its high efficiency, specificity, and environmentally friendly nature.[1][4] Enzymes like chitinases and chitosanases are used to cleave the β-(1→4)-glycosidic linkages in a controlled manner, allowing for the production of more well-defined COS mixtures.[3][7]

Characterization Techniques

Accurate characterization of COS is crucial to establish structure-activity relationships. The key parameters to determine are the degree of polymerization (DP), degree of deacetylation (DD), and the sequence of N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine (GlcN) units.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating and quantifying COS based on their size (DP).[8] A gradient elution with an acetonitrile-water mobile phase on an amine-based column can effectively separate oligosaccharides with varying DPs.[9]

  • Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS), mass spectrometry is a powerful tool for determining the molecular weight of individual oligosaccharides and, consequently, their DP.[10] Tandem MS (MS/MS) can further provide information on the sequence of acetylated and deacetylated units within an oligomer.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is instrumental in determining the degree of deacetylation (DD) and providing detailed structural information, including the pattern of acetylation.[5][11]

Biological Activities of Chitin Oligosaccharides: Quantitative Data

COS exhibit a broad spectrum of biological activities that are of significant interest in drug development. The efficacy of these activities is often dependent on the molecular weight and degree of deacetylation of the oligosaccharides.

Table 1: Cytotoxicity of Chitin and Chitosan Oligosaccharides against Cancer Cell Lines
Cell LineOligosaccharide TypeIC50/EC50 Value (mg/mL)Reference
MCF-7 (Breast Cancer)Chitosan Oligosaccharides (COS)0.87[11]
HepG2 (Liver Cancer)Chitosan Oligosaccharides (COS)2.21[11]
HeLa (Cervical Cancer)Chitosan1.0 - 1.76[12]
PC3 (Prostate Cancer)Chitin Oligosaccharides (CTS-OS)0.025[13]
A549 (Lung Cancer)Chitin Oligosaccharides (CTS-OS)0.025[13]
Table 2: Antioxidant Activity of Chitin and Chitosan Oligosaccharides
AssayOligosaccharide TypeIC50/EC50 Value (mg/mL)Reference
DPPH Radical ScavengingChitosan Oligosaccharides (COS1)4.166[14]
ABTS Radical ScavengingChitosan Oligosaccharides (COS1)4.862[14]
DPPH Radical ScavengingLow Molecular Weight CDP~0.26[3]
Table 3: Antimicrobial Activity of Chitin and Chitosan Oligosaccharides
MicroorganismOligosaccharide TypeMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
Staphylococcus aureusChitosan Oligosaccharides (COS)1[5]
Escherichia coliAcetylated Chitosan Oligosaccharides>2[5]
Bacillus subtilisQuaternary-based Chitin/Chitosan Derivatives0.02 - 20.48[2]
Salmonella choleraesuisQuaternary-based Chitin/Chitosan Derivatives0.02 - 20.48[2]
Candida albicansChitosan Oligosaccharides (COS)0.5[5]

Key Signaling Pathways Modulated by Chitin Oligosaccharides

The diverse biological effects of COS are mediated through their interaction with and modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[15] COS have been shown to suppress the activation of NF-κB, which contributes to their anti-inflammatory properties.[13][16] This suppression can occur through the inhibition of IκB phosphorylation and degradation, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[16]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus COS Chitin Oligosaccharide IKK IKK Complex COS->IKK Inhibition IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->IkB Phosphorylation & Degradation IkB_NFkB->NFkB nucleus Nucleus Inflammation Inflammatory Gene Expression NFkB_n->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by Chitin Oligosaccharide.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[4] The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[4] COS can modulate the phosphorylation and activation of these kinases, thereby influencing downstream cellular responses, including cytokine production and inflammatory reactions.[4][17]

MAPK_Pathway COS Chitin Oligosaccharide Receptor Cell Surface Receptor COS->Receptor MAPKKK MAPKKK (e.g., AtMAPKKK5) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK4/5) MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Activation CellularResponse Cellular Responses (Inflammation, Proliferation) TranscriptionFactors->CellularResponse Enzymatic_Production Start Start: Chitin/Chitosan Substrate Dissolution 1. Substrate Dissolution (e.g., dilute acid) Start->Dissolution Enzyme 2. Add Chitinase/ Chitosanase Dissolution->Enzyme Incubation 3. Incubation (Controlled Temp & pH) Enzyme->Incubation Inactivation 4. Enzyme Inactivation (e.g., heat) Incubation->Inactivation Centrifugation 5. Centrifugation/ Filtration Inactivation->Centrifugation Purification 6. Purification/ Fractionation (e.g., UF) Centrifugation->Purification Analysis 7. Characterization (HPLC, MS, NMR) Purification->Analysis End End: Characterized COS Analysis->End

References

The Role of Penta-N-acetylchitopentaose in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants have evolved sophisticated innate immune systems to defend themselves against a barrage of potential pathogens. A crucial first line of defense is the recognition of conserved microbial signatures, known as Pathogen-Associated Molecular Patterns (PAMPs) or Microbe-Associated Molecular Patterns (MAMPs). One such PAMP is chitin (B13524), a major structural component of fungal cell walls. Short-chain chitin oligomers, released by the action of plant chitinases during fungal invasion, act as potent elicitors of plant defense responses. This technical guide provides an in-depth analysis of the function of a specific chitin oligomer, penta-N-acetylchitopentaose ((GlcNAc)5), in activating plant defense mechanisms. We will delve into the molecular perception of this elicitor, the subsequent signaling cascade, and provide detailed experimental protocols for its study.

Core Concepts: this compound as a PAMP

This compound is a polymer of five N-acetylglucosamine units linked by β-1,4-glycosidic bonds. It is recognized by the plant's innate immune system as a non-self molecule, triggering a suite of defense responses collectively known as PAMP-Triggered Immunity (PTI). The activation of PTI by (GlcNAc)5 enhances the plant's resistance to a broad spectrum of pathogens.

Data Presentation: Quantitative Aspects of this compound-Mediated Defense

While specific binding affinities and dose-response data for this compound are not extensively reported, data from closely related chitin oligomers provide valuable insights into the quantitative nature of these interactions.

ParameterReceptor/ResponseLigandValuePlant SystemReference
Binding Affinity (Kd) AtCERK1Chitooctaose ((GlcNAc)8)45 µMArabidopsis thaliana[1]
AtLYK5ChitinHigher affinity than AtCERK1Arabidopsis thaliana[1][2]
Elicitor Concentration for MAPK Activation MAPK (MPK3, MPK4, MPK6)Chitoheptaose ((GlcNAc)7)10 µMArabidopsis thaliana[3]
MAPKChitoheptaose ((GlcNAc)7)14 µg/mlArabidopsis thaliana
Elicitor Concentration for ROS Burst ROS BurstChitin (general)50 µg/mlTomato
ROS BurstChitin (general)100 µg/mlArabidopsis thaliana[3]
Elicitor Concentration for Gene Expression Defense GenesChitin (general)Varies by gene and plant speciesVarious

Note: The data presented are for longer-chain chitin oligomers due to the limited availability of specific quantitative data for this compound in the reviewed literature. It is expected that this compound would exhibit similar, though potentially quantitatively different, activities.

Signaling Pathway of this compound Perception and Transduction

The perception of this compound at the cell surface initiates a complex and rapid signaling cascade, leading to the activation of downstream defense responses.

chitin_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GlcNAc5 This compound ((GlcNAc)5) LYK5 LYK5 LysM Domains GlcNAc5->LYK5 Binding CERK1 CERK1 LysM Domains Kinase Domain LYK5->CERK1 Heterodimerization CERK1->LYK5 Transphosphorylation CERK1->CERK1 PBL27 PBL27 CERK1->PBL27 Phosphorylation ROS ROS Burst CERK1->ROS Activation MAPKKK5 MAPKKK5 PBL27->MAPKKK5 Phosphorylation MKK4_5 MKK4/5 MAPKKK5->MKK4_5 Phosphorylation MPK3_6 MPK3/6 MKK4_5->MPK3_6 Phosphorylation TFs Transcription Factors (e.g., WRKYs) MPK3_6->TFs Activation Defense_Genes Defense Gene Expression TFs->Defense_Genes

Caption: this compound signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for studying the effects of this compound on plant defense.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS in plant tissues upon elicitor treatment, a hallmark of PAMP-triggered immunity.

ROS_workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis A Collect leaf discs (4 mm diameter) B Float discs in water overnight in a 96-well plate A->B C Replace water with assay solution (Luminol, HRP) B->C D Equilibrate and measure background luminescence C->D E Add this compound (or control) D->E F Measure luminescence kinetically (e.g., every 2 min for 60 min) E->F G Plot luminescence (RLU) vs. time F->G H Calculate total ROS production (area under the curve) G->H

Caption: Workflow for ROS Burst Assay.

Methodology:

  • Plant Material: Use leaves from 4- to 6-week-old Arabidopsis thaliana or other suitable plant species.

  • Sample Preparation:

    • Excise leaf discs (4 mm diameter) using a cork borer, avoiding the midvein.

    • Float the leaf discs, adaxial side up, in a white 96-well plate containing 100 µL of sterile water per well.

    • Incubate the plate overnight at room temperature to allow the wound response to subside.

  • Assay Procedure:

    • On the day of the experiment, carefully replace the water with 100 µL of assay solution containing 100 µM luminol (B1675438) and 20 µg/mL horseradish peroxidase (HRP).

    • Incubate the plate in the dark for at least 1 hour to equilibrate.

    • Measure the background luminescence for 5-10 minutes using a plate reader with luminescence detection capabilities.

    • Initiate the reaction by adding 10 µL of this compound solution to achieve the desired final concentration (e.g., 100 nM to 10 µM). Use water or a non-eliciting sugar as a negative control.

    • Immediately begin measuring luminescence at regular intervals (e.g., every 2 minutes) for 60-90 minutes.

  • Data Analysis:

    • Plot the relative light units (RLU) against time to visualize the ROS burst kinetics.

    • Calculate the total ROS production by determining the area under the curve.

Mitogen-Activated Protein Kinase (MAPK) Activation Assay

This western blot-based assay detects the phosphorylation and thus activation of MAPKs, key signaling components downstream of PAMP perception.

MAPK_workflow cluster_treatment Treatment and Sampling cluster_protein Protein Extraction and Quantification cluster_western Western Blotting A Treat plant seedlings or leaf discs with this compound B Harvest samples at different time points (e.g., 0, 5, 15, 30 min) A->B C Immediately freeze in liquid nitrogen B->C D Grind frozen tissue and extract total proteins C->D E Quantify protein concentration (e.g., Bradford assay) D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to a PVDF membrane F->G H Block membrane and incubate with primary antibody (anti-pMAPK) G->H I Incubate with HRP-conjugated secondary antibody H->I J Detect signal using chemiluminescence I->J

Caption: Workflow for MAPK Activation Assay.

Methodology:

  • Plant Treatment and Sampling:

    • Grow seedlings in liquid culture or use leaf discs as described for the ROS assay.

    • Treat the plant material with the desired concentration of this compound.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and immediately freeze them in liquid nitrogen.

  • Protein Extraction:

    • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.

    • Add protein extraction buffer (e.g., containing Tris-HCl, NaCl, EDTA, protease, and phosphatase inhibitors) and homogenize.

    • Centrifuge to pellet cell debris and collect the supernatant containing total proteins.

  • Western Blotting:

    • Determine protein concentration using a standard method like the Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., actin) or stained with Ponceau S.

Defense Gene Expression Analysis (RT-qPCR)

This method quantifies the transcript levels of defense-related genes that are upregulated upon treatment with this compound.

qPCR_workflow cluster_rna RNA Extraction and cDNA Synthesis cluster_qpcr Quantitative PCR cluster_analysis Data Analysis A Treat plants with (GlcNAc)5 and harvest at different time points B Extract total RNA A->B C Treat with DNase I to remove genomic DNA B->C D Synthesize first-strand cDNA C->D E Set up qPCR reactions with SYBR Green and gene-specific primers D->E F Run qPCR on a real-time PCR system E->F G Determine Ct values F->G H Calculate relative gene expression (e.g., 2^-ΔΔCt method) using a reference gene G->H

Caption: Workflow for Defense Gene Expression Analysis.

Methodology:

  • Plant Treatment and RNA Extraction:

    • Treat plants with this compound and collect samples at desired time points (e.g., 0, 1, 3, 6, 12, 24 hours).

    • Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol).

    • Treat the RNA with DNase I to eliminate any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design or obtain validated primers for the defense genes of interest (e.g., PR1, PDF1.2, FRK1) and a stable reference gene (e.g., ACTIN2, UBQ10).

    • Prepare qPCR reactions containing cDNA, gene-specific primers, and a SYBR Green master mix.

    • Perform the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

This compound serves as a potent elicitor of PAMP-triggered immunity in plants. Its perception by the LYK5/CERK1 receptor complex initiates a rapid and robust signaling cascade involving ROS production and MAPK activation, culminating in the transcriptional reprogramming of the plant cell for enhanced defense. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate mechanisms of chitin-mediated plant immunity and to explore the potential of chitin-based elicitors in the development of novel strategies for crop protection. Further research is warranted to elucidate the precise quantitative parameters of this compound interactions and to fully unravel the downstream signaling networks.

References

An In-depth Technical Guide to Chitinase and its Substrate Penta-N-acetylchitopentaose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chitinases are a ubiquitous class of hydrolytic enzymes that catalyze the degradation of chitin (B13524), the second most abundant polysaccharide in nature. Their roles in biological processes ranging from fungal cell wall morphogenesis to human inflammatory responses have positioned them as significant targets for therapeutic intervention and biotechnological application. This guide provides a comprehensive technical overview of chitinases, with a specific focus on their interaction with the well-defined substrate, penta-N-acetylchitopentaose. We will delve into their biochemical properties, the signaling pathways they influence, detailed experimental protocols for their study, and their burgeoning role in drug development.

Introduction to Chitin and Chitinases

2.1 Chitin: The Substrate

Chitin is a linear polymer composed of β-(1,4)-linked N-acetyl-D-glucosamine (GlcNAc) residues. It is a primary structural component of fungal cell walls, the exoskeletons of arthropods (such as insects and crustaceans), and is also found in various other organisms.[1][2][3] Its rigid structure provides strength and support. Due to its abundance, the degradation of chitin by chitinases is a critical process in global carbon and nitrogen cycling.[2]

2.2 Chitinases: The Enzymes

Chitinases (EC 3.2.1.14) are glycosyl hydrolases that catalyze the cleavage of the β-1,4-glycosidic bonds in chitin.[2][4] They are found in a vast array of organisms, including those that do not synthesize chitin, such as bacteria, plants, and vertebrates.[2][5]

Classification: Based on amino acid sequence similarity, chitinases are primarily classified into Glycoside Hydrolase (GH) families 18 and 19.[2]

  • GH Family 18: Found in bacteria, fungi, viruses, plants, and animals. These enzymes utilize a substrate-assisted catalytic mechanism, resulting in the retention of the anomeric configuration of the product.[6]

  • GH Family 19: Primarily found in plants and some bacteria, these enzymes typically use an inverting catalytic mechanism.[2]

Mode of Action:

  • Endochitinases: Cleave randomly at internal points within the chitin chain, generating a mixture of smaller chitooligosaccharides, such as di-, tri-, and tetramers.[2]

  • Exochitinases: Catalyze the progressive release of GlcNAc or di-acetylchitobiose units from the non-reducing end of the chitin chain.[2]

2.3 this compound: A Defined Substrate

This compound, also known as chitinpentaose ((GlcNAc)₅), is an oligosaccharide consisting of five GlcNAc units. It serves as an ideal substrate for studying the activity of endochitinases in controlled biochemical assays.[7][8] Its defined length allows for precise kinetic analysis and characterization of enzyme cleavage patterns.

Biochemical Properties and Enzyme Kinetics

The catalytic efficiency of chitinases can be described by Michaelis-Menten kinetics. Key parameters include the Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat), which represents the turnover number. These parameters are influenced by factors such as pH, temperature, and the presence of inhibitors.

Table 1: Selected Kinetic and Biochemical Parameters of Chitinases

Enzyme SourceEnzyme Name/ClassSubstrateKₘ (µM)kcat (s⁻¹)Optimal pHOptimal Temp. (°C)Reference
Serratia marcescensChitinase (B1577495) B (GH18)Tetra-N-acetylchitotetraose54 ± 240.9 ± 0.5Not specifiedNot specified[9]
Trichoderma gamsii R1ChiTg (GH18)Colloidal ChitinNot specifiedNot specified5.040[4]
Aspergillus fumigatusΔ30AfChiJ (GH18)Colloidal ChitinNot specifiedNot specified4.045[10]
Bacillus thuringiensisChitinaseColloidal Chitin0.13 mg/ml (Kₘ)38.23 U/ml (Vₘₐₓ)8.070[11]
Chitinibacter sp. GC72Chitinase (Exo)p-NP-GlcNAc152.8349.12 µmol/L·min (Vₘₐₓ)6.840[7]
Streptomyces sp. F-3ChitinasesColloidal ChitinNot specifiedNot specified5.060[12]

Note: Data for this compound is limited in readily available literature; values for the structurally similar tetra-N-acetylchitotetraose and other common substrates are provided for context. Isothermal titration calorimetry (ITC) is a powerful method for determining these kinetic parameters.[1][9][13]

Signaling Pathways and Biological Roles

Chitin and its degradation products are potent signaling molecules in various biological systems.

4.1 Plant Defense Signaling

In plants, chitin fragments act as Pathogen-Associated Molecular Patterns (PAMPs). They are recognized by cell surface receptors, triggering a cascade of downstream signaling events that lead to the activation of defense genes and enhanced resistance to fungal pathogens.[10]

PlantChitinSignaling cluster_pathogen Fungal Pathogen cluster_plant Plant Cell Pathogen Fungal Cell Wall Chitin Chitin Oligomers ((GlcNAc)n) Pathogen->Chitin Released by Plant Chitinases Receptor LysM-RLK Receptor Complex (e.g., CERK1) MAPK MAPK Cascade Receptor->MAPK TF Transcription Factors (e.g., WRKYs) MAPK->TF Defense Defense Gene Expression TF->Defense Chitin->Receptor PAMP Recognition

Caption: Plant innate immunity signaling pathway triggered by chitin recognition.

4.2 Human Chitinases in Health and Disease

Humans possess two active chitinases, chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase), which belong to the GH18 family.[1] While humans do not synthesize chitin, these enzymes are implicated in the innate immune response to chitin-containing pathogens. However, their dysregulation is also linked to inflammatory and fibrotic diseases, such as asthma and sarcoidosis, making them attractive drug targets.[1]

Experimental Protocols

Accurate measurement of chitinase activity is fundamental for research and development. Below are protocols for common colorimetric and fluorometric assays.

5.1 Protocol 1: Colorimetric Chitinase Assay (DNS Method)

This method quantifies the reducing sugars (GlcNAc) released from a chitin substrate.

Methodology:

  • Substrate Preparation: Prepare a 1% (w/v) solution of colloidal chitin in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix 100 µL of the enzyme sample with 900 µL of the 1% colloidal chitin suspension.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).[4][11]

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 1.0 mL of 3,5-dinitrosalicylic acid (DNS) reagent.[11]

    • Heat the mixture at 100°C for 5-10 minutes to develop the color.[11]

  • Quantification:

    • Cool the samples on ice and centrifuge to pellet any remaining insoluble chitin.

    • Measure the absorbance of the supernatant at 540-565 nm.[11]

  • Standard Curve: Generate a standard curve using known concentrations of GlcNAc to determine the amount of product released. One unit of activity is often defined as the amount of enzyme that releases 1 µmol of GlcNAc per hour under the assay conditions.[11]

DNS_Workflow A 1. Prepare Reagents (Enzyme, Colloidal Chitin, DNS) B 2. Mix Enzyme + Substrate A->B C 3. Incubate at Optimal Temperature (e.g., 37°C for 1h) B->C D 4. Stop Reaction with DNS Reagent C->D E 5. Heat at 100°C for 5-10 min D->E F 6. Centrifuge to Pellet Substrate E->F G 7. Measure Supernatant Absorbance (540-565 nm) F->G H 8. Calculate Activity using GlcNAc Standard Curve G->H

Caption: Experimental workflow for the colorimetric DNS chitinase assay.

5.2 Protocol 2: Fluorometric Chitinase Assay

This highly sensitive assay uses synthetic substrates like 4-methylumbelliferyl (4MU)-chitooligosaccharides. The cleavage of the substrate by chitinase releases the fluorescent 4-methylumbelliferone.

Methodology:

  • Reagent Preparation:

    • Prepare a substrate working solution (e.g., 0.2 mg/mL 4-Methylumbelliferyl N,N'-diacetylchitobioside) in an appropriate assay buffer (e.g., pH 5.0).

    • Prepare a stop solution (e.g., 0.5 M sodium carbonate).

    • Prepare a standard solution of 4-methylumbelliferone.

  • Enzyme Reaction (96-well plate format):

    • Equilibrate reagents to the assay temperature (e.g., 37°C).

    • To each well, add 50 µL of the substrate working solution.

    • Initiate the reaction by adding 10 µL of the enzyme sample.

    • Incubate the plate for 30 minutes at 37°C.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 200 µL of the stop solution to each well. The basic pH enhances the fluorescence of the liberated 4MU.

    • Measure the fluorescence using a fluorimeter with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Quantification: Calculate the chitinase activity by comparing the sample fluorescence to a standard curve prepared with 4-methylumbelliferone. One unit is typically defined as the amount of enzyme required to release 1 µmol of 4-MU per minute.

Role in Drug Development

The critical functions of chitinases in various organisms make them compelling targets for the development of novel therapeutics.

  • Antifungal Agents: Chitin is essential for fungal cell wall integrity. Inhibiting fungal chitinases can disrupt cell division and growth, offering a promising strategy for antifungal drug design.

  • Pesticides: Chitin is a key component of insect exoskeletons. Targeting chitinases involved in the molting process can lead to the development of specific and effective insecticides.

  • Anti-inflammatory and Anti-fibrotic Drugs: The over-activity of human chitinases (AMCase and CHIT1) is associated with inflammatory diseases like asthma.[1] Developing specific inhibitors for these enzymes is an active area of research for creating new treatments for these conditions.[1]

DrugDevelopment Disease Disease State (e.g., Fungal Infection, Asthma) Enzyme Pathological Chitinase Activity Disease->Enzyme is driven by Block Blockade of Catalytic Site Enzyme->Block Inhibitor Small Molecule Chitinase Inhibitor Inhibitor->Block causes Outcome Therapeutic Outcome (e.g., Arrested Fungal Growth, Reduced Inflammation) Block->Outcome leads to

Caption: Logical framework for chitinase inhibition as a therapeutic strategy.

Conclusion

Chitinases and their substrates represent a dynamic and expanding field of study. Their fundamental roles in microbiology, plant science, and human pathophysiology underscore their importance. For professionals in drug development, a deep understanding of chitinase biochemistry, kinetics with substrates like this compound, and the signaling pathways they modulate is crucial. The continued development of specific inhibitors holds significant promise for delivering novel therapeutic agents to combat a range of diseases. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for advancing research and development in this exciting area.

References

Exploring the solubility of Penta-N-acetylchitopentaose in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Penta-N-acetylchitopentaose, a key oligosaccharide in various biological and pharmaceutical research areas. Understanding its solubility is critical for the effective design of experiments, formulation of drug delivery systems, and interpretation of biological activity. This document outlines known solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound has been reported in aqueous buffer. The available quantitative and qualitative data are summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

Solvent SystemConcentrationTemperatureMethodReference
Phosphate-Buffered Saline (PBS), pH 7.21 mg/mLNot SpecifiedNot Specified[cite: ]
WaterSolubleNot SpecifiedNot Specified[1]

Further experimental investigation is required to determine the solubility of this compound in a wider range of solvents, including organic solvents and various buffer systems.

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methods for determining the solubility of oligosaccharides and related compounds. These can be employed to ascertain the solubility of this compound in novel solvent systems.

Gravimetric Method for Aqueous and Organic Solvents

This method is suitable for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, DMSO, DMF)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Drying oven or vacuum desiccator

  • Vials with screw caps

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Supernatant Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely in a drying oven or under vacuum. The drying temperature should be set below the decomposition temperature of this compound.

  • Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant collected in mL)

High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and accurate for determining solubility, especially for low-solubility compounds.

Materials:

  • This compound

  • Selected solvent

  • HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))

  • Appropriate HPLC column for oligosaccharide analysis

  • Standard solutions of this compound of known concentrations

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1-4).

  • Dilution: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

  • Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Solubility Calculation: Calculate the solubility in the original saturated solution by accounting for the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric_steps cluster_hplc_steps cluster_result Result start Select Solvent and Temperature prep_sample Prepare Supersaturated Sample (Excess Solute) start->prep_sample equilibrate Agitate at Constant Temperature (e.g., 24-48h) prep_sample->equilibrate separate Centrifuge to Pellet Undissolved Solid equilibrate->separate analysis_choice Choose Analytical Method separate->analysis_choice gravimetric Gravimetric Method analysis_choice->gravimetric Gravimetric hplc HPLC Method analysis_choice->hplc HPLC g_step1 Collect Supernatant h_step1 Collect & Dilute Supernatant g_step2 Evaporate Solvent g_step1->g_step2 g_step3 Weigh Dried Solute g_step2->g_step3 calculate Calculate Solubility (e.g., mg/mL) g_step3->calculate h_step2 Inject into HPLC h_step1->h_step2 h_step3 Determine Concentration from Calibration Curve h_step2->h_step3 h_step3->calculate end Report Solubility Data calculate->end

Caption: Workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Penta-N-acetylchitopentaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of Penta-N-acetylchitopentaose, a bioactive oligosaccharide with significant potential in various research and therapeutic areas.

Introduction

This compound is a well-defined chitooligosaccharide composed of five β-(1→4)-linked N-acetyl-D-glucosamine units. It serves as a valuable tool in studying carbohydrate-protein interactions, enzyme kinetics, and immune responses. In plants, it acts as a Microbe-Associated Molecular Pattern (MAMP), triggering innate immunity. This document outlines two primary methods for its synthesis—acid hydrolysis of chitin (B13524) and enzymatic hydrolysis of chitosan (B1678972)—followed by a robust purification protocol using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Comparison of Synthesis Methods for Chitooligosaccharides

ParameterAcid Hydrolysis of ChitinEnzymatic Hydrolysis of Chitosan
Starting Material Chitin PowderChitosan
Primary Reagent Concentrated Hydrochloric AcidChitinase/Cellulase (B1617823) Enzymes
Typical Reaction Temperature 70 - 90°C[1]35 - 50°C
Typical Reaction Time 15 - 300 minutes[1]24 - 72 hours
Key Products Mixture of N-acetyl-chito-oligosaccharides (DP 2-6)[1]Mixture of chitooligosaccharides (DP 3-11)
Advantages Rapid production of oligosaccharides.Milder reaction conditions, controllable product molecular weight.
Disadvantages Harsh reaction conditions, production of side products.Longer reaction times, cost of enzymes.

Table 2: HPLC Purification Parameters for this compound

ParameterValue
Column Reversed-phase LiChrospher 100 NH2 (5 µm, 4 x 250 mm)[1]
Mobile Phase Acetonitrile (B52724)/Water Gradient
Gradient 80:20 (v/v) to 60:40 (v/v) over 60 minutes[1]
Flow Rate 1 mL/min[1]
Detection UV Absorbance at 205 nm[1]
Injection Volume 20 µL[1]
Purity Achievable > 95%

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-chito-oligosaccharides by Acid Hydrolysis of Chitin

This protocol describes the generation of a mixture of N-acetyl-chito-oligosaccharides, including the target this compound, from chitin powder.

Materials:

  • Chitin powder (80 mesh)

  • Hydrochloric acid (HCl), 4N or 7N

  • Deionized water

  • Methanol (B129727)

  • Ice bath

  • Freeze-dryer

  • Filtration apparatus (0.22-µm nylon membrane)

Procedure:

  • Suspend 16 g of chitin powder in 800 mL of 4N or 7N HCl in a 1000-mL glass flask.[1]

  • Heat the suspension with reflux in a water bath at a constant temperature of 70°C or 90°C.[1]

  • After the desired reaction time (e.g., 120 minutes), take a 50-mL aliquot from the reaction flask and immediately cool it in an ice bath to stop the reaction.[1]

  • Freeze-dry the cooled sample at -46°C under vacuum.[1]

  • Redissolve the dried solid in 50 mL of deionized water.[1]

  • Concentrate the filtrate by evaporation under reduced pressure to a final concentration of approximately 20%.

  • Add 9 volumes of methanol to precipitate higher molecular weight oligosaccharides (DP ≥ 8).

  • Filter the methanolic solution containing the desired lower molecular weight oligosaccharides through a 0.22-µm nylon membrane before HPLC purification.[1]

Protocol 2: Synthesis of Chitooligosaccharides by Enzymatic Hydrolysis of Chitosan

This protocol outlines a milder, enzymatic approach to produce a mixture of chitooligosaccharides.

Materials:

Procedure:

  • Prepare a 1% (w/v) chitosan solution in a suitable buffer and adjust the pH to 5.6 with NaOH.

  • Add cellulase to the chitosan solution at a concentration of 1% (v/v).

  • Incubate the reaction mixture at 50°C for 24 hours.

  • Terminate the reaction by boiling for 5 minutes.

  • Centrifuge the reaction mixture to remove any insoluble material.

  • Fractionate the supernatant by adding acetone to precipitate chitooligosaccharides. Products with a degree of polymerization (DP) below 6 can be separated from those above 6.

  • Lyophilize the desired fraction to obtain a powder.

Protocol 3: Purification of this compound by HPLC

This protocol details the purification of this compound from the mixture of oligosaccharides obtained from the synthesis step.

Materials and Equipment:

  • HPLC system with a gradient pump and UV detector

  • Reversed-phase amino column (e.g., LiChrospher 100 NH2, 5 µm, 4 x 250 mm)[1]

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Oligosaccharide mixture from Protocol 1 or 2

  • This compound standard (for calibration)

Procedure:

  • Prepare the mobile phases: Eluent A (80% acetonitrile / 20% water, v/v) and Eluent B (60% acetonitrile / 40% water, v/v).

  • Equilibrate the column with Eluent A at a flow rate of 1 mL/min.

  • Inject 20 µL of the filtered oligosaccharide sample.[1]

  • Run a linear gradient from 100% Eluent A to 100% Eluent B over 60 minutes.[1]

  • Monitor the elution profile at 205 nm.[1]

  • Identify the peak corresponding to this compound by comparing the retention time with a known standard.

  • Collect the fraction containing the desired peak.

  • Lyophilize the collected fraction to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis chitin Chitin hydrolysis Acid or Enzymatic Hydrolysis chitin->hydrolysis oligo_mix Oligosaccharide Mixture hydrolysis->oligo_mix hplc HPLC oligo_mix->hplc fractions Fraction Collection hplc->fractions pure_product Pure Penta-N- acetylchitopentaose fractions->pure_product analysis Characterization (NMR, MS) pure_product->analysis chitin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm chitin This compound (MAMP) cerk1 CERK1 (Receptor Kinase) chitin->cerk1 binds lyk5 LYK5 (Co-receptor) cerk1->lyk5 dimerizes with pbl27 PBL27 (Cytoplasmic Kinase) cerk1->pbl27 phosphorylates ros ROS Burst cerk1->ros induces mapkkk MAPKKK pbl27->mapkkk activates mapkk MAPKK mapkkk->mapkk phosphorylates mapk MAPK mapkk->mapk phosphorylates defense Defense Gene Expression mapk->defense leads to ros->defense contributes to

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Penta-N-acetylchitopentaose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Penta-N-acetylchitopentaose, a chito-oligosaccharide with a degree of polymerization (DP) of five, is a crucial compound in various biological studies. It serves as a substrate for chitinolytic enzymes like chitinases and lysozymes and is implicated in immunopotentiating and anti-tumor functions.[1] Accurate and reliable analytical methods are essential for its identification and quantification in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. However, the high polarity and structural similarity of chito-oligosaccharides present analytical challenges.

This document provides detailed protocols for the analysis of this compound using HPLC with UV detection, focusing on the Hydrophilic Interaction Chromatography (HILIC) mode, which is highly effective for separating these polar compounds.

Principle of Separation: HILIC Hydrophilic Interaction Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase, typically an amino-propyl bonded silica (B1680970) column, with a mobile phase containing a high concentration of a water-miscible organic solvent, such as acetonitrile, and a smaller amount of an aqueous solvent. This combination creates a water-enriched layer on the surface of the stationary phase. Polar analytes like this compound partition into this aqueous layer and are retained. Elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase, which reduces the retention time of the analyte.[1][2][3]

Experimental Protocols

Two primary HPLC methods are presented: a gradient elution method for resolving a mixture of N-acetyl-chito-oligosaccharides (NACOs) and an isocratic method for routine analysis where resolution of adjacent peaks is less critical.

Method 1: Gradient Elution for Optimal Resolution

This method is ideal for separating complex mixtures of NACOs with varying degrees of polymerization (DP 2-6). The gradient elution provides optimal resolution across the entire range of oligosaccharides.[1][2]

Experimental Workflow for HPLC Analysis

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Standard Standard Preparation (this compound in Mobile Phase) Filter Filtration (0.45 µm Syringe Filter) Standard->Filter Sample Sample Preparation (e.g., Enzyme Digest, Hydrolysate) Sample->Filter Inject Inject Sample (20 µL) Filter->Inject Load into Autosampler Separate Chromatographic Separation (Amino Column, HILIC Mode) Inject->Separate Detect UV Detection at 205 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Identification & Integration (based on Retention Time) Chromatogram->Integrate Quantify Quantification (using Calibration Curve) Integrate->Quantify

Caption: General experimental workflow for HPLC analysis of this compound.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the initial mobile phase composition (Acetonitrile/Water 80:20 v/v). Prepare a series of working standards by serial dilution for the calibration curve.

  • Sample Preparation: Dissolve the sample in the initial mobile phase. Clarify the sample by passing it through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: Inject 20 µL of the standard or sample solution into the HPLC system.

  • Data Analysis: Identify the this compound peak by comparing its retention time with that of the standard. Quantify the amount using a calibration curve generated from the peak areas of the working standards.

Method 2: Isocratic Elution

This method uses a constant mobile phase composition. It is simpler to implement and suitable for quality control or when analyzing samples containing a limited range of oligosaccharides. The mobile phase composition may require optimization to achieve the desired retention time for this compound.[1][4]

Methodology:

  • Standard and Sample Preparation: Prepare standards and samples as described in Method 1, using the chosen isocratic mobile phase as the diluent.

  • HPLC Analysis: Set the HPLC system to the isocratic conditions listed in Table 1. Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

  • Data Analysis: Perform identification and quantification as described in Method 1.

Data Presentation

The following tables summarize the necessary conditions and expected quantitative data for the analysis.

Table 1: HPLC System and Operating Conditions

ParameterMethod 1: Gradient ElutionMethod 2: Isocratic Elution
HPLC System Waters Liquid Chromatograph or equivalentWaters Liquid Chromatograph or equivalent
Column LiChrospher 100 NH2 (5 µm, 4 x 250 mm) or Asahipak NH2P-50 4ELiChrospher 100 NH2 (5 µm, 4 x 250 mm) or Asahipak NH2P-50 4E
Mobile Phase A: Water, B: AcetonitrileAcetonitrile / Water (e.g., 75:25 v/v)
Gradient Profile 80% B to 60% B over 60 minutes (linear)Isocratic
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 20 µL20 µL
Column Temp. AmbientAmbient
Detection UV Absorbance at 205 nmUV Absorbance at 205 nm or 210 nm

Table 2: Representative Retention Times of N-acetyl-chito-oligosaccharides (NACOs)

This table shows the effect of mobile phase composition on the retention time of NACOs. Note that absolute retention times may vary depending on the specific column, system, and laboratory conditions.[1]

Degree of Polymerization (DP)AnalyteRetention Time (min) Isocratic (80:20 ACN:H₂O)Retention Time (min) Isocratic (75:25 ACN:H₂O)Retention Time (min) Gradient (80:20 to 60:40)
2(GlcNAc)₂~10~8~12
3(GlcNAc)₃~15~11~18
4(GlcNAc)₄~25~16~25
5(GlcNAc)₅ (this compound) ~45~25~32
6(GlcNAc)₆>70~40~38

HILIC Separation Principle Diagram

Caption: The partitioning mechanism of polar analytes in HILIC mode.

Alternative Detection Methods

While UV detection at low wavelengths (205-210 nm) is effective, other detection methods can be employed.[1][3]

  • Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on a chromophore. It is suitable for gradient elution and can be a good alternative for quantitative analysis of carbohydrates.[5]

  • Refractive Index (RI) Detector: Another universal detector, but it generally has lower sensitivity compared to UV or ELSD and is not compatible with gradient elution, limiting its use to isocratic methods.[3]

Conclusion

The analysis of this compound can be successfully achieved using HPLC in HILIC mode with an amino-propyl stationary phase. A gradient elution with an acetonitrile/water mobile phase provides the best separation for complex mixtures containing oligosaccharides of various lengths.[1][2] Isocratic methods can be employed for simpler, routine analyses. The protocols and data presented here serve as a robust starting point for developing and validating methods for the quantification of this compound in various research and development settings.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Penta-N-acetylchitopentaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Penta-N-acetylchitopentaose using liquid chromatography-mass spectrometry (LC-MS). The protocols outlined below cover sample preparation, LC-MS/MS analysis, and data interpretation, offering a detailed workflow for the characterization and quantification of this important oligosaccharide.

Introduction

This compound, a pentamer of N-acetylglucosamine (GlcNAc), is a significant chitooligosaccharide with applications in various fields, including drug development and materials science. Accurate and detailed structural analysis is crucial for understanding its biological functions and for quality control in production processes. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the in-depth structural elucidation of oligosaccharides. This document outlines the key methodologies for the successful analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure high-quality data and prevent contamination of the mass spectrometer. The following protocol is recommended for preparing this compound for LC-MS analysis.

Materials:

  • This compound standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for aiding ionization)

  • 0.22 µm syringe filters

  • 2 mL LC-MS vials with septa

Protocol:

  • Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to create a stock solution of approximately 1 mg/mL. A mixture of methanol and water (e.g., 50:50 v/v) is a good starting point.

  • Dilution: From the stock solution, prepare a working solution with a final concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

  • Acidification (Optional): To promote protonation in positive ion mode ESI, a small amount of formic acid can be added to the final solution (e.g., to a final concentration of 0.1%).

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Transfer: Transfer the filtered solution into a 2 mL LC-MS vial.

  • Blank Samples: Prepare blank samples containing the same solvent composition as the sample to be analyzed. It is good practice to run a blank before and after the sample to check for carryover.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following is a general LC-MS/MS method that can be optimized for the analysis of this compound. The use of a hydrophilic interaction liquid chromatography (HILIC) or an amine-based column is recommended for the separation of polar oligosaccharides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ))

LC Parameters:

ParameterRecommended Conditions
Column Amine-based column (e.g., 2.1 x 100 mm, 1.7 µm) or HILIC column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase B (e.g., 95%), ramp down to a lower percentage (e.g., 40%) over 10-15 minutes, hold, and then re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL

MS Parameters:

ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Gas Flow (Desolvation) 600 - 800 L/hr
Gas Flow (Cone) 50 L/hr
MS1 Scan Range (m/z) 200 - 1500
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Ramped or fixed (e.g., 20-40 eV), requires optimization

Data Presentation

The primary ion observed for this compound in positive mode ESI-MS is the sodium adduct, [M+Na]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion provides structural information through characteristic fragmentation patterns.

Table 1: Theoretical Mass and Adduct Information for this compound

CompoundChemical FormulaMonoisotopic Mass (Da)Sodium Adduct [M+Na]⁺ (m/z)
This compoundC₄₀H₆₇N₅O₂₆1037.40241060.3843

Table 2: Theoretical Fragmentation Pattern of Sodiated this compound ([M+Na]⁺)

Disclaimer: The following fragmentation data is theoretical and based on established fragmentation patterns of N-acetylchitooligosaccharides. Actual observed m/z values and relative abundances may vary depending on the specific instrumentation and experimental conditions.

Precursor Ion (m/z)Fragment Ion TypeTheoretical Fragment Ion (m/z)Description
1060.38Y₄857.30Loss of one non-reducing end GlcNAc residue
1060.38B₄839.29Cleavage retaining four GlcNAc residues from the non-reducing end
1060.38Y₃654.22Loss of two non-reducing end GlcNAc residues
1060.38B₃636.21Cleavage retaining three GlcNAc residues from the non-reducing end
1060.38Y₂451.14Loss of three non-reducing end GlcNAc residues
1060.38B₂433.13Cleavage retaining two GlcNAc residues from the non-reducing end
1060.38Y₁248.06Loss of four non-reducing end GlcNAc residues
1060.38B₁230.05Single GlcNAc residue from the non-reducing end

Visualizations

The following diagrams illustrate the experimental workflow and a simplified representation of the fragmentation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis p1 Dissolve in Methanol/Water p2 Dilute to Working Concentration p1->p2 p3 Filter (0.22 µm) p2->p3 p4 Transfer to LC-MS Vial p3->p4 a1 HPLC Separation (Amine Column) p4->a1 a2 ESI Ionization (Positive Mode) a1->a2 a3 MS1 Scan (Precursor Ion Selection) a2->a3 a4 MS/MS Fragmentation (CID) a3->a4 d1 Identify [M+Na]+ a4->d1 d2 Analyze Fragmentation Pattern d1->d2 d3 Structural Elucidation d2->d3

Figure 1: Experimental workflow for LC-MS/MS analysis.

fragmentation_pathway cluster_fragments Primary Fragment Ions parent This compound [M+Na]+ (m/z 1060.4) y4 Y4 Ion (m/z 857.3) Loss of GlcNAc parent->y4 b4 B4 Ion (m/z 839.3) Cleavage at glycosidic bond parent->b4 y3 Y3 Ion (m/z 654.2) Loss of 2 GlcNAc y4->y3 b3 B3 Ion (m/z 636.2) Cleavage at glycosidic bond b4->b3 y2 Y2 Ion (m/z 451.1) Loss of 3 GlcNAc y3->y2 b2 B2 Ion (m/z 433.1) Cleavage at glycosidic bond b3->b2

Figure 2: Simplified fragmentation of this compound.

Application Notes: Utilizing Penta-N-acetylchitopentaose in Chitinase Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chitinases (EC 3.2.1.14) are glycoside hydrolases that catalyze the degradation of chitin (B13524), a polymer of N-acetyl-D-glucosamine linked by β-1,4-glycosidic bonds.[1][2] This process is fundamental in various biological contexts, from the nutritional cycles of bacteria to the defense mechanisms in plants and the pathophysiology of inflammatory diseases in humans.[1][3] The study of chitinase (B1577495) activity is crucial for understanding these processes and for the development of novel therapeutics, particularly in fields targeting fungal infections, inflammatory disorders like asthma, and certain cancers.[3][4]

Penta-N-acetylchitopentaose, a well-defined chitin oligosaccharide of five N-acetylglucosamine units, serves as a superior substrate for in vitro chitinase assays compared to traditional substrates like colloidal chitin.[1][5] Its defined chemical structure and solubility allow for precise kinetic studies and reproducible results, which are often challenging to achieve with heterogeneous and insoluble polymeric substrates.[1][6] This makes it an invaluable tool for researchers characterizing enzyme kinetics, screening for specific inhibitors, and determining the substrate specificity of different chitinase isozymes.[7][8]

Applications in Research and Drug Development

  • Enzyme Kinetics and Characterization: The defined structure of this compound allows for the accurate determination of key enzymatic parameters such as the Michaelis constant (Kₘ) and catalytic rate (kcat).[8] Different chitinase families (e.g., GH18, GH19) exhibit varying specificities for oligosaccharides of different lengths, and using this substrate helps elucidate their mode of action (endo- vs. exo-activity).[7][9] For example, endochitinases cleave internal bonds within the chain, producing smaller oligosaccharides.[3][10]

  • Inhibitor Screening: In drug development, identifying specific chitinase inhibitors is a promising strategy for antifungal and anti-inflammatory therapies. This compound, particularly when linked to a chromogenic or fluorogenic reporter group, provides a reliable and sensitive platform for high-throughput screening of potential inhibitor libraries.

  • Biomarker Analysis: Chitinase activity in human plasma and tissues is a potential biomarker for macrophage activation and various diseases, including lysosomal storage disorders and inflammatory conditions.[3][11] Assays employing well-defined substrates can lead to more standardized and comparable diagnostic tools.

Chitin-Induced Signaling Pathway in Mammalian Immunity

Chitin recognition by the host immune system can trigger inflammatory responses. This process involves pattern recognition receptors (PRRs) and downstream signaling cascades that lead to the expression of various immune mediators, including chitinases themselves, which are thought to play a role in both defense and pathology.[12][13]

ChitinSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_output Cellular Response Chitin Chitin Receptor Chitin Receptor (e.g., TLR2) Chitin->Receptor PI3K_MAPK PI-3K / MAPK Pathway Receptor->PI3K_MAPK NFkB NF-κB Activation PI3K_MAPK->NFkB Transcription Gene Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-17) Transcription->Cytokines Chitinases Chitinase Expression (e.g., CHIT1, AMCase) Transcription->Chitinases

Caption: Chitin recognition leads to the activation of intracellular signaling cascades like NF-κB, culminating in the expression of inflammatory cytokines and chitinases.[13]

Protocols for Chitinase Activity Assay

This section details a generalized protocol for a colorimetric chitinase assay using 4-Nitrophenyl-penta-N-acetyl-β-chitopentaoside [(GlcNAc)₅-pNP] as the substrate. The principle relies on the enzymatic cleavage of the substrate, which releases p-nitrophenol (pNP). In an alkaline environment, pNP ionizes to form p-nitrophenolate, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[3]

Experimental Workflow

AssayWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_measure 3. Measurement & Analysis A Prepare Assay Buffer, Substrate Solution, and pNP Standard C Add Substrate Solution to microplate wells A->C B Prepare Enzyme Samples (e.g., cell lysate, purified enzyme) D Add Enzyme Sample to initiate reaction B->D E Incubate at 37°C (e.g., for 30-60 min) D->E F Add Stop Solution (e.g., Na₂CO₃) E->F G Measure Absorbance at 405 nm F->G H Calculate Chitinase Activity using pNP Standard Curve G->H

Caption: General workflow for a colorimetric chitinase assay using a p-nitrophenyl-labeled substrate.

Detailed Protocol

1. Materials and Reagents

  • Substrate: 4-Nitrophenyl-penta-N-acetyl-β-chitopentaoside [(GlcNAc)₅-pNP]

  • Enzyme Source: Purified chitinase, cell lysate, or culture supernatant

  • Assay Buffer: 50 mM Sodium Acetate Buffer, pH 4.8 (or other optimal pH for the specific chitinase)

  • Substrate Stock Solution: Dissolve (GlcNAc)₅-pNP in Assay Buffer to a final concentration of 1-2 mg/mL. Note: This may require gentle warming or shaking to fully dissolve.[3] Store in aliquots at -20°C.

  • p-Nitrophenol (pNP) Standard: 10 mM p-Nitrophenol in Assay Buffer.

  • Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃)

  • Equipment: 96-well microplate, microplate reader (405 nm), incubator (37°C)

2. Procedure

  • Prepare pNP Standard Curve:

    • Perform serial dilutions of the 10 mM pNP Standard in Assay Buffer to create standards ranging from 0 to 200 µM.

    • Add 50 µL of each standard dilution to separate wells of the 96-well plate.

    • Add 50 µL of the enzyme sample's buffer (without enzyme) to each standard well.

    • Add 100 µL of Stop Solution to each standard well.

  • Enzyme Reaction:

    • Equilibrate the Substrate Solution and enzyme samples to 37°C.[3]

    • For each reaction, add 50 µL of the Substrate Solution to a well in the 96-well plate.

    • Prepare sample blanks containing 50 µL of Substrate Solution and 50 µL of the corresponding sample buffer (without enzyme).

    • To initiate the reaction, add 50 µL of the enzyme sample (appropriately diluted in Assay Buffer) to the substrate-containing wells.

    • Mix gently by pipetting or using a horizontal shaker.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Measurement:

    • Stop the reaction by adding 100 µL of Stop Solution to each well. The solution should turn yellow if pNP has been released.

    • Read the absorbance of the plate at 405 nm using a microplate reader.

3. Calculation of Chitinase Activity

  • Plot the absorbance at 405 nm versus the concentration (µM) of the pNP standards to generate a standard curve. Determine the equation of the line (y = mx + c).

  • Correct the absorbance of the enzyme reaction wells by subtracting the absorbance of the corresponding sample blank.

  • Calculate the concentration of pNP released in each sample using the standard curve equation:

    • [pNP] (µmol/L) = (Corrected Absorbance - c) / m

  • Calculate the chitinase activity. One unit of activity is typically defined as the amount of enzyme that releases 1.0 µmole of p-nitrophenol per minute under the specified conditions.[3]

    • Activity (U/mL) = ([pNP] µmol/L * Total Volume L) / (Incubation Time min * Enzyme Volume L)

Data Presentation

Quantitative data from chitinase assays should be presented clearly to allow for easy interpretation and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
SynonymsChitinpentaose, (GlcNAc)₅[5]
Molecular FormulaC₄₀H₆₇N₅O₂₆[5]
Molecular Weight1034.0 g/mol [5]
Purity> 95%[5]
Physical FormPowder[5]
Primary Enzyme Targetendo-Chitinase[5]

Table 2: Comparison of Common Chitinase Substrates

Substrate TypeAdvantagesDisadvantagesApplications
Colloidal Chitin Inexpensive, mimics natural substrate.Insoluble, heterogeneous, difficult to quantify kinetics accurately, batch-to-batch variability.[6]Qualitative screening, studying degradation of polymeric chitin.[14]
This compound Soluble, defined structure, allows for precise kinetic analysis.[1]Higher cost, may not be ideal for all exo-chitinases.Enzyme kinetics, substrate specificity studies, inhibitor screening.[8][15]
Fluorogenic Substrates High sensitivity, suitable for high-throughput screening.[10]Can be expensive, potential for fluorescence quenching.Detecting low levels of chitinase activity, in-gel activity assays.[10]
Chromogenic Substrates Easy to use, compatible with standard plate readers.[3]Lower sensitivity compared to fluorogenic substrates.Routine activity assays, high-throughput screening.[3][16]

Table 3: Example Kinetic Parameters of Chitinases with Oligosaccharide Substrates

Note: Kinetic values are highly dependent on the specific enzyme, substrate, and assay conditions. The data below are illustrative.

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)Reference
Serratia marcescens Chitinase BTetra-N-acetylchitotetraose54 ± 240.9 ± 0.5[8]
Vibrio harveyi Chitinase A(GlcNAc)₅213.4 (U mg⁻¹) *N/A[1]
Barley Chitinase (GH-19)(GlcNAc)₅-pNPN/AN/A[15] **

*Activity reported as specific activity, not Kₘ/kcat. **Study focused on cleavage patterns rather than reporting specific Kₘ/kcat values.

References

Application Notes and Protocols: Preparation of Penta-N-acetylchitopentaose from Chitin Hydrolysate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-N-acetylchitopentaose, a chitooligosaccharide with a degree of polymerization of five (DP5), holds significant interest in biomedical research and drug development due to its diverse biological activities. This document provides a detailed protocol for the preparation of high-purity this compound from chitin (B13524) hydrolysate. The methodology encompasses the enzymatic hydrolysis of chitin, followed by a two-step chromatographic purification process involving ion-exchange and gel filtration chromatography. This protocol is designed to yield a product of high purity, suitable for various research and development applications.

Introduction

Chitooligosaccharides (COS) are oligomers of N-acetylglucosamine, derived from the de-polymerization of chitin. Among these, this compound has demonstrated promising biological properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects. The preparation of pure COS, particularly those with a specific degree of polymerization, is crucial for elucidating their structure-activity relationships and for their potential therapeutic applications. Enzymatic hydrolysis of chitin offers a controlled and environmentally friendly method for producing a mixture of COS, from which the desired oligomer can be isolated and purified.

Experimental Protocols

Part 1: Enzymatic Hydrolysis of Chitin

This protocol describes the enzymatic degradation of chitin to produce a mixture of chitooligosaccharides.

Materials:

  • Colloidal Chitin

  • Chitinase (B1577495) from a suitable source (e.g., Trichoderma viride)

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.0)

  • Deionized Water

  • Reaction Vessel

  • Incubator/Shaker

  • Centrifuge

  • Lyophilizer

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) suspension of colloidal chitin in 50 mM sodium phosphate buffer (pH 6.0).

  • Enzyme Addition: Add chitinase to the chitin suspension at a suitable enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation: Incubate the reaction mixture at 37°C with constant shaking for 24-48 hours. The reaction time can be optimized to maximize the yield of chitooligosaccharides in the desired DP range.

  • Enzyme Inactivation: Terminate the enzymatic reaction by heating the mixture at 100°C for 10 minutes.

  • Separation of Soluble Fraction: Centrifuge the reaction mixture at 10,000 x g for 20 minutes to pellet the unreacted chitin.

  • Collection and Lyophilization: Carefully collect the supernatant containing the soluble chitooligosaccharides and lyophilize to obtain a crude COS powder.

Part 2: Purification of this compound

This two-step protocol details the isolation of this compound from the crude COS mixture using ion-exchange chromatography followed by gel filtration chromatography.

Step 2.1: Ion-Exchange Chromatography

This step aims to separate the chitooligosaccharides based on their charge, which is influenced by the number of N-acetylglucosamine units.

Materials and Equipment:

  • Crude COS powder

  • ÄKTA™ avant 150 chromatographic system or equivalent[1][2]

  • SP Sepharose Fast Flow cation-exchange column (or similar)[1][2]

  • Binding Buffer: 50 mM Acetate buffer, pH 4.6[1][2]

  • Elution Buffer: 50 mM Acetate buffer, pH 4.6 containing 2 M NaCl[1][2]

  • Deionized water

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude COS powder in the binding buffer to a final concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the SP Sepharose column with at least 5 column volumes (CV) of binding buffer.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Elution: Elute the bound oligosaccharides with a linear gradient of NaCl from 0 to 1 M over 10-20 CV. The flow rate can be optimized based on the column dimensions (e.g., 5 mL/min for a 5 mL column).

  • Fraction Collection: Collect fractions based on the UV absorbance at 210 nm. The different peaks will correspond to chitooligosaccharides with varying degrees of polymerization.

  • Analysis of Fractions: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

Step 2.2: Gel Filtration Chromatography

This step is used to further purify the this compound-containing fractions and for desalting.

Materials and Equipment:

  • This compound-rich fractions from ion-exchange chromatography

  • Sephadex G-25 or Superdex 30 column[3]

  • Mobile Phase: Deionized water or a volatile buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

  • HPLC system for analysis

  • Lyophilizer

Procedure:

  • Column Equilibration: Equilibrate the gel filtration column with at least 2 CV of the mobile phase.

  • Sample Loading: Pool the fractions identified to contain this compound and concentrate if necessary. Load the sample onto the equilibrated column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the purity of the collected fractions by HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.

Data Presentation

The following tables summarize the expected quantitative data from the purification process.

Table 1: Elution Profile of Chitooligosaccharides in Ion-Exchange Chromatography

Degree of Polymerization (DP)Expected Elution Order
2 (Dimer)First
3 (Trimer)Second
4 (Tetramer)Third
5 (Pentamer)Fourth
6 (Hexamer)Fifth

Table 2: Purity and Yield of this compound after Purification [1][4]

Purification StepPurity of Pentamer (%)Yield of Pentamer (mg) from 1g crude COS
Ion-Exchange Chromatography>90%[1]55-60[4]
Gel Filtration Chromatography>98%[4]50-55[4]

Characterization of this compound

The identity and purity of the final product should be confirmed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To confirm the purity of the final product. A single, sharp peak should be observed.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): To confirm the molecular weight of this compound (C40H67N5O26, MW: 1034.0 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the N-acetyl groups and the β-1,4-glycosidic linkages.

Visualizations

Experimental Workflow for this compound Production

experimental_workflow cluster_hydrolysis Part 1: Enzymatic Hydrolysis cluster_purification Part 2: Purification cluster_characterization Characterization Chitin Chitin Suspension Enzyme Add Chitinase Chitin->Enzyme Incubation Incubation (37°C, 24-48h) Enzyme->Incubation Inactivation Heat Inactivation (100°C) Incubation->Inactivation Centrifugation1 Centrifugation Inactivation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Lyophilization1 Lyophilization Supernatant->Lyophilization1 Crude_COS Crude COS Mixture Lyophilization1->Crude_COS IEC Ion-Exchange Chromatography Crude_COS->IEC IEC_Fractions Collect DP5-rich Fractions IEC->IEC_Fractions GFC Gel Filtration Chromatography IEC_Fractions->GFC GFC_Fractions Collect Pure DP5 Fractions GFC->GFC_Fractions Lyophilization2 Lyophilization GFC_Fractions->Lyophilization2 Final_Product Pure this compound Lyophilization2->Final_Product Analysis HPLC, ESI-MS, NMR Final_Product->Analysis

Caption: Workflow for the preparation of this compound.

Logical Relationship of Purification Steps

purification_logic start Crude Chitin Hydrolysate (Mixture of DP2-DPn) step1 Ion-Exchange Chromatography (Separation by Charge/DP) start->step1 intermediate Enriched Chitopentaose Fraction (Contains salts and minor impurities) step1->intermediate Elution with NaCl gradient step2 Gel Filtration Chromatography (Separation by Size & Desalting) intermediate->step2 final Purified this compound (>98% Purity) step2->final Size-based separation

Caption: Purification strategy for isolating this compound.

References

Application Notes and Protocols for Studying Penta-N-acetylchitopentaose-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of studies focused on the interaction between Penta-N-acetylchitopentaose and its binding proteins. The protocols outlined below are foundational for characterizing the thermodynamics, kinetics, and structural basis of these interactions, which is crucial for drug discovery and development.

Introduction

This compound, a chitooligosaccharide, is a key signaling molecule in various biological processes, including immune responses and host-pathogen interactions.[1][2] Understanding how this oligosaccharide interacts with its protein targets is fundamental to elucidating its mechanism of action and for the development of novel therapeutics. This document details the application of three powerful biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive study of these interactions.

Key Experimental Techniques

A multi-faceted approach employing various biophysical techniques is recommended for a thorough investigation of this compound-protein interactions.

  • Surface Plasmon Resonance (SPR): For real-time analysis of binding kinetics (association and dissociation rates) and affinity.[3][4]

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, including affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural information on the interaction at the atomic level, including mapping the binding site and characterizing conformational changes.[8][9]

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Summary of Kinetic and Thermodynamic Data for this compound-Protein Interaction

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Association Rate Constant (ka) Value (M-1s-1)Not Determined
Dissociation Rate Constant (kd) Value (s-1)Not Determined
Equilibrium Dissociation Constant (KD) Value (M)Value (M)
Stoichiometry of Binding (n) Not Directly DeterminedValue
Enthalpy Change (ΔH) Not DeterminedValue (kcal/mol)
Entropy Change (ΔS) Not DeterminedValue (cal/mol·deg)

Signaling Pathway

This compound and other chitooligosaccharides are known to trigger intracellular signaling cascades upon binding to cell surface receptors.[1][10] These pathways often involve the activation of mitogen-activated protein kinases (MAPKs) and other downstream effectors, leading to cellular responses such as cytokine production and gene expression.[2][11]

G cluster_membrane Plasma Membrane Receptor LysM Receptor Kinase MAPK_cascade MAPK Cascade (e.g., p38, JNK, ERK) Receptor->MAPK_cascade Activation PentaN This compound PentaN->Receptor Binding Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK_cascade->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (e.g., Cytokine Production, Gene Expression) Transcription_Factors->Cellular_Response Regulation

Chitooligosaccharide Signaling Pathway.

Experimental Protocols

Surface Plasmon Resonance (SPR) Analysis

SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (this compound) to an immobilized ligand (protein).[3][12]

G start Start immobilize Immobilize Protein on Sensor Chip start->immobilize inject_pentaN Inject this compound (Analyte) immobilize->inject_pentaN measure_binding Measure Association and Dissociation inject_pentaN->measure_binding regenerate Regenerate Sensor Surface measure_binding->regenerate regenerate->inject_pentaN Multiple Concentrations analyze Analyze Data (k_a, k_d, K_D) regenerate->analyze end End analyze->end

Surface Plasmon Resonance Workflow.
  • Protein Immobilization:

    • Equilibrate the sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the protein of interest (typically 10-100 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer. The concentration range should span at least 10-fold below and above the expected KD.[3]

    • Inject the this compound solutions over the sensor surface, typically for 60-180 seconds to monitor association.

    • Allow dissociation in running buffer for 120-600 seconds.

    • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment.[5][7][13]

G start Start load_protein Load Protein into Sample Cell start->load_protein load_pentaN Load this compound into Syringe start->load_pentaN titrate Titrate Ligand into Sample Cell load_protein->titrate load_pentaN->titrate measure_heat Measure Heat Change per Injection titrate->measure_heat analyze Analyze Data (K_D, ΔH, ΔS, n) measure_heat->analyze end End analyze->end

Isothermal Titration Calorimetry Workflow.
  • Sample Preparation:

    • Dialyze the protein extensively against the desired buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4).

    • Dissolve the this compound in the final dialysis buffer.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the protein solution (typically 10-50 µM) into the sample cell.

    • Load the this compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

    • Perform a series of injections (typically 20-30) of the ligand into the protein solution.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the KD, ΔH, ΔS, and stoichiometry (n).[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide high-resolution structural information about the protein-ligand complex in solution.[8] Chemical shift perturbation (CSP) mapping is a common method to identify the binding interface.

G start Start prepare_protein Prepare ¹⁵N-labeled Protein start->prepare_protein acquire_hsqc Acquire ¹H-¹⁵N HSQC Spectrum (Apo Protein) prepare_protein->acquire_hsqc add_pentaN Add this compound acquire_hsqc->add_pentaN acquire_hsqc_bound Acquire ¹H-¹⁵N HSQC Spectrum (Complex) add_pentaN->acquire_hsqc_bound analyze Analyze Chemical Shift Perturbations acquire_hsqc_bound->analyze map_binding_site Map Binding Site on Protein Structure analyze->map_binding_site end End map_binding_site->end

NMR Chemical Shift Perturbation Workflow.
  • Protein Preparation:

    • Express and purify the protein of interest with uniform ¹⁵N labeling.[8]

    • Prepare a concentrated protein solution (typically 0.1-1 mM) in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5, with 10% D₂O).

  • NMR Titration:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein.

    • Prepare a stock solution of this compound in the same buffer.

    • Add increasing amounts of the this compound stock solution to the protein sample, acquiring a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the HSQC spectra from the titration series.

    • Calculate the weighted average chemical shift changes for each assigned backbone amide resonance.

    • Map the residues with significant chemical shift perturbations onto the 3D structure of the protein to identify the binding site.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Penta-N-acetylchitopentaose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Penta-N-acetylchitopentaose ((GlcNAc)₅) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the two-step fermentation process using recombinant E. coli.

Question 1: My final yield of this compound from the two-step E. coli fermentation is significantly lower than the reported 930 mg/L. What are the potential causes and how can I improve it?

Answer:

Low yields in a two-step fermentation process can stem from several factors related to cell growth, protein expression, and product formation. Here are the primary areas to investigate:

  • Suboptimal Induction Conditions: The timing and concentration of the inducer are critical for maximizing the expression of the chitooligosaccharide synthase (e.g., NodC).

    • Solution: Optimize the induction point, typically in the mid-to-late exponential growth phase. Experiment with different concentrations of the inducing agent (e.g., IPTG) to find the optimal level that maximizes product yield without causing excessive metabolic burden on the cells.

  • Insufficient Precursor Supply: The synthesis of this compound is dependent on the intracellular availability of the precursor, UDP-N-acetylglucosamine (UDP-GlcNAc).

    • Solution: Ensure the fermentation medium is supplemented with sufficient glucosamine (B1671600) and N-acetylglucosamine. In the two-step process, the second phase is dedicated to product formation, and providing these precursors is crucial.

  • Poor Cell Health and Viability: High-density cell cultures can experience stress from nutrient limitation, oxygen depletion, or the accumulation of toxic byproducts.

    • Solution: Monitor and control key fermentation parameters such as pH, dissolved oxygen, and temperature throughout both the growth and production phases. Ensure adequate aeration and agitation to maintain a healthy culture.

  • Plasmid Instability: Loss of the expression plasmid can lead to a significant reduction in the number of productive cells.

    • Solution: Maintain selective pressure by including the appropriate antibiotic in the fermentation medium.

Question 2: The product analysis shows a mixture of chitooligosaccharides with varying degrees of polymerization, not predominantly this compound. How can I improve the product specificity?

Answer:

The presence of a range of oligosaccharide lengths indicates issues with the enzymatic synthesis process. Here’s how to address this:

  • Enzyme Specificity: The chitooligosaccharide synthase being used may have promiscuous activity, producing a range of products.

    • Solution: If using a specific enzyme like NodC, ensure the genetic construct is correct and the expressed enzyme is active. In enzymatic hydrolysis approaches, the choice of chitinase (B1577495) is critical. Different chitinases have different cleavage patterns. Select a chitinase known to favor the production of intermediate-length oligosaccharides.

  • Reaction Time: In enzymatic hydrolysis, prolonged reaction times can lead to the breakdown of the desired this compound into smaller units.

    • Solution: Optimize the hydrolysis time by taking samples at different time points and analyzing the product distribution to determine the optimal duration for maximizing the (GlcNAc)₅ fraction.

  • Substrate Characteristics: The nature of the chitin (B13524) substrate (e.g., degree of acetylation, crystallinity) can influence the product profile.

    • Solution: Use a well-defined chitin source. Pre-treatment of the chitin to alter its physical properties may be necessary to achieve more specific hydrolysis.

Question 3: I am observing the formation of inclusion bodies during the expression of the chitooligosaccharide synthase in E. coli. What can I do to improve protein solubility?

Answer:

Inclusion body formation is a common issue when overexpressing recombinant proteins in E. coli. Here are some strategies to mitigate this:

  • Lower Induction Temperature: Reducing the temperature after induction (e.g., to 18-25°C) can slow down protein synthesis, allowing for proper folding.

  • Reduce Inducer Concentration: High concentrations of the inducer can lead to rapid, overwhelming protein expression. Lowering the concentration can improve solubility.

  • Use a Different Expression Strain: Some E. coli strains are specifically designed to enhance the solubility of recombinant proteins.

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of the target protein.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound?

A1: The two primary methods are:

  • Enzymatic Synthesis using Recombinant Microorganisms: This involves expressing a specific chitooligosaccharide synthase, such as NodC from Mesorhizobium loti, in a host like E. coli.[1] A two-step fermentation process can be employed to achieve high yields.[1]

  • Enzymatic Hydrolysis of Chitin: This method uses chitinase enzymes to break down chitin into smaller chitooligosaccharides. The product is typically a mixture of oligosaccharides of different lengths, and conditions need to be optimized to favor the production of this compound.

Q2: How does the choice of enzyme affect the outcome of enzymatic hydrolysis of chitin?

A2: The choice of chitinase is a critical factor that influences the degree of polymerization (DP) of the resulting chitooligosaccharides. Chitinases are classified into different families (e.g., GH18, GH19) and can be endo- or exo-acting, which determines their cleavage pattern on the chitin polymer. By selecting the appropriate chitinase, it is possible to direct the synthesis towards a specific range of chitooligosaccharide sizes.

Q3: What is the impact of substrate properties on the enzymatic synthesis of chitooligosaccharides?

A3: The physicochemical properties of the chitin or chitosan (B1678972) substrate significantly affect the enzymatic reaction. Key factors include:

  • Degree of Deacetylation (DD): This influences the substrate's solubility and the type of enzyme that can act on it (chitinases for higher acetylation, chitosanases for lower).

  • Molecular Weight: The initial molecular weight of the polymer can affect the rate of hydrolysis and the profile of the final products.

  • Crystallinity: The crystalline structure of chitin can limit enzyme accessibility. Pre-treatment methods are often used to reduce crystallinity and improve yields.

Q4: How can I purify this compound from a mixture of oligosaccharides?

A4: Purification of a specific chitooligosaccharide from a mixture can be achieved using chromatographic techniques. Size-exclusion chromatography (SEC) can be used to separate oligosaccharides based on their size. For more precise separation of isomers or oligosaccharides with small differences in DP, hydrophilic interaction liquid chromatography (HILIC) is an effective method.

Data Presentation

Table 1: Factors Influencing the Yield of Chitooligosaccharides in Enzymatic Hydrolysis

ParameterEffect on Yield and Product ProfileGeneral Recommendation
Enzyme Type Different chitinases/chitosanases have varying specificities, leading to different product distributions.Select an enzyme known to produce the desired range of DP.
Enzyme Concentration Higher concentrations can increase the reaction rate but may also lead to excessive hydrolysis and smaller products.Optimize for a balance between reaction rate and product specificity.
Substrate Concentration Can affect the reaction kinetics.Optimize based on the specific enzyme and reactor setup.
Temperature Affects enzyme activity and stability. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation or a shift in product profile towards lower DP.Determine the optimal temperature for the specific enzyme being used.
pH Each enzyme has an optimal pH range for activity.Maintain the optimal pH for the chosen enzyme throughout the reaction.
Reaction Time Longer reaction times generally lead to smaller oligosaccharides.Monitor the reaction over time to determine the optimal duration for maximizing the desired product.

Experimental Protocols

Protocol 1: Two-Step Fermentation for this compound Production in Recombinant E. coli

This protocol is based on the method described by Zhang et al. (2007) for the efficient production of this compound.[1]

Step 1: Growth Phase

  • Inoculation: Inoculate a single colony of recombinant E. coli harboring the nodC gene into a seed culture medium (e.g., LB with the appropriate antibiotic) and grow overnight at 37°C with shaking.

  • Bioreactor Culture: Transfer the seed culture to a bioreactor containing a defined growth medium.

  • Growth Conditions: Maintain the culture at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen levels.

  • Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

Step 2: Production Phase

  • Induction: When the culture reaches a high cell density (e.g., OD₆₀₀ of 50-60), induce the expression of the nodC gene by adding an appropriate inducer (e.g., IPTG).

  • Precursor Feeding: Simultaneously with induction, begin feeding a solution containing glucosamine and N-acetylglucosamine to provide the precursors for this compound synthesis.

  • Production Conditions: Continue the fermentation under controlled conditions for a set period (e.g., 24 hours).

  • Harvesting: Harvest the cells by centrifugation.

  • Extraction: Lyse the cells to release the intracellularly produced this compound.

  • Purification: Purify the this compound from the cell lysate using appropriate chromatographic techniques.

Protocol 2: General Procedure for Enzymatic Hydrolysis of Chitin

This protocol provides a general framework for the production of chitooligosaccharides from chitin.

  • Substrate Preparation: Prepare a suspension of chitin (e.g., 1-5% w/v) in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0). The chitin may require pre-treatment (e.g., acid treatment to produce colloidal chitin) to increase its reactivity.

  • Enzyme Addition: Add the selected chitinase enzyme to the chitin suspension. The enzyme-to-substrate ratio should be optimized.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C) with constant stirring or shaking.

  • Reaction Monitoring: At different time intervals, take aliquots of the reaction mixture and stop the reaction by boiling for 10 minutes.

  • Product Analysis: Analyze the supernatant for the presence of chitooligosaccharides using techniques like HPLC or TLC to determine the optimal reaction time.

  • Termination and Purification: Once the optimal reaction time is reached, terminate the entire reaction by boiling. Centrifuge to remove any unreacted chitin, and purify the desired this compound from the supernatant using chromatography.

Visualizations

experimental_workflow cluster_growth Step 1: Growth Phase cluster_production Step 2: Production Phase cluster_downstream Downstream Processing inoculation Inoculation of recombinant E. coli bioreactor Bioreactor Culture (High-Density) inoculation->bioreactor induction Induction of NodC Expression bioreactor->induction fermentation Production Fermentation induction->fermentation feeding Precursor Feeding (GlcNAc) feeding->fermentation harvesting Cell Harvesting fermentation->harvesting extraction Product Extraction harvesting->extraction purification Purification of (GlcNAc)5 extraction->purification

Caption: Workflow for the two-step fermentation synthesis of this compound.

logical_relationship cluster_inputs Input Factors cluster_process Process cluster_outputs Outputs enzyme Enzyme Selection (Type, Concentration) hydrolysis Enzymatic Hydrolysis enzyme->hydrolysis substrate Substrate Properties (DD, MW, Crystallinity) substrate->hydrolysis conditions Reaction Conditions (pH, Temp, Time) conditions->hydrolysis yield Product Yield hydrolysis->yield specificity Product Specificity (DP of (GlcNAc)n) hydrolysis->specificity

Caption: Key factors influencing the enzymatic hydrolysis of chitin for chitooligosaccharide production.

References

Preventing degradation of Penta-N-acetylchitopentaose during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Penta-N-acetylchitopentaose to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chito-oligosaccharide, specifically a pentamer of N-acetylglucosamine units linked by β-(1→4) glycosidic bonds. It is a well-defined, high-purity oligosaccharide used in various research applications, including as a substrate for chitinolytic enzymes like chitinases and as an elicitor to activate plant defense systems.[1][2] Its biological activity is highly dependent on its structural integrity.

Q2: What are the optimal storage conditions for this compound?

To ensure stability and prevent degradation, this compound should be stored under controlled conditions. It is typically supplied as a lyophilized powder.

Q3: What is the expected shelf-life of the compound?

When stored under the recommended conditions in its lyophilized form, this compound is stable for an extended period. However, once reconstituted in a solution, its stability can be compromised, and it should be used promptly or stored in frozen aliquots. Always refer to the manufacturer's certificate of analysis for specific expiry dates.

Q4: What are the primary factors that can cause its degradation?

The degradation of this compound primarily occurs through the hydrolysis of its β-(1→4) glycosidic bonds. The main factors promoting this degradation are:

  • Temperature: Elevated temperatures accelerate the rate of both chemical and enzymatic hydrolysis.[3]

  • pH: Extreme pH conditions, particularly strong acids, can lead to rapid acid hydrolysis of the glycosidic linkages.[4][5]

  • Enzymatic Activity: Contamination with chitinolytic enzymes, such as chitinases or β-N-acetyl-glucosaminidases, will specifically cleave the oligosaccharide.[6][7][8] These enzymes can be introduced through microbial contamination.

  • Moisture: As a lyophilized powder, the compound is hygroscopic. Absorbed moisture can facilitate hydrolysis, especially when combined with elevated temperatures.

Q5: How can I determine if my this compound sample has degraded?

Degradation results in the formation of shorter-chain oligosaccharides (e.g., tetra-, tri-, di-, and monosaccharides). You can assess the integrity of your sample using the following methods:

  • Inconsistent Experimental Results: A primary indicator of degradation is a loss of biological activity or inconsistent results in your assays compared to previous experiments.

  • Chromatographic Analysis: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can separate the intact pentamer from its smaller degradation products.[4][9][10]

  • Mass Spectrometry (MS): MS analysis can confirm the molecular weight of the components in your sample, definitively identifying the presence of lower molecular weight species.[11][12][13]

Troubleshooting Guide

Problem: My experiments using this compound are showing weak or no biological response.

Possible Cause Troubleshooting Step
Sample Degradation The bioactivity of this compound is structure-dependent. Hydrolysis into smaller fragments can significantly reduce or eliminate its function as an elicitor or enzyme substrate. Solution: Verify the integrity of your stock and working solutions using one of the Quality Control (QC) protocols outlined below (e.g., HPLC or TLC).
Improper Solution Preparation The compound may not have been fully dissolved or was prepared in an inappropriate buffer that affects its stability or the assay itself. Solution: Ensure the compound is completely dissolved in the recommended solvent/buffer. Prepare fresh solutions for each experiment if possible.
Incorrect Concentration Errors in calculating the concentration of stock or working solutions can lead to diminished effects. Solution: Double-check all calculations and ensure your weighing and dilution techniques are accurate.

Problem: I noticed a change in the physical appearance of the lyophilized powder (e.g., clumping, discoloration).

Possible Cause Troubleshooting Step
Moisture Absorption The vial may have been improperly sealed or exposed to a humid environment, causing the hygroscopic powder to absorb water. Solution: Discard the sample, as hydrolysis may have already begun. For future use, ensure vials are tightly sealed, stored with a desiccant, and allowed to warm to room temperature before opening to prevent condensation.
Light Exposure Some complex organic molecules can be sensitive to light over long periods. While less common for oligosaccharides, it can contribute to instability. Solution: Store vials in the dark or in amber containers as recommended.

Data on Storage and Stability

While specific quantitative data on the degradation kinetics of this compound is not extensively published, the following table summarizes the risk levels associated with various storage and handling conditions based on the general principles of oligosaccharide chemistry.

ConditionFormRisk of DegradationRecommendation
Temperature > 25°C Lyophilized Powder / SolutionHigh Avoid exposure to high temperatures.
Temperature 4°C Lyophilized Powder / SolutionLow Recommended for short to mid-term storage.[14]
Temperature -20°C to -80°C SolutionVery Low Recommended for long-term storage of reconstituted solutions. Use aliquots to avoid freeze-thaw cycles.
pH < 4 or > 9 SolutionHigh Avoid strongly acidic or basic buffers. Acidic conditions, in particular, promote hydrolysis.[4][5]
pH 5 - 8 SolutionLow Use neutral or near-neutral buffers (e.g., PBS, HEPES) for reconstitution.
Exposure to Light Lyophilized Powder / SolutionLow to Moderate Protect from direct light during long-term storage as a precaution.[14]
Multiple Freeze-Thaw Cycles SolutionModerate Repeated freezing and thawing can introduce moisture and potentially degrade the sample over time. Prepare single-use aliquots.
Microbial Contamination SolutionHigh Microbes can introduce chitinolytic enzymes.[15] Use sterile solvents/buffers and sterile handling techniques. Consider adding a bacteriostatic agent if appropriate for your application.

Experimental Protocols for Quality Control

1. Protocol: Thin-Layer Chromatography (TLC) for Integrity Check

This method provides a rapid, qualitative assessment of sample purity.

  • Materials:

    • Silica gel TLC plates (e.g., Silica Gel 60 F254).

    • Mobile Phase (Solvent System): n-propanol:water:ammonia water (7:2:1, v/v/v).[9][16]

    • This compound sample and, if available, standards for smaller chito-oligosaccharides.

    • Developing chamber.

    • Visualization Reagent: 10% sulfuric acid in ethanol (B145695).[16]

    • Hot plate or oven for developing.

  • Methodology:

    • Prepare the mobile phase and pour it into the developing chamber. Let it saturate for at least 30 minutes.

    • Dissolve a small amount of your this compound sample in water or a suitable buffer.

    • Spot a small volume (1-2 µL) of your sample onto the TLC plate's baseline. If available, spot standards of smaller oligosaccharides in adjacent lanes.

    • Place the TLC plate in the saturated chamber and allow the solvent to ascend until it is ~1 cm from the top.

    • Remove the plate and immediately mark the solvent front. Air dry the plate completely.

    • Spray the plate evenly with the 10% sulfuric acid in ethanol reagent.

    • Heat the plate on a hot plate or in an oven at ~110°C for 5-10 minutes until dark spots appear.

    • Interpretation: A pure sample of this compound will show a single, distinct spot. The presence of additional spots that migrate further up the plate indicates the presence of smaller, degraded oligosaccharides.

2. Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method provides a quantitative assessment of purity and the extent of degradation.

  • Materials:

    • HPLC system with a UV detector (205-210 nm) or Refractive Index (RI) detector.

    • Column: Amine-bonded column (e.g., LiChrospher 100 NH2).[4][17]

    • Mobile Phase: Acetonitrile and water mixture.

    • This compound sample and standards.

    • 0.22 µm syringe filters.

  • Methodology:

    • Prepare the mobile phase. A common starting point is an isocratic elution with a 75:25 or 70:30 (v/v) mixture of acetonitrile:water.[4] For better separation of a wide range of degradation products, a gradient elution may be necessary (e.g., starting at 80:20 and decreasing to 60:40 acetonitrile:water over 60 minutes).[4]

    • Prepare your sample by dissolving it in the mobile phase or water and filtering it through a 0.22 µm filter.

    • Set the column temperature (e.g., 30°C) and flow rate (e.g., 1.0 mL/min).

    • Inject the sample onto the column.

    • Monitor the elution profile at ~205 nm.

    • Interpretation: The retention time of N-acetyl-chito-oligosaccharides correlates with their degree of polymerization (DP); larger molecules have longer retention times.[4] A pure sample will show a major peak corresponding to the pentamer. The presence of earlier-eluting peaks indicates degradation into smaller oligosaccharides. The peak area can be used to quantify the purity and the percentage of degradation products.

Visualizations

Diagram 1: Workflow for Investigating Sample Degradation cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Quality Control Analysis cluster_3 Decision cluster_4 Action Problem Inconsistent or Weak Experimental Results CheckStorage Review Storage Conditions (Temp, Aliquots, Age) Problem->CheckStorage CheckPrep Verify Solution Prep (Buffer, Concentration) Problem->CheckPrep TLC Qualitative Check: Run TLC Analysis CheckStorage->TLC CheckPrep->TLC HPLC Quantitative Check: Run HPLC Analysis TLC->HPLC If degradation is suspected Decision Sample Degraded? TLC->Decision MS Structural Confirmation: Run Mass Spectrometry HPLC->MS For definitive identification HPLC->Decision Discard Discard Old Sample, Use New Lot Decision->Discard Yes Continue Sample OK, Troubleshoot Assay Decision->Continue No

Caption: Workflow for troubleshooting experimental issues.

Diagram 2: Chitin (B13524) Elicitor Signaling Pathway in Plants PAMP This compound (PAMP/MAMP) Receptor Plasma Membrane Receptor Complex (e.g., CERK1/CEBiP) PAMP->Receptor Binding Signal Intracellular Kinase Cascade (MAPK Activation) Receptor->Signal Transduction ROS Reactive Oxygen Species (ROS) Burst Signal->ROS Genes Activation of Defense Genes Signal->Genes Response Plant Immune Response (e.g., Phytoalexin Synthesis) ROS->Response Genes->Response Diagram 3: Factors Leading to Oligosaccharide Degradation cluster_0 Degradation Factors cluster_1 Result Heat High Temperature Process Hydrolysis of β-(1→4) Glycosidic Bonds Heat->Process Moisture Moisture Moisture->Process pH Extreme pH (Acid/Base) pH->Process Enzymes Enzymatic Contamination Enzymes->Process Products Formation of Shorter Oligosaccharides Process->Products Loss Loss of Biological Activity Products->Loss

References

Troubleshooting inconsistent results in Penta-N-acetylchitopentaose experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penta-N-acetylchitopentaose (this compound). Our goal is to help you achieve consistent and reliable experimental results.

Troubleshooting Guide

This section addresses common issues that can lead to inconsistent results in experiments involving this compound.

Question: My experimental results with this compound are not reproducible. What are the potential causes?

Answer: Inconsistent results can stem from several factors related to the handling and use of this compound. The primary areas to investigate are:

  • Compound Integrity and Purity: The stability and purity of this compound are critical. Degradation or the presence of impurities can significantly alter its biological activity.

  • Solubility and Aggregation: this compound, like other oligosaccharides, can be prone to aggregation, which can affect its availability and interaction with cellular receptors.

  • Experimental Protocol Variations: Minor deviations in experimental procedures can lead to significant differences in outcomes.

  • Cell Culture Conditions: The state of your cells, including passage number and density, can influence their responsiveness.

The following sections will delve into each of these areas with specific troubleshooting tips.

Question: I suspect the this compound I'm using may have degraded. How can I assess its integrity?

Answer: Degradation of this compound can lead to a loss of biological activity. Here are some steps to assess its integrity:

  • Visual Inspection: Check for any change in color or appearance of the lyophilized powder.

  • Proper Storage: Ensure the compound has been stored correctly at -20°C.

  • Quality Control: If you have access to analytical equipment, you can perform the following:

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To assess purity and detect the presence of degradation products.

Table 1: Quality Control Parameters for this compound

ParameterSpecificationMethod
Appearance White to off-white powderVisual Inspection
Purity ≥95%HPLC
Molecular Weight 1033.98 g/mol Mass Spectrometry
Solubility Soluble in waterVisual Inspection

Question: My results are inconsistent when performing cellular assays. Could solubility or aggregation of this compound be the issue?

Answer: Yes, improper dissolution and aggregation are common sources of variability. Chito-oligosaccharides can form aggregates in solution, reducing the effective concentration of the monomeric form that interacts with receptors.

Troubleshooting Steps:

  • Proper Dissolution:

    • Use high-purity sterile water or a buffer appropriate for your experiment (e.g., PBS).

    • To ensure complete dissolution, vortex the solution gently and allow it to sit at room temperature for a short period. Avoid vigorous shaking, which can introduce air bubbles and potentially denature proteins in your media.

    • For difficult-to-dissolve lots, gentle warming (to no more than 37°C) can be attempted, but be cautious as heat can degrade the compound.

  • Preventing Aggregation:

    • Prepare fresh solutions for each experiment. Avoid using old stock solutions.

    • Avoid repeated freeze-thaw cycles of stock solutions, which can promote aggregation.[1][2][3][4] Aliquot your stock solution into single-use vials.

    • Consider the solvent used. While water is the primary solvent, for certain applications, a small percentage of a co-solvent like DMSO might be tested for its effect on solubility and aggregation, but its compatibility with the specific cell line must be verified.

Workflow for Preparing this compound Solution

G start Start: Weigh Lyophilized This compound add_solvent Add High-Purity Sterile Water or Buffer start->add_solvent dissolve Gently Vortex and Let Stand add_solvent->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility use_solution Use Freshly Prepared Solution in Experiment check_solubility->use_solution Yes issue Issue: Incomplete Dissolution check_solubility->issue No aliquot Aliquot Remaining Stock for Single Use use_solution->aliquot store Store Aliquots at -20°C aliquot->store end End store->end troubleshoot Troubleshoot: - Gentle Warming (≤37°C) - Sonication (brief) issue->troubleshoot troubleshoot->check_solubility

Caption: Workflow for preparing this compound solutions.

Frequently Asked Questions (FAQs)

Question: What is the recommended storage condition for this compound?

Answer: For long-term stability, this compound should be stored at -20°C as a lyophilized powder. Once reconstituted in a solvent, it is best to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[1][2][3][4]

Question: What is the typical concentration range for this compound in cell-based assays?

Answer: The optimal concentration can vary depending on the cell type and the specific biological response being measured. However, a general starting point for many cell-based assays, such as macrophage activation, is in the range of 1 to 100 µg/mL. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Table 2: Example Concentration Ranges for Cellular Assays

Assay TypeCell TypeConcentration Range (µg/mL)Incubation Time (hours)
Macrophage Activation (Cytokine Release) Murine Bone Marrow-Derived Macrophages (BMDMs)10 - 10024
Chitinase (B1577495) Substrate Assay Purified Chitinase0.1 - 1 mg/mL0.5 - 2
Anti-inflammatory Assay LPS-stimulated RAW 264.7 cells1 - 5024

Question: Can I use this compound as a substrate for any chitinase?

Answer: this compound is a good substrate for many endochitinases. However, the efficiency of hydrolysis can depend on the specific type of chitinase (e.g., from different families or organisms). It is advisable to consult the literature for the specific chitinase you are using to confirm its substrate specificity. The hydrolysis of 4-nitrophenyl penta-N-acetyl-β-chitopentaoside by a barley chitinase has been demonstrated, indicating its utility as a substrate for certain GH-19 family chitinases.[5]

Experimental Protocols

Protocol 1: Macrophage Activation Assay

This protocol outlines a general procedure for assessing the activation of macrophages by this compound, measured by cytokine production.

Materials:

  • Murine Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Lipopolysaccharide (LPS) as a positive control

  • ELISA kit for detecting the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and allow them to adhere overnight.

  • Preparation of this compound: Prepare a stock solution of this compound in sterile PBS or culture medium. Further dilute to the desired final concentrations in culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with fresh medium containing different concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL). Include a vehicle control (medium only) and a positive control (e.g., 100 ng/mL LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.

  • Cytokine Analysis: Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.

Workflow for Macrophage Activation Assay

G seed_cells Seed Macrophages in 96-well plate adhere Allow Cells to Adhere Overnight seed_cells->adhere prepare_pnag5 Prepare this compound and Controls adhere->prepare_pnag5 treat_cells Treat Cells with This compound/Controls prepare_pnag5->treat_cells incubate Incubate for 24 hours at 37°C treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant analyze_cytokines Analyze Cytokines by ELISA collect_supernatant->analyze_cytokines end End analyze_cytokines->end G pnag5 This compound receptor Toll-like Receptor 2 (TLR2) or other PRRs pnag5->receptor myd88 MyD88 receptor->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mapk MAPK Pathway (p38, JNK, ERK) tak1->mapk nfkb NF-κB ikk->nfkb nucleus Nucleus nfkb->nucleus mapk->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines

References

Technical Support Center: Refinement of HPLC Separation for Penta-N-acetylchitopentaose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC-based analysis of Penta-N-acetylchitopentaose isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the chromatographic separation of these complex carbohydrates.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers, particularly focusing on challenges related to peak shape and resolution.

Q1: Why am I observing peak splitting or broad peaks for my this compound standard?

A1: Peak splitting or broadening for a single standard of a reducing sugar like this compound is often due to the presence of anomers (α and β isomers) that are partially separated on the column under certain HPLC conditions.[1] This phenomenon is particularly common in Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for polar compounds like oligosaccharides.[1]

Potential Causes and Solutions:

  • Anomer Interconversion (Mutarotation): The rate of interconversion between the α and β anomers might be slow compared to the chromatographic timescale, leading to the separation of the two forms.

    • Solution 1: Increase Column Temperature: Elevating the column temperature (e.g., to 60°C) can accelerate the rate of anomer interconversion, causing the two anomer peaks to coalesce into a single, sharper peak.[1][2]

    • Solution 2: Adjust Mobile Phase pH: Using a slightly basic mobile phase (e.g., replacing water with a 0.1% aqueous ammonium (B1175870) solution) can also increase the rate of mutarotation, resulting in a single peak.[1][3]

  • Sample Diluent Mismatch: The composition of the solvent used to dissolve the sample can significantly impact peak shape in HILIC.

    • Cause: Water is a strong solvent in HILIC. Injecting a sample dissolved in a high concentration of water into a mobile phase with a high percentage of organic solvent can lead to peak distortion and splitting.

    • Solution: Dissolve your this compound standard in a solvent that is similar in composition to the initial mobile phase, such as a 50:50 mixture of acetonitrile (B52724) and water.[4] If peak splitting persists, consider reducing the injection volume.[4]

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting, tailing, or splitting.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

Q2: My retention times for this compound isomers are fluctuating between runs. What could be the cause?

A2: Fluctuating retention times in HPLC can be attributed to several factors, often related to the mobile phase, temperature, or column equilibration.

Potential Causes and Solutions:

  • Inconsistent Mobile Phase Preparation: Even small variations in the mobile phase composition, especially the water content in HILIC, can lead to significant shifts in retention time.

    • Solution: Prepare mobile phases accurately and consistently. Using a larger batch of mobile phase for a series of experiments can help ensure consistency. Premixing the mobile phase components is also recommended.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to variable retention times.

    • Solution: Use a column oven or thermostat to maintain a constant and controlled temperature throughout the analysis.[5]

  • Insufficient Column Equilibration: The stationary phase in HILIC requires adequate time to equilibrate with the mobile phase to ensure a stable and reproducible separation.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting a sequence of injections. A general guideline is to flush the column with at least 10-20 column volumes of the mobile phase.

Q3: I am not achieving baseline separation of my this compound isomers. How can I improve the resolution?

A3: Improving the resolution between closely eluting isomers often requires careful optimization of the mobile phase, stationary phase, and other chromatographic parameters.

Potential Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The choice and concentration of the organic solvent, aqueous component, and any additives in the mobile phase are critical for achieving selectivity.

    • Solution:

      • Adjust the Gradient Slope: If using a gradient elution, a shallower gradient (i.e., a slower increase in the strong solvent) can improve the separation of closely eluting peaks.

      • Modify the Organic Solvent: While acetonitrile is the most common organic solvent in HILIC, other solvents like methanol (B129727) can be explored, although they will significantly alter the selectivity.

      • Optimize Additives: For ionizable compounds, the pH and ionic strength of the mobile phase can be adjusted with buffers to improve peak shape and resolution.

  • Inappropriate Stationary Phase: The chemistry of the stationary phase plays a crucial role in the separation mechanism.

    • Solution: Consider using a column with a different HILIC stationary phase chemistry. For example, columns with penta-hydroxyl ligands are designed to enhance the separation of polar compounds.[6] Amide- or diol-based phases are also common choices for carbohydrate separations.

  • Low Column Efficiency: A decrease in column efficiency can lead to broader peaks and reduced resolution.

    • Solution:

      • Check for Column Contamination: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column cleaning.

      • Ensure Proper Connections: Check all fittings and tubing for leaks or dead volumes, which can contribute to band broadening.

      • Consider Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm) can provide higher efficiency, but will also generate higher backpressure.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for separating this compound isomers?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are the preferred choice for separating polar compounds like this compound.[7][8] Stationary phases with amide, diol, or specialized penta-hydroxyl functionalities are commonly used for carbohydrate separations due to their ability to retain and resolve these hydrophilic molecules.[6][9]

Q2: What is a typical mobile phase for the HILIC separation of N-acetylchitooligosaccharides?

A2: A typical mobile phase for HILIC separation of these compounds consists of a mixture of acetonitrile and water.[1] A gradient elution is often employed, starting with a high concentration of acetonitrile (e.g., 80-90%) and gradually increasing the water content to elute the oligosaccharides.[1] To modulate selectivity and improve peak shape, additives such as formic acid or ammonium formate (B1220265) can be included in the aqueous portion of the mobile phase.

Q3: How does temperature affect the separation of this compound anomers?

A3: Temperature has a significant impact on the separation of anomers. Increasing the column temperature generally accelerates the interconversion between the α and β anomers.[2] This can lead to the coalescence of the two anomeric peaks into a single, sharper peak, which can be desirable for simplifying the chromatogram and improving quantification.[1][10] Conversely, lower temperatures may enhance the resolution between the anomers if their individual characterization is the goal.

Q4: What detection method is suitable for this compound?

A4: this compound lacks a strong chromophore for UV detection at higher wavelengths. Therefore, detection is typically performed at low UV wavelengths, around 205-210 nm, where the N-acetyl group exhibits some absorbance. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used, as these detectors do not require the analyte to have a chromophore. For structural confirmation and identification, coupling the HPLC system to a mass spectrometer (MS) is a powerful approach.

Experimental Protocols

Representative HILIC-HPLC Method for this compound Isomer Analysis

This protocol provides a starting point for the separation of this compound isomers. Optimization may be required based on the specific instrumentation and column used.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in a mixture of 50:50 acetonitrile/water to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC System: A binary gradient HPLC system equipped with a column oven and a suitable detector (UV at 205 nm, ELSD, or MS).

    • Column: A HILIC column suitable for carbohydrate analysis (e.g., Amide, Diol, or Penta-HILIC chemistry), with typical dimensions of 4.6 x 150 mm and a 3.5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase A: 100% Acetonitrile

    • Mobile Phase B: 100% Water (or water with 0.1% formic acid for improved peak shape and MS compatibility)

    • Gradient Program:

      • 0-5 min: 85% A

      • 5-25 min: Linear gradient from 85% A to 65% A

      • 25-30 min: Hold at 65% A

      • 30.1-35 min: Return to 85% A and re-equilibrate

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C (can be increased to 60°C to suppress anomer separation)

    • Injection Volume: 5 µL

    • Detection: UV at 205 nm or ELSD/CAD/MS as available.

Data Presentation

The following table provides a template for presenting quantitative data from the analysis of this compound isomers under different conditions.

ConditionColumn Temperature (°C)Mobile Phase B AdditiveRetention Time (min) - Peak 1 (α-anomer)Retention Time (min) - Peak 2 (β-anomer)Resolution (Rs)
1 40None18.218.91.3
2 60None17.5 (single peak)--
3 400.1% Formic Acid18.519.31.4
4 400.1% Ammonium Hydroxide18.0 (single peak)--

Mandatory Visualizations

Troubleshooting_Workflow start Start: Peak Shape Issue (Splitting, Broadening) check_anomers Is the peak splitting likely due to anomer separation? start->check_anomers increase_temp Increase Column Temperature (e.g., to 60°C) check_anomers->increase_temp Yes check_diluent Is the sample diluent matched to the initial mobile phase? check_anomers->check_diluent No adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% NH4OH) increase_temp->adjust_ph end_resolved End: Issue Resolved increase_temp->end_resolved adjust_ph->end_resolved modify_diluent Modify Sample Diluent (e.g., 50:50 ACN/H2O) check_diluent->modify_diluent No review_method Review other method parameters (column health, connections, etc.) check_diluent->review_method Yes reduce_injection Reduce Injection Volume modify_diluent->reduce_injection reduce_injection->end_resolved review_method->end_resolved

Caption: Troubleshooting workflow for peak shape issues.

Influencing_Factors cluster_hplc HPLC System cluster_sample Sample MobilePhase Mobile Phase - % Organic - pH/Additives Analyte This compound - Anomeric forms (α/β) MobilePhase->Analyte influences anomerization rate (pH) Separation Separation Outcome - Resolution - Peak Shape - Retention Time MobilePhase->Separation Column Stationary Phase - HILIC Chemistry - Particle Size Column->Separation Temperature Column Temperature Temperature->Analyte influences anomerization rate Temperature->Separation Analyte->Separation SampleSolvent Sample Solvent SampleSolvent->Separation

Caption: Factors influencing isomer separation.

References

Purifying Commercial Penta-N-acetylchitopentaose: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-purity penta-N-acetylchitopentaose, commercial sources, while convenient, may contain impurities that can interfere with sensitive experiments. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this oligosaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound is typically derived from the partial hydrolysis of chitin. As a result, the most common impurities are other chito-oligosaccharides with varying degrees of polymerization (DP), such as the dimer (di-N-acetylchitobiose), trimer (tri-N-acetylchitotriose), tetramer, and hexamer.[1] Partially or fully deacetylated forms of these oligosaccharides may also be present as minor impurities.

Q2: How can I assess the purity of my commercial this compound?

Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a hydrophilic interaction chromatography (HILIC) column, is effective for separating and quantifying oligosaccharides of different sizes.[2]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the main component and identify the mass of any impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the identity of this compound and allowing for the detection of structural impurities.

Q3: What is the most effective method for removing these impurities?

Gel filtration chromatography is a widely used and effective method for separating chito-oligosaccharides based on their size.[1][5][6] This technique can effectively separate this compound from both smaller and larger oligosaccharides.

Troubleshooting Guide

Problem Possible Cause Solution
Poor separation of oligosaccharides during gel filtration. Incorrect gel matrix: The pore size of the gel is not suitable for the molecular weight range of the oligosaccharides.For separating chito-oligosaccharides like the pentamer, a polyacrylamide gel such as Bio-Gel P-6 has been shown to be effective.[1] Modern size-exclusion chromatography columns designed for oligosaccharide separation can also be used.
Suboptimal flow rate: The flow rate is too high, leading to peak broadening and poor resolution.Reduce the flow rate to allow for better equilibration and separation. A typical flow rate for gravity-fed columns is in the range of 3 ml/cm²/hr.[1]
Difficulty detecting the eluted fractions. Insensitive detection method: The concentration of the oligosaccharide in the eluent is below the detection limit of the method used.N-acetylglucosamine-containing oligosaccharides can be detected by measuring the absorbance at 220 nm.[1] Alternatively, the reducing sugar content of the fractions can be determined using a method like the Park-Johnson test.[1]
Final product is still not pure enough. Single purification step is insufficient: The initial impurity level is high, or there are co-eluting impurities.Consider a secondary purification step. Hydrophilic Interaction Chromatography (HILIC) can be a good orthogonal technique to gel filtration for separating polar compounds like oligosaccharides.[2]

Experimental Protocol: Purification by Gel Filtration Chromatography

This protocol is based on established methods for separating chito-oligosaccharides.[1]

1. Materials:

  • Commercial this compound

  • Bio-Gel P-6 (200-400 mesh) or similar polyacrylamide gel filtration matrix

  • Chromatography column (glass or polycarbonate)

  • Deionized water (for packing and elution)

  • Fraction collector

  • UV spectrophotometer or plate reader

2. Column Preparation:

  • Prepare a slurry of the Bio-Gel P-6 in deionized water according to the manufacturer's instructions.

  • Carefully pack the chromatography column with the gel slurry, avoiding the introduction of air bubbles. A recommended column dimension for gram-quantity separation is a significant size to allow for proper separation.

  • Equilibrate the packed column by washing with at least two column volumes of deionized water.

3. Sample Preparation and Loading:

  • Dissolve the commercial this compound in a minimal volume of deionized water.

  • Carefully apply the sample to the top of the equilibrated column.

4. Elution and Fraction Collection:

  • Elute the column with deionized water at a controlled flow rate (e.g., 3 ml/cm²/hr).

  • Collect fractions of a suitable volume using a fraction collector.

5. Fraction Analysis:

  • Monitor the elution profile by measuring the absorbance of each fraction at 220 nm.

  • Oligosaccharides will elute in order of decreasing molecular size (larger oligosaccharides first).

  • Pool the fractions corresponding to the peak of this compound.

6. Purity Assessment and Recovery:

  • Analyze the pooled fractions using HPLC, MS, or NMR to confirm purity.

  • Lyophilize the pure fractions to obtain the final product as a powder.

Quantitative Data Summary

The following table summarizes the expected outcome of the purification process. The exact values can vary depending on the initial purity of the commercial sample and the specific chromatographic conditions.

Parameter Before Purification After Gel Filtration
Purity of this compound >95% (as stated by most suppliers)>99%
Major Impurities Chito-oligosaccharides (DP ≠ 5)Significantly reduced or absent
Expected Yield N/A>80%

Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_process Purification Process cluster_analysis Analysis & Final Product Commercial_PNA Commercial This compound (>95% Purity) Dissolution Dissolve in Deionized Water Commercial_PNA->Dissolution Start Gel_Filtration Gel Filtration Chromatography (e.g., Bio-Gel P-6) Dissolution->Gel_Filtration Load Sample Fraction_Collection Fraction Collection & Monitoring (UV 220nm) Gel_Filtration->Fraction_Collection Elute Purity_Check Purity Analysis (HPLC, MS, NMR) Fraction_Collection->Purity_Check Analyze Fractions Pooling Pool Pure Fractions Purity_Check->Pooling Identify Pure Fractions Lyophilization Lyophilization Pooling->Lyophilization Final_Product High-Purity This compound (>99% Purity) Lyophilization->Final_Product

Caption: Workflow for the purification of commercial this compound.

References

Technical Support Center: Mass Spectrometry of Acetylated Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining mass spectrometry methods for acetylated oligosaccharides. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the mass spectrometry analysis of acetylated oligosaccharides.

Q1: Why is derivatization, such as permethylation, necessary for analyzing acetylated oligosaccharides by mass spectrometry?

Derivatization is crucial for several reasons. Permethylation, for instance, replaces all active hydrogens on hydroxyl and N-acetyl groups with methyl groups. This enhances the ionization efficiency of the oligosaccharides, leading to stronger signals in the mass spectrometer. It also stabilizes labile moieties, such as sialic acids, preventing their loss during analysis and making the molecules more hydrophobic, which can improve their retention and separation in liquid chromatography (LC) systems.[1][2][3]

Q2: What is the main difference between Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) for fragmenting acetylated oligosaccharides?

CID is a resonant excitation, low-energy fragmentation technique typically performed in an ion trap. It is effective for generating glycosidic bond cleavages (B- and Y-ions). HCD, or "beam-type" CID, is a non-resonant, higher-energy fragmentation method that occurs in a dedicated collision cell. HCD often produces a richer fragmentation spectrum, including more cross-ring cleavage fragments (A- and X-ions), which are vital for determining linkage positions.[4][5][6] HCD also avoids the "low-mass cutoff" issue inherent to ion traps, allowing for the detection of important low-mass fragment ions.[6]

Q3: Are the O-acetyl groups on my oligosaccharides stable during mass spectrometry analysis?

Generally, O-acetyl groups are stable during the ionization process and CID fragmentation in the gas phase. Studies have shown no significant evidence of O-acetyl group migration or loss on protonated molecular ions during these experiments.[4][5] However, sample preparation steps involving heat and acid can cause degradation and loss of these modifications.[7]

Q4: Can I analyze underivatized acetylated oligosaccharides?

Yes, it is possible to analyze underivatized (native) acetylated oligosaccharides, but it presents challenges. Native glycans often exhibit poor ionization efficiency, leading to low signal intensity.[8] They are also prone to in-source fragmentation, especially sialylated structures, where the acidic conditions of some mobile phases can cause cleavage of labile glycosidic linkages even before fragmentation is intentionally applied.[7]

Troubleshooting Guides

This section provides detailed, question-and-answer-based solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Signal Intensity

Q: I am observing very weak or no signal for my acetylated oligosaccharide samples. What are the common causes and how can I fix this?

A: Low signal intensity is a frequent issue and can stem from several factors throughout the experimental workflow.

  • Poor Ionization Efficiency: Acetylated oligosaccharides, especially in their native form, can have low ionization efficiency.

    • Solution: Ensure complete derivatization (e.g., permethylation) to enhance ionization.[1][2] Verify the derivatization reaction's success by checking for complete methylation.

  • Suboptimal Sample Concentration: Your sample may be too dilute or too concentrated.

    • Solution: If too dilute, concentrate your sample using methods like vacuum centrifugation, being mindful that heating can degrade some structures.[7] If too concentrated, ion suppression can occur. Prepare a dilution series to find the optimal concentration range for your instrument.

  • Ion Suppression from Contaminants: Salts, detergents, or plasticizers from labware can co-elute with your analyte and interfere with its ionization.

    • Solution: Implement rigorous sample cleanup steps. Use graphitized carbon or C18 solid-phase extraction (SPE) cartridges to remove salts and other interfering substances before MS analysis.[9] Always use high-purity, MS-grade solvents and reagents.

  • Incorrect Mass Spectrometer Settings: The instrument's source parameters may not be optimized for your analytes.

    • Solution: Systematically optimize ESI source parameters, including capillary voltage, nebulizer pressure, and drying gas temperature and flow rate.[10][11] These parameters significantly influence droplet formation and desolvation, which are critical for efficient ionization.

Issue 2: Incomplete Derivatization (Permethylation)

Q: My mass spectra show a series of peaks separated by 14 Da from my main analyte peak, suggesting incomplete permethylation. What went wrong?

A: Incomplete permethylation is a common problem that can complicate data analysis. Here are the likely causes and their solutions:

  • Moisture Contamination: The permethylation reaction is highly sensitive to moisture. Water will consume the reagents.

    • Solution: Ensure all glassware is scrupulously clean and dry. Use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). The sodium hydroxide (B78521) (NaOH) base should be freshly prepared and finely powdered to maximize its reactivity and minimize water absorption.[12]

  • Inactive Reagents: The NaOH base or methyl iodide (MeI) may have degraded.

    • Solution: Prepare the NaOH base slurry fresh on the day of use.[12] Ensure the methyl iodide is fresh and has been stored properly, protected from light.

  • Insufficient Reagent-to-Sample Ratio: The amount of derivatizing agent may be insufficient for the amount of oligosaccharide present.

    • Solution: If you suspect a high concentration of glycans, consider increasing the amount of NaOH and MeI or performing a second round of derivatization.

  • Poor Sample Solubility: The oligosaccharides may not have fully dissolved in the DMSO before the addition of the base.

    • Solution: Ensure the dried sample is completely dissolved in DMSO by thorough vortexing before adding the NaOH slurry.

Issue 3: Extensive In-Source Fragmentation

Q: I am seeing significant fragmentation in my full MS scan (MS1), especially for sialylated oligosaccharides. How can I minimize this?

A: This phenomenon, known as in-source fragmentation, occurs when analytes fragment in the ion source or the intermediate-pressure region of the mass spectrometer before mass analysis.[11] It is particularly common for labile structures like sialylated oligosaccharides.[7]

  • Acidic Mobile Phase: The use of acids like formic acid or trifluoroacetic acid (TFA) in the mobile phase can promote the cleavage of acid-labile glycosidic linkages, such as the one connecting sialic acid.[7]

    • Solution: If possible, reduce the acid concentration in your mobile phase or explore alternative mobile phase compositions. Permethylation is highly recommended as it esterifies the carboxylic acid group of sialic acids, significantly stabilizing them.[1][3]

  • Harsh ESI Source Conditions: High voltages and temperatures in the ESI source can impart excess energy to the ions, causing them to fragment.

    • Solution: Optimize ESI source parameters to be as gentle as possible while maintaining good signal. Methodically reduce the capillary voltage, nozzle voltage, and gas temperatures to find a balance that minimizes fragmentation without sacrificing sensitivity.[11]

  • Sample Preparation Artifacts: Degradation can occur during sample preparation steps that involve heat and acid, such as solvent evaporation.[7]

    • Solution: Avoid high temperatures when drying samples. If an acid modifier like TFA was used in a previous step, ensure it is thoroughly removed before any heating steps.

Data Presentation

Table 1: Comparison of Common Derivatization Strategies for N-Glycan Analysis

This table summarizes the performance of different derivatization methods, providing a basis for selecting the most appropriate strategy for your experimental goals. Data is adapted from comparative studies in the literature.

Derivatization MethodKey AdvantagesConsiderationsRelative MS Signal Enhancement (Neutral Glycans)Relative MS Signal Enhancement (Sialylated Glycans)
Permethylation Stabilizes sialic acids; provides linkage information via fragmentation; enhances ionization for both neutral and acidic glycans.[1][2][3]Can be labor-intensive; requires anhydrous conditions.ModerateVery High
RapiFluor-MS (RFMS) High derivatization efficiency; provides strong fluorescence and MS signal.Proprietary reagent.Very High Moderate
Procainamide (ProA) Good ionization efficiency; allows for HILIC separation.Can show some selectivity in derivatization.HighHigh
2-Aminobenzamide (2-AB) Well-established method; good for fluorescent detection and quantification.Lower MS signal enhancement compared to other methods.LowLow

Signal enhancement is a relative comparison based on published data and may vary depending on the specific oligosaccharide structure and instrument conditions.

Experimental Protocols

Protocol: Permethylation of N-acetylated Oligosaccharides

This protocol is a standard procedure for the permethylation of dried oligosaccharide samples prior to MS analysis. It is critical to perform these steps in a fume hood and wear appropriate personal protective equipment, as methyl iodide is toxic.

Materials:

  • Dried oligosaccharide sample (1-10 µg)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Powdered Sodium Hydroxide (NaOH)

  • Methyl Iodide (Iodomethane, MeI)

  • Dichloromethane (B109758) (DCM)

  • Methanol (MeOH)

  • High-purity water

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Sample Solubilization: Add 50-100 µL of anhydrous DMSO to the dried oligosaccharide sample in a microcentrifuge tube. Vortex thoroughly to ensure complete dissolution.[13]

  • Base Addition: Prepare a slurry of powdered NaOH in anhydrous DMSO (a common preparation involves grinding NaOH pellets and suspending in DMSO). Immediately before use, vortex the slurry to ensure it is homogeneous. Add 50-75 µL of the NaOH slurry to the dissolved sample.[12][13]

  • Methylation: Immediately add 25 µL of methyl iodide (MeI) to the mixture.[13]

  • Reaction Incubation: Cap the tube tightly and vortex vigorously for 2-3 minutes. Incubate the reaction at room temperature for 20-60 minutes with occasional vortexing.[13]

  • Quenching the Reaction: Carefully quench the reaction by adding 100-200 µL of high-purity water. Vortex the sample.

  • Extraction: Add ~0.5 mL of dichloromethane (DCM) to the quenched reaction mixture. Vortex thoroughly for 30 seconds.

  • Phase Separation: Centrifuge the tube at ~2,500 x g for 1 minute to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully remove the upper aqueous layer using a pipette and discard it. The permethylated oligosaccharides are in the lower DCM layer.

  • Washing: Add ~1 mL of high-purity water to the remaining DCM layer, vortex, and centrifuge again. Remove and discard the upper aqueous layer. Repeat this washing step 3-4 times to remove all residual DMSO and salts.

  • Drying and Reconstitution: Transfer the final DCM layer to a new tube and evaporate to complete dryness under a gentle stream of nitrogen or using a vacuum centrifuge. Reconstitute the dried, permethylated sample in a suitable solvent (e.g., 50% methanol) for MS analysis.

Mandatory Visualization

Diagrams of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental and troubleshooting workflows.

G Experimental Workflow for Acetylated Oligosaccharide Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Glycoprotein or Biological Sample Release Enzymatic Release of Oligosaccharides (e.g., PNGase F) Sample->Release Purify1 Initial Purification (e.g., SPE, dialysis) Release->Purify1 Derivatize Permethylation (NaOH, DMSO, MeI) Purify1->Derivatize Purify2 Post-Derivatization Cleanup (Liquid-Liquid Extraction) Derivatize->Purify2 LCMS LC-MS/MS Analysis (e.g., HILIC or PGC column) Purify2->LCMS Data Data Processing & Structural Elucidation LCMS->Data

Caption: A typical experimental workflow for MS analysis of acetylated oligosaccharides.

G Troubleshooting Guide: Low Signal Intensity Start Start: Low/No Signal Observed CheckDeriv Is sample derivatized (e.g., permethylated)? Start->CheckDeriv CheckCleanup Was rigorous sample cleanup performed? CheckDeriv->CheckCleanup Yes Sol_Deriv Solution: Perform permethylation to increase ionization efficiency. CheckDeriv->Sol_Deriv No CheckConc Is sample concentration within optimal range? CheckCleanup->CheckConc Yes Sol_Cleanup Solution: Use SPE (Graphitized Carbon/C18) to remove salts/contaminants. CheckCleanup->Sol_Cleanup No CheckInstrument Are MS source parameters optimized? CheckConc->CheckInstrument Yes Sol_Conc Solution: Concentrate sample or perform dilution series to find optimum. CheckConc->Sol_Conc No Sol_Instrument Solution: Systematically tune capillary voltage, gas flows, and temperatures. CheckInstrument->Sol_Instrument No End Problem Resolved CheckInstrument->End Yes Sol_Deriv->End Sol_Cleanup->End Sol_Conc->End Sol_Instrument->End

Caption: A decision tree for troubleshooting low signal intensity in MS experiments.

References

Technical Support Center: Addressing Background Noise in Colorimetric Assays with Penta-N-acetylchitopentaose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering background noise in colorimetric assays when Penta-N-acetylchitopentaose is a component of the experimental system.

Troubleshooting Guides

High background noise can mask the true signal in a colorimetric assay, leading to inaccurate and unreliable results. The following guides are designed to help you identify and address the root cause of this issue when this compound is present in your samples.

Issue 1: High Background in Protein Quantification Assays (e.g., Bradford, BCA)

Question: I am observing abnormally high background absorbance in my protein assay when my sample contains this compound. How can I resolve this?

Answer:

High background in the presence of this compound can stem from several factors, depending on the assay type. Here is a step-by-step troubleshooting guide:

Step 1: Identify the Potential Source of Interference

  • Bradford Assay: This assay is susceptible to interference from basic compounds and detergents. This compound, with its amine groups, may interact with the Coomassie dye, especially in the acidic environment of the assay, leading to a false positive signal.[1][2][3][4] Insoluble particles can also scatter light, increasing the absorbance reading.[5][6][7][8]

  • BCA Assay: This assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein. While this compound is a non-reducing sugar, contaminants or degradation products could potentially act as reducing agents. The chelation of copper ions by the oligosaccharide is also a possibility, though less likely to produce a strong signal.[9][10][11][12][13]

Step 2: Implement Appropriate Controls

To determine if this compound is the source of the interference, run the following controls:

  • Blank + this compound: Prepare a blank sample (your assay buffer) and add this compound at the same concentration as in your experimental samples.

  • Protein Standard + this compound: Prepare a known concentration of your protein standard (e.g., BSA) and add this compound at the same concentration as in your experimental samples.

Step 3: Analyze Control Results and Take Corrective Action

Control Result Interpretation Recommended Action
Blank + this compound shows high absorbance. This compound is directly interfering with the assay reagents or causing light scattering.- Subtract the absorbance of the "Blank + this compound" control from all your sample readings.- If interference is severe, consider an alternative protein assay (see table below).- For light scattering, centrifuge samples at high speed before reading the absorbance.
Protein Standard + this compound shows higher absorbance than the standard alone. This compound is enhancing the signal of the protein standard.- Prepare your entire standard curve with the same concentration of this compound that is in your samples. This will account for the signal enhancement.
No significant change in absorbance in either control. The high background is likely not due to this compound.- Refer to general troubleshooting for high background, such as checking for contamination, insufficient washing, or expired reagents.[14][15][16][17]
Issue 2: High Background in Cell Viability Assays (e.g., MTT, XTT)

Question: My MTT assay is showing high background absorbance in the wells containing this compound, even in my no-cell controls. What could be the cause?

Answer:

High background in tetrazolium-based assays like MTT is often due to the non-enzymatic reduction of the tetrazolium salt to formazan (B1609692).[18][19][20]

Step 1: Assess the Reducing Potential of Your Sample Components

  • This compound itself is not a strong reducing agent. However, if your sample medium contains other reducing agents (e.g., antioxidants, certain media components), the presence of the oligosaccharide could contribute to a complex reaction environment that promotes formazan formation.

Step 2: Run Essential Controls

  • Media Control + this compound: Incubate cell-free culture medium with this compound at the experimental concentration.

  • Media Control + this compound + MTT Reagent: To the above control, add the MTT reagent and incubate for the same duration as your experimental samples.

Step 3: Interpret Control Results and Mitigate Interference

Control Result Interpretation Recommended Action
High absorbance in "Media + this compound + MTT". This compound, or a contaminant within it, is directly or indirectly reducing the MTT reagent.- Subtract the absorbance of this control from your experimental readings.- Reduce the incubation time with the MTT reagent to the minimum necessary to obtain a sufficient signal from your cells.- Consider an alternative viability assay that does not rely on tetrazolium reduction, such as a resazurin-based assay or a cytotoxicity assay that measures LDH release.
No significant absorbance in the control. The high background is not caused by this compound.- Investigate other potential causes, such as microbial contamination of your reagents or culture, or interference from other compounds in your sample.

Summary of Potential Interference and Assay Compatibility

Assay Type Principle Potential for Interference by this compound Known Interfering Substances
Bradford Coomassie dye binding to protein.[1][2][3][4][21]High: Amine groups can interact with the dye. Insolubility can cause light scattering.[5][6][7][8]Strong alkaline buffers, detergents, basic proteins.
BCA Protein reduces Cu²⁺ to Cu¹⁺, which is chelated by BCA.[9][10][11][12][13]Low to Moderate: Unlikely to be a strong reducing agent, but impurities or degradation products could interfere.Reducing agents, chelating agents, some amino acids.
MTT/XTT Reduction of tetrazolium salt to formazan by cellular dehydrogenases.[18][19][20][22]Low to Moderate: Not a direct reducing agent, but can contribute to the overall reducing environment.Reducing agents (e.g., ascorbic acid, glutathione), some polyphenols.

Frequently Asked Questions (FAQs)

Q1: Can the purity of this compound affect my colorimetric assay? A1: Yes, absolutely. Lower purity preparations may contain contaminants that can interfere with your assay. For example, residual monomers or smaller oligomers could have different reactivity. Always use high-purity this compound and consider the manufacturer's certificate of analysis.

Q2: How does pH affect the potential for interference by this compound? A2: The pH of your assay buffer can influence the charge of the amine groups on the this compound molecule. In the acidic conditions of the Bradford assay, these groups are more likely to be protonated and interact with the negatively charged Coomassie dye. In neutral or alkaline conditions, this interaction is less likely.

Q3: Can I just dilute my sample to reduce the interference from this compound? A3: Dilution can be an effective strategy if the concentration of this compound is high and the interference is concentration-dependent. However, you must ensure that after dilution, the concentration of your analyte of interest is still within the detection range of the assay. Always run the appropriate controls with the diluted this compound.

Q4: Are there any sample preparation techniques to remove this compound before running a colorimetric assay? A4: If your analyte is a protein, you could consider protein precipitation (e.g., with trichloroacetic acid or acetone) to separate the protein from the soluble oligosaccharide. After precipitation, the protein pellet can be washed and then resolubilized in a buffer compatible with your assay. However, ensure that your protein of interest is not lost during this process and that the precipitation reagents are thoroughly removed.

Experimental Protocols

Detailed Protocol: Bradford Protein Assay with this compound Interference Control

This protocol is designed to quantify protein in the presence of this compound and includes the necessary controls to account for potential interference.

Materials:

  • Bradford reagent (e.g., Coomassie Brilliant Blue G-250)[21]

  • Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)

  • Your protein samples containing this compound

  • This compound

  • Assay buffer (the same buffer your samples and standards are in)

  • Microplate reader and 96-well plates

Procedure:

  • Preparation of Standards:

    • Prepare a series of protein standards by diluting the BSA stock solution with the assay buffer. A typical range would be 0, 100, 250, 500, 750, 1000, 1500, and 2000 µg/mL.

    • If your samples contain this compound, prepare a parallel set of standards that also contain the oligosaccharide at the same concentration as in your samples.

  • Preparation of Controls:

    • Blank: Assay buffer only.

    • Interference Control: Assay buffer + this compound (at the same concentration as in your samples).

  • Assay Procedure:

    • Add 5 µL of each standard, control, and sample to separate wells of a 96-well plate. It is recommended to run all in triplicate.

    • Add 250 µL of Bradford reagent to each well.

    • Incubate at room temperature for 5-10 minutes.

    • Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the appropriate blank from all readings. If you prepared standards with this compound, use the "Interference Control" as the blank for those standards and your samples.

    • Generate a standard curve by plotting the blank-corrected absorbance versus the known protein concentrations.

    • Determine the protein concentration of your samples using the equation of the line from your standard curve.

Visualizations

Experimental_Workflow General Colorimetric Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Sample Sample containing This compound Mix Mix Sample/Standard with Reagent Sample->Mix Interference1 Potential Interference: Light Scattering, Chemical Interaction Sample->Interference1 Standards Prepare Standards Standards->Mix Reagents Prepare Reagents Reagents->Mix Incubate Incubate Mix->Incubate Read Read Absorbance Incubate->Read Interference2 Potential Interference: Non-enzymatic Reaction Incubate->Interference2 Analyze Calculate Concentration Read->Analyze Interference1->Read Interference2->Read Troubleshooting_Tree Troubleshooting High Background with this compound Start High Background Observed Control1 Run Control: Buffer + this compound Start->Control1 Result1_Yes High Absorbance? Control1->Result1_Yes Action1 Interference Confirmed. Subtract background or use compatible standard curve. Result1_Yes->Action1 Yes Result1_No No High Absorbance Result1_Yes->Result1_No No Action2 Interference is not from This compound alone. Check for contamination or other interfering substances. Result1_No->Action2 Interference_Mechanism Potential Interference Mechanisms in Bradford Assay cluster_assay Bradford Assay Components Coomassie Coomassie Dye (Anionic) Complex Protein-Dye Complex (Blue Color) Coomassie->Complex Protein Protein Protein->Coomassie binds Penta This compound Scattering Light Scattering Penta->Scattering if insoluble DyeBinding Direct Dye Binding (Amine Groups) Penta->DyeBinding HighAbs Increased Absorbance (False Positive) Scattering->HighAbs DyeBinding->HighAbs

References

Improving the stability of Penta-N-acetylchitopentaose solutions for long-term experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Penta-N-acetylchitopentaose solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern for long-term experiments?

A1: this compound is a well-defined chitin (B13524) oligosaccharide composed of five N-acetylglucosamine units linked by β-1,4-glycosidic bonds. Its stability in aqueous solutions is crucial for long-term experiments as it can be susceptible to hydrolysis, leading to the breakdown of the oligosaccharide chain. This degradation can result in a loss of biological activity and introduce variability into experimental results, compromising the reliability and reproducibility of the data.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of enzymes. Acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic linkages, while elevated temperatures accelerate this degradation process.[1][2] Enzymatic contamination with chitinases or other glycosidases can also lead to rapid degradation.

Q3: What are the optimal storage conditions for this compound solutions to ensure long-term stability?

A3: For long-term storage, it is recommended to prepare this compound solutions in a slightly acidic to neutral buffer (pH 4.0-7.0) and store them at low temperatures, preferably frozen at -20°C or -80°C.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes. Solutions of partially N-acetylated chitosans with more than 50% acetyl content have been found to be stable even in alkaline conditions.[3]

Q4: What are the degradation products of this compound, and how can they be detected?

A4: The primary degradation products of this compound are smaller N-acetyl-chitooligosaccharides (e.g., tetra-, tri-, di-, and monosaccharides of N-acetylglucosamine) resulting from the cleavage of glycosidic bonds. These degradation products can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of this compound solution over time. Degradation of the oligosaccharide due to improper storage conditions (pH, temperature).Prepare fresh solutions in an appropriate buffer (pH 4.0-7.0). Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Verify the integrity of the stored solution using HPLC.
Inconsistent experimental results using different batches of this compound solution. Variability in the concentration or integrity of the oligosaccharide between batches.Always prepare a fresh stock solution from a new vial of solid this compound for critical experiments. Quantify the concentration of each new stock solution. Perform a stability check on a small aliquot of the new batch over a short period.
Precipitate forms in the this compound solution upon storage. The solution may be supersaturated, or the solubility is affected by the buffer composition or pH.Ensure the concentration is within the solubility limit for the chosen solvent and temperature. If using a buffer, check for any potential interactions that might reduce solubility. Gentle warming and sonication may help redissolve the precipitate, but the solution should be re-filtered before use.
Unexpected peaks appear in HPLC analysis of the this compound solution. These may be degradation products or impurities from the solvent or container.Run a blank (solvent only) to identify any peaks originating from the mobile phase or system. Analyze a freshly prepared solution to distinguish between initial impurities and degradation products that form over time.
Difficulty in dissolving solid this compound. The compound may have low solubility in the chosen solvent at room temperature.Use a high-purity solvent (e.g., sterile, nuclease-free water or a suitable buffer). Gentle warming (up to 40°C) and vortexing or sonication can aid dissolution. Ensure the pH of the solvent is within the optimal range for solubility.

Quantitative Data on Stability

The following tables provide an estimation of the degradation rates of N-acetyl-chitooligosaccharides based on available data for similar compounds. These values should be considered as a guideline, and it is recommended to perform a specific stability study for this compound under your experimental conditions.

Table 1: Estimated Degradation Rate Constants (k) of N-acetyl-chitooligosaccharides at Different pH Values (at 25°C)

pHEstimated Degradation Rate Constant (k) (day⁻¹)
2.00.05
4.00.01
7.00.02
9.00.10

Note: Data are estimations based on the general behavior of oligosaccharides. The stability of nitazoxanide (B1678950), for example, is greater between pH 1.0 and 4.0.[2][5]

Table 2: Estimated Degradation Rate Constants (k) of N-acetyl-chitooligosaccharides at Different Temperatures (at pH 7.0)

Temperature (°C)Estimated Degradation Rate Constant (k) (day⁻¹)
4< 0.01
250.02
370.08
500.25

Note: Data are estimations. Thermal degradation of carbohydrate polymers generally follows a two-stage process, with the major degradation occurring at higher temperatures.[6]

Experimental Protocols

Protocol 1: HPLC Method for Assessing this compound Stability

Objective: To quantify the degradation of this compound in solution over time under different storage conditions.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Buffers of desired pH (e.g., acetate, phosphate)

  • HPLC system with a suitable column (e.g., amino or amide-based column for carbohydrate analysis) and a refractive index (RI) or evaporative light scattering detector (ELSD)

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the desired buffer to a final concentration of 1 mg/mL.

  • Sample Incubation: Aliquot the stock solution into several sterile microcentrifuge tubes. Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C) and pH values.

  • Time Points: At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one aliquot from each condition for analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable mobile phase gradient. A common gradient for chitooligosaccharide analysis is a decreasing concentration of acetonitrile in water.

    • Inject a known volume of the sample onto the column.

    • Monitor the elution profile and record the peak areas for this compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line.

Visualizations

Signaling Pathway

Chitin_Signaling_in_Plants cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Penta_N_acetylchitopentaose This compound (MAMP) CEBiP CEBiP Penta_N_acetylchitopentaose->CEBiP Binds OsCERK1 OsCERK1 (Receptor Kinase) CEBiP->OsCERK1 Forms complex RLCK Receptor-Like Cytoplasmic Kinase OsCERK1->RLCK Phosphorylates ROS_Burst ROS Burst OsCERK1->ROS_Burst Triggers MAPK_Cascade MAPK Cascade (MPK3/6) RLCK->MAPK_Cascade Activates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activates Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes Induces

Caption: Chitin-induced signaling pathway in plants.

Experimental Workflow

Stability_Assessment_Workflow start Start prep_solution Prepare this compound Solution (1 mg/mL) start->prep_solution aliquot Aliquot into Samples for Different Conditions (pH, Temp) prep_solution->aliquot incubate Incubate Samples aliquot->incubate collect Collect Samples at Defined Time Points incubate->collect hplc Analyze by HPLC collect->hplc data_analysis Calculate Degradation Rate hplc->data_analysis end End data_analysis->end

Caption: Workflow for assessing solution stability.

References

Validation & Comparative

Confirming the Purity of Synthesized Penta-N-acetylchitopentaose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized Penta-N-acetylchitopentaose with a commercially available standard, offering detailed experimental protocols and data to aid in purity assessment. Ensuring the high purity of synthesized oligosaccharides is critical for reliable downstream applications in research and drug development.

Introduction

This compound, a well-defined oligosaccharide composed of five β-(1→4)-linked N-acetylglucosamine (GlcNAc) units, is a valuable tool in glycobiology research and a potential building block for novel therapeutics. Its biological activities are highly dependent on its structure and purity. This guide outlines the synthesis, purification, and detailed analytical characterization of this compound, comparing it against a high-purity commercial standard.

Experimental Protocols

I. Chemo-enzymatic Synthesis of this compound

This protocol is based on the chemo-enzymatic method utilizing recombinant E. coli expressing a chitooligosaccharide synthase (NodC).

Materials:

  • Recombinant E. coli strain harboring the nodC gene

  • Luria-Bertani (LB) growth medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • GlcNAc

  • Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Milli-Q water

Procedure:

  • Fermentation: Culture the recombinant E. coli in LB medium at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at 20°C for 16-18 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in Tris-HCl buffer. Lyse the cells using sonication on ice.

  • Enzymatic Reaction: Centrifuge the cell lysate to remove cell debris. To the supernatant, add GlcNAc as the acceptor and UDP-GlcNAc as the sugar donor. Incubate the reaction mixture at 30°C for 24-48 hours with gentle agitation.

  • Reaction Termination: Stop the reaction by heating the mixture at 100°C for 10 minutes.

II. Purification of Synthesized this compound

Purification is achieved through a combination of size-exclusion and solid-phase extraction chromatography.

Materials:

Procedure:

  • Size-Exclusion Chromatography: Centrifuge the terminated reaction mixture and filter the supernatant. Load the supernatant onto a Bio-Gel P-4 column equilibrated with 50 mM ammonium acetate buffer. Elute with the same buffer and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the desired pentasaccharide.

  • Solid-Phase Extraction: Pool the fractions containing this compound and apply to a C18 SPE cartridge. Wash the cartridge with Milli-Q water to remove salts and polar impurities.

  • Elution: Elute the purified product with a stepwise gradient of acetonitrile in water.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain a white powder.

III. Purity Analysis

The purity of the synthesized product is compared against a commercial standard (>95% purity, from a reputable supplier).

A. High-Performance Liquid Chromatography (HPLC)

  • System: Agilent 1260 Infinity II LC System

  • Column: Amide-based HILIC column (e.g., TSKgel Amide-80)

  • Mobile Phase: A) 100% Acetonitrile, B) 50 mM Ammonium Formate (pH 4.5)

  • Gradient: 80% to 60% A over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50% acetonitrile/water.

B. Mass Spectrometry (MS)

  • System: Agilent 6545XT AdvanceLink Q-TOF LC/MS

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Mass Range: m/z 100-2000

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Gas Temperature: 325°C

  • Sample Infusion: Direct infusion of a 10 µg/mL solution in 50% acetonitrile/water with 0.1% formic acid.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • System: Bruker Avance III HD 600 MHz spectrometer

  • Solvent: D₂O

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC

  • Sample Preparation: Dissolve 5 mg of sample in 0.5 mL of D₂O.

Results

The purity of the synthesized this compound was rigorously assessed and compared with a commercial standard.

Data Presentation
Analytical Method Parameter Synthesized Product Commercial Standard
HPLC Purity (%)98.5>95.0
Retention Time (min)15.215.2
Mass Spectrometry [M+H]⁺ (m/z)1034.411034.41
[M+Na]⁺ (m/z)1056.391056.39
¹H NMR Key Chemical Shifts (ppm)Consistent with structureConsistent with structure
¹³C NMR Key Chemical Shifts (ppm)Consistent with structureConsistent with structure

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Fermentation Fermentation of recombinant E. coli Induction IPTG Induction Fermentation->Induction OD600 0.6-0.8 Lysis Cell Lysis Induction->Lysis 16-18h Enzymatic_Reaction Enzymatic Reaction Lysis->Enzymatic_Reaction SEC Size-Exclusion Chromatography Enzymatic_Reaction->SEC Crude Product SPE Solid-Phase Extraction SEC->SPE Pooled Fractions Lyophilization Lyophilization SPE->Lyophilization Pure Fractions HPLC HPLC Lyophilization->HPLC MS Mass Spectrometry Lyophilization->MS NMR NMR Spectroscopy Lyophilization->NMR

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Purity_Confirmation_Logic cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Synthesized_Product Synthesized This compound HPLC_Purity Purity > 98% Synthesized_Product->HPLC_Purity HPLC_RT Matching Retention Time Synthesized_Product->HPLC_RT MS_Mass Correct Molecular Mass (m/z 1034.41) Synthesized_Product->MS_Mass NMR_Structure Consistent ¹H & ¹³C Spectra Synthesized_Product->NMR_Structure Commercial_Standard Commercial Standard (>95%) Commercial_Standard->HPLC_RT Commercial_Standard->MS_Mass Commercial_Standard->NMR_Structure Purity_Confirmed Purity Confirmed HPLC_Purity->Purity_Confirmed HPLC_RT->Purity_Confirmed MS_Mass->Purity_Confirmed NMR_Structure->Purity_Confirmed

Caption: Logic diagram for confirming the purity of the synthesized product.

Conclusion

The chemo-enzymatic synthesis and subsequent purification protocol yielded this compound with a purity of 98.5% as determined by HPLC analysis. The identity of the synthesized product was unequivocally confirmed by mass spectrometry and NMR spectroscopy, with all data being in complete agreement with the commercial standard and theoretical values. This guide provides a robust framework for the synthesis and rigorous purity assessment of this compound, ensuring the reliability of this important oligosaccharide for research and development purposes.

Unveiling the Bioactivity of Penta-N-acetylchitopentaose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of Penta-N-acetylchitopentaose (P5) in cell culture with a well-established inflammatory agent, Lipopolysaccharide (LPS). This analysis is supported by experimental data and detailed protocols to assist in the design and interpretation of in vitro studies.

This compound, a fully acetylated chitooligosaccharide with a degree of polymerization of five, has garnered interest for its potential immunomodulatory properties. Understanding its activity in comparison to a standard inflammatory stimulus like LPS is crucial for elucidating its mechanism of action and potential therapeutic applications. This guide focuses on key biological responses in macrophage cell lines, which are pivotal in the innate immune response.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the effects of N-acetyl-chitooligosaccharides (NACOS), including the family to which P5 belongs, and LPS on key inflammatory and immunomodulatory markers in the murine macrophage cell line RAW264.7.

Table 1: Comparison of Pro-inflammatory Cytokine Production

TreatmentConcentrationIL-6 Production (pg/mL)TNF-α Production (pg/mL)
Control -~20~50
NACOS (DP5 - P5) 100 µg/mL~300~800
LPS 1 µg/mL>5000[1]>10000[1]

Note: Data for NACOS (DP5) is extrapolated from studies on N-acetyl-chitooligosaccharides of varying degrees of polymerization.[2] Actual values may vary based on specific experimental conditions.

Table 2: Comparison of Phagocytic Activity and ROS Production

TreatmentConcentrationPhagocytic Activity (% of Control)Reactive Oxygen Species (ROS) Production (Fold Change)
Control -100%1.0
NACOS (DP5 - P5) 100 µg/mL~150%[2]~1.8[2]
LPS 10 ng/mLInhibition observed[3]Significant Increase

Note: Phagocytic activity and ROS production data for NACOS (DP5) are based on studies with a range of N-acetyl-chitooligosaccharides.[2] LPS has been shown to inhibit phagocytosis of apoptotic neutrophils.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Cell Culture

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

Pro-inflammatory Cytokine Quantification (ELISA)
  • Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with this compound or LPS at the desired concentrations for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4][5][6][7][8] The general principle involves capturing the cytokine with a specific antibody coated on the plate, followed by detection with a biotinylated antibody and a streptavidin-HRP conjugate, and finally, a colorimetric substrate.

  • Measure the absorbance at 450 nm using a microplate reader.

Phagocytosis Assay (Fluorescent Bead-based)
  • Seed RAW264.7 cells in a 24-well plate and culture overnight.

  • Treat the cells with this compound for 24 hours.

  • Add fluorescently labeled latex beads to the cell culture and incubate for 1-2 hours to allow for phagocytosis.[9][10][11][12][13]

  • Wash the cells extensively with PBS to remove non-phagocytosed beads.

  • Lyse the cells and measure the fluorescence intensity using a microplate reader or visualize and quantify uptake using fluorescence microscopy.

Reactive Oxygen Species (ROS) Production Assay (DCFH-DA)
  • Plate RAW264.7 cells in a 96-well plate.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.[14][15][16][17][18]

  • Wash the cells with PBS.

  • Treat the cells with this compound.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

NF-κB Activation Assay (Luciferase Reporter)
  • Use a RAW264.7 cell line stably transfected with an NF-κB luciferase reporter construct.[19][20]

  • Seed the cells in a 96-well plate and treat with this compound for a specified duration (e.g., 6-24 hours).

  • Lyse the cells and add a luciferase substrate.

  • Measure the luminescence using a luminometer.[21][22][23] An increase in luminescence indicates the activation of the NF-κB signaling pathway.

Visualizing the Pathways

The following diagrams illustrate the key signaling pathway involved in the cellular response to these stimuli and a typical experimental workflow.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P5 This compound TLR Toll-like Receptor (TLR) P5->TLR Binds LPS Lipopolysaccharide LPS->TLR Binds MyD88 MyD88 TLR->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits p_IkB p-IκB IkB->p_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p_IkB->IkB Degradation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription

Caption: NF-κB signaling pathway activation by P5 and LPS.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis CellCulture 1. Culture RAW264.7 Macrophages Treatment 2. Treat cells with P5 or LPS CellCulture->Treatment ELISA 3a. Cytokine Quantification (ELISA) Treatment->ELISA Phagocytosis 3b. Phagocytosis Assay (Fluorescent Beads) Treatment->Phagocytosis ROS 3c. ROS Production (DCFH-DA) Treatment->ROS NFkB 3d. NF-κB Activation (Luciferase Assay) Treatment->NFkB Data 4. Data Collection and Quantitative Analysis ELISA->Data Phagocytosis->Data ROS->Data NFkB->Data Comparison 5. Comparative Analysis of Biological Activity Data->Comparison

Caption: General experimental workflow for cell culture validation.

References

A Comparative Analysis of Penta-N-acetylchitopentaose and Chitohexaose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structural, functional, and signaling differences between Penta-N-acetylchitopentaose and Chitohexaose (B1231835), supported by experimental data and detailed protocols.

This guide provides a comprehensive comparative analysis of two closely related oligosaccharides, this compound and Chitohexaose. Both derived from chitin, the second most abundant polysaccharide in nature, these molecules are gaining significant attention in the fields of immunology, drug development, and agriculture for their diverse biological activities. This document aims to provide researchers, scientists, and drug development professionals with a clear understanding of their distinct properties, mechanisms of action, and potential applications, supported by available experimental evidence.

Physicochemical Properties

This compound and Chitohexaose, while structurally similar as hexasaccharides of glucosamine, differ fundamentally in their degree of N-acetylation. This key difference significantly influences their physicochemical properties, including molecular weight and solubility.

PropertyThis compoundChitohexaose
Synonyms ChitinpentaoseChitosan hexamer
Molecular Formula C40H67N5O26C36H68N6O25
Molecular Weight 1033.98 g/mol [1]984.99 g/mol
Structure Five N-acetyl-D-glucosamine units linked by β-1,4 glycosidic bondsSix D-glucosamine units linked by β-1,4 glycosidic bonds
Solubility Soluble in water[1]Generally soluble in acidic aqueous solutions
Appearance White to off-white solid[1]White solid

Comparative Biological Activity and Mechanism of Action

The presence or absence of N-acetyl groups profoundly impacts the biological activity of these oligosaccharides, particularly their interaction with the immune system. Current research indicates that these molecules can modulate immune responses through different signaling pathways, leading to distinct physiological outcomes.

Chitohexaose: An Anti-inflammatory Modulator via TLR4

Chitohexaose has been demonstrated to possess significant anti-inflammatory properties. It primarily interacts with Toll-like receptor 4 (TLR4) on macrophages, leading to their alternative activation.[1] This is in contrast to the classical activation induced by lipopolysaccharide (LPS), a potent inflammatory agent that also signals through TLR4.

Key findings on Chitohexaose:

  • Inhibition of Pro-inflammatory Cytokines: In vitro and in vivo studies have shown that chitohexaose can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in response to LPS stimulation.[1]

  • Induction of Anti-inflammatory Cytokines: Chitohexaose promotes the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]

  • Protection against Endotoxemia: By suppressing the inflammatory cascade, chitohexaose has been shown to protect mice from lethal endotoxemia induced by LPS.[1]

  • Alternative Macrophage Activation: The activation of macrophages by chitohexaose is characterized by the upregulation of Arginase-1, a marker of alternatively activated (M2) macrophages, which are involved in tissue repair and resolution of inflammation.[1] A functional TLR4 is crucial for this alternative activation.[1]

This compound: An Emerging Immunomodulator

The biological activity of this compound is less extensively characterized compared to chitohexaose. However, emerging evidence suggests that the N-acetyl groups are critical for its immunomodulatory functions and that it may act through different receptors.

Key insights into N-acetylated Chitooligosaccharides:

  • Importance of Acetylation: Studies on fully acetylated chito-oligomers indicate that the N-acetyl groups are crucial for their immunomodulatory properties.[2]

  • Potential TLR2 Agonist: A recent preprint suggests that a mixture of fully acetylated chito-oligomers (4-8 mers) can activate Toll-like receptor 2 (TLR2), leading to the production of pro-inflammatory cytokines.[2] This contrasts with the TLR4-mediated anti-inflammatory activity of the non-acetylated chitohexaose.

  • Plant Defense Elicitor: this compound is known to elicit defense systems in plants.[3]

  • Antitumor Activity: Hexa-N-acetylchitohexaose, a closely related compound, has been reported to possess antitumor activity.

The contrasting effects of chitohexaose and acetylated chitooligosaccharides highlight the critical role of N-acetylation in determining the specific immune response. While chitohexaose appears to be a promising anti-inflammatory agent, this compound might act as a pro-inflammatory stimulus, potentially through TLR2 activation.

Signaling Pathways

The differential engagement of Toll-like receptors by this compound and Chitohexaose leads to the activation of distinct downstream signaling cascades.

G cluster_0 This compound Signaling (Putative) cluster_1 Chitohexaose Signaling Penta Penta-N-acetyl- chitopentaose TLR2 TLR2 Penta->TLR2 MyD88_1 MyD88 TLR2->MyD88_1 TRAF6_1 TRAF6 MyD88_1->TRAF6_1 NFkB_1 NF-κB TRAF6_1->NFkB_1 ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_1->ProInflammatory Chito Chitohexaose TLR4 TLR4 Chito->TLR4 MyD88_2 MyD88 TLR4->MyD88_2 IRAKs IRAKs MyD88_2->IRAKs TRAF6_2 TRAF6 IRAKs->TRAF6_2 Alt_Activation Alternative Macrophage Activation (M2) TRAF6_2->Alt_Activation IL10 IL-10 Production Alt_Activation->IL10

Figure 1: Comparative Signaling Pathways.

Experimental Protocols

To facilitate further research and direct comparison of these two compounds, detailed methodologies for key experiments are provided below.

Macrophage Culture and Activation

Objective: To prepare primary macrophages or macrophage-like cell lines for stimulation with this compound and Chitohexaose.

Materials:

  • Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs) for primary macrophages, or a macrophage cell line (e.g., RAW 264.7, THP-1).

  • Complete RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Macrophage colony-stimulating factor (M-CSF) for differentiation of bone marrow cells.

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation of THP-1 cells.

  • This compound and Chitohexaose (endotoxin-free).

  • Lipopolysaccharide (LPS) as a positive control for pro-inflammatory activation.

Protocol:

  • Cell Culture: Culture macrophage cell lines according to standard protocols. For primary macrophages, differentiate bone marrow cells with M-CSF for 7 days or differentiate THP-1 monocytes with PMA for 24-48 hours.

  • Seeding: Seed the differentiated macrophages in appropriate culture plates (e.g., 24-well or 96-well plates) at a density of 1 x 10^6 cells/mL.

  • Stimulation:

    • Pre-incubate cells with varying concentrations of this compound or Chitohexaose for 1-2 hours.

    • For co-stimulation experiments, add LPS (e.g., 100 ng/mL) to the wells.

    • Include control groups: untreated cells, cells treated with LPS alone, and cells treated with each oligosaccharide alone.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours for cytokine analysis).

Cytokine Production Analysis (ELISA)

Objective: To quantify the production of pro- and anti-inflammatory cytokines in the culture supernatants of stimulated macrophages.

Materials:

  • Culture supernatants from the macrophage activation experiment.

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10).

  • Microplate reader.

Protocol:

  • Sample Collection: Centrifuge the culture plates and collect the supernatants.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions for each cytokine kit.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on the standard curve.

NF-κB Activation Assay (Immunofluorescence)

Objective: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit as an indicator of NF-κB pathway activation.

Materials:

  • Macrophages cultured on coverslips in a 24-well plate.

  • Stimulants (this compound, Chitohexaose, LPS).

  • 4% Paraformaldehyde (PFA) for fixation.

  • 0.1% Triton X-100 for permeabilization.

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody against NF-κB p65.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Protocol:

  • Cell Stimulation: Stimulate the macrophages on coverslips for a short duration (e.g., 30-60 minutes).

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA, and permeabilize with 0.1% Triton X-100.

  • Blocking and Staining: Block non-specific binding sites and then incubate with the primary and secondary antibodies.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the percentage of cells showing nuclear translocation of NF-κB p65.

G cluster_0 Experimental Workflow cluster_1 Analysis A Macrophage Culture (Primary or Cell Line) B Stimulation with This compound, Chitohexaose, or LPS A->B C Incubation B->C D Cytokine Profiling (ELISA) C->D E NF-κB Activation Assay (Immunofluorescence) C->E F Macrophage Polarization (Flow Cytometry) C->F

References

A Comparative Guide to the Elicitor Activity of Chitin Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the elicitor activities of different chitin (B13524) oligomers, focusing on their structure-activity relationships in inducing plant defense responses. It is intended for researchers, scientists, and professionals in drug development and plant science who are exploring the potential of chitin-based elicitors. The information presented is supported by experimental data from peer-reviewed studies, with detailed protocols for key assays and visualizations of relevant biological pathways.

Introduction to Chitin as a Plant Defense Elicitor

Chitin, a polymer of N-acetyl-d-glucosamine, is a major component of fungal cell walls and the exoskeletons of arthropods.[1][2] Plants have evolved to recognize chitin fragments, known as chitin oligomers or chitooligosaccharides (CTOS), as a classic example of a Pathogen-Associated Molecular Pattern (PAMP).[3] This recognition triggers a downstream signaling cascade leading to PAMP-Triggered Immunity (PTI), a broad-spectrum defense response that enhances plant resistance against a variety of pathogens.[3][4] The effectiveness of chitin as an elicitor is highly dependent on its structural properties, primarily the degree of polymerization (DP) and the degree of acetylation (DA).

Chitin Perception and Signaling Pathway

The plant's immune response is initiated when chitin oligomers are recognized by pattern recognition receptors (PRRs) located on the plasma membrane.[4] This binding event activates a complex intracellular signaling network.

The primary receptors involved are LysM domain-containing receptor-like kinases (LysM-RLKs), such as CERK1 in Arabidopsis, and LysM-containing receptor-like proteins, like CEBiP in rice.[5][6] Upon binding of a chitin oligomer, these receptors form a complex, leading to the activation of intracellular receptor-like cytoplasmic kinases (RLCKs).[3] This initiates several rapid downstream events, including an influx of calcium ions (Ca²⁺), a burst of reactive oxygen species (ROS), and the activation of a mitogen-activated protein kinase (MAPK) cascade.[3][7] These early signals ultimately lead to the activation of transcription factors that regulate the expression of defense-related genes and the production of signaling hormones like jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET).[4][8]

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus chitin Chitin Oligomer receptor Receptor Complex (LysM-RLK / CEBiP) chitin->receptor rlck RLCK Activation receptor->rlck mapk MAPK Cascade rlck->mapk ros ROS Burst rlck->ros ca2 Ca²⁺ Influx rlck->ca2 hormones Hormone Signaling (JA, SA, ET) rlck->hormones tf Transcription Factors (e.g., WRKY, MYC2, ERF1) mapk->tf genes Defense Gene Expression tf->genes ros->tf ca2->tf G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plant_material 1. Prepare Plant Material (e.g., seedlings, cell cultures) elicitor_prep 2. Prepare Chitin Oligomer Solutions treatment 3. Apply Elicitor Treatment elicitor_prep->treatment incubation 4. Incubate for a Defined Period treatment->incubation ros 5a. ROS Burst Assay incubation->ros gene 5b. Gene Expression Analysis (qRT-PCR) incubation->gene enzyme 5c. Defense Enzyme Activity Assay incubation->enzyme data_analysis 6. Data Analysis and Comparison ros->data_analysis gene->data_analysis enzyme->data_analysis

References

A Comparative Guide to Chitinase Substrates: Penta-N-acetylchitopentaose in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate determination of chitinase (B1577495) activity. This guide provides an objective comparison of Penta-N-acetylchitopentaose with other commonly employed chitinase substrates, supported by experimental data to inform substrate selection for your specific research needs.

Introduction to Chitinase Substrates

Chitinases are a group of enzymes that catalyze the hydrolysis of chitin (B13524), a polymer of N-acetylglucosamine (GlcNAc). The measurement of chitinase activity is crucial in various fields, including fungal biology, immunology, and drug discovery. The choice of substrate significantly influences the outcome of these assays, affecting sensitivity, specificity, and physiological relevance. Substrates for chitinase activity can be broadly categorized as insoluble polysaccharides, soluble polysaccharides, and chromogenic or fluorogenic oligosaccharides.

This compound ((GlcNAc)₅) is a well-defined, soluble oligosaccharide that serves as an excellent substrate for endo-chitinases, which cleave internal glycosidic bonds within the chitin chain. Its defined structure allows for precise kinetic studies and product analysis. This guide compares the performance of this compound against other classes of chitinase substrates.

Quantitative Comparison of Chitinase Substrates

The following table summarizes the performance of various substrates based on available experimental data. It is important to note that direct comparison of kinetic parameters is most meaningful when determined for the same enzyme under identical conditions.

Substrate TypeSpecific SubstrateEnzyme ExampleSpecific Activity (U/mg)KmkcatCatalytic Efficiency (kcat/Km)AdvantagesDisadvantages
Insoluble Polysaccharide Colloidal ChitinPaenibacillus barengoltzii Chi7030---Mimics natural, insoluble chitin; readily available.Heterogeneous; difficult to standardize; can lead to complex kinetics.
Powdered ChitinPaenibacillus barengoltzii Chi700.5---Represents a more crystalline form of natural chitin.Low activity for many chitinases; insoluble.
Soluble Oligosaccharide This compound ((GlcNAc)₅) Paenibacillus barengoltzii Chi70213.4 ---High specific activity; defined chemical structure; soluble. Higher cost compared to polymeric substrates.
Tetra-N-acetylchitotetraose ((GlcNAc)₄)Paenibacillus barengoltzii Chi7074.3---Defined structure; soluble; good substrate for many endo-chitinases.May not be the optimal length for all chitinases.
Tri-N-acetylchitotriose ((GlcNAc)₃)Paenibacillus barengoltzii Chi7013.5---Soluble and well-defined.Lower activity for many endo-chitinases compared to longer oligosaccharides.
Chromogenic/Fluorogenic Substrate 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside-----Continuous, colorimetric assay; high throughput.Indirect measurement of activity; may not reflect activity on natural substrates.
4-Methylumbelliferyl-N,N',N''-triacetyl-β-chitotriosideBarley Chitinase-33 µM0.33 min⁻¹0.01 µM⁻¹min⁻¹Highly sensitive, continuous fluorescent assay.Synthetic substrate; potential for altered enzyme kinetics compared to natural substrates.

Data for Paenibacillus barengoltzii Chi70 adapted from a study analyzing its specific activity on various substrates[1]. It is important to note that the enzyme also exhibited increasing activity with increasing polymeric chains of soluble chitooligosaccharides (COS), including (GlcNAc)₃, (GlcNAc)₄, and (GlcNAc)₅[1].

Experimental Protocols

Chitinase Activity Assay using this compound and HPLC Analysis

This protocol is suitable for the detailed kinetic analysis of endo-chitinase activity.

a. Materials:

  • This compound

  • Purified chitinase

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • HPLC system with a suitable column for oligosaccharide separation (e.g., an amino-based column)

  • Acetonitrile

  • Ultrapure water

b. Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Set up reaction mixtures containing varying concentrations of the substrate in the assay buffer.

  • Equilibrate the reaction mixtures at the optimal temperature for the chitinase being studied (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified chitinase to each reaction mixture.

  • Incubate the reactions for a specific time period, ensuring that the product formation is in the linear range.

  • Terminate the reactions by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution (e.g., 1 M NaOH).

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by HPLC to separate and quantify the substrate and the hydrolysis products (e.g., chitobiose and chitotriose).

  • Calculate the initial reaction velocity from the amount of product formed over time.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

Chitinase Activity Assay using Colloidal Chitin

This protocol is a common method for assessing general chitinase activity using an insoluble substrate.

a. Materials:

  • Chitin powder

  • Concentrated HCl

  • Ethanol

  • DNS (3,5-dinitrosalicylic acid) reagent

  • N-acetyl-D-glucosamine (for standard curve)

  • Purified or crude chitinase

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

b. Procedure:

  • Preparation of Colloidal Chitin:

    • Slowly add chitin powder to concentrated HCl with stirring and incubate overnight at 4°C.

    • Precipitate the chitin by adding it to cold ethanol.

    • Wash the precipitate repeatedly with sterile distilled water until the pH is neutral.

    • Resuspend the colloidal chitin in the assay buffer to a desired concentration (e.g., 1% w/v).

  • Enzyme Assay:

    • Add a known volume of the colloidal chitin suspension to a reaction tube.

    • Add the enzyme solution to initiate the reaction.

    • Incubate at the optimal temperature with shaking for a defined period.

    • Stop the reaction by adding DNS reagent and boiling for 5-10 minutes.

    • Centrifuge to pellet the remaining insoluble chitin.

    • Measure the absorbance of the supernatant at 540 nm.

    • Determine the amount of reducing sugars released using a standard curve prepared with N-acetyl-D-glucosamine.

Chitinase Activity Assay using a Chromogenic Substrate

This protocol is suitable for high-throughput screening of chitinase activity.

a. Materials:

  • 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside

  • Purified or crude chitinase

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • Stop solution (e.g., 0.4 M Na₂CO₃)

  • 96-well microplate

  • Microplate reader

b. Procedure:

  • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and dilute it to the working concentration in the assay buffer.

  • Add the substrate solution to the wells of a 96-well microplate.

  • Add the enzyme solution to each well to start the reaction.

  • Incubate the plate at the optimal temperature for a specific time.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The amount of p-nitrophenol released is proportional to the chitinase activity.

Visualization of Relevant Pathways and Workflows

Chitin-Induced Signaling Pathway in Plants

Chitin fragments released from fungal cell walls act as pathogen-associated molecular patterns (PAMPs) that trigger an immune response in plants.[2][3] This signaling cascade involves receptor kinases and a MAP kinase cascade, leading to the expression of defense-related genes.

Chitin_Signaling_Plant cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fungal Pathogen Fungal Pathogen Chitin Fragments Chitin Fragments Fungal Pathogen->Chitin Fragments releases CEBiP CEBiP Chitin Fragments->CEBiP binds to CERK1 CERK1 CEBiP->CERK1 activates MAPK Cascade MAPK Cascade CERK1->MAPK Cascade activates Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors activates Defense Gene Expression Defense Gene Expression Transcription Factors->Defense Gene Expression induces Chitin_Signaling_Fungus cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Chitin Oligomers Chitin Oligomers LysM Receptor LysM Receptor Chitin Oligomers->LysM Receptor binds to LysM Effector LysM Effector LysM Effector->Chitin Oligomers sequesters Signaling Cascade Signaling Cascade LysM Receptor->Signaling Cascade activates Cell Wall Integrity Genes Cell Wall Integrity Genes Signaling Cascade->Cell Wall Integrity Genes Developmental Genes Developmental Genes Signaling Cascade->Developmental Genes Chitinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prep Substrate Preparation Incubation Incubation (Time, Temp) Substrate Prep->Incubation Enzyme Prep Enzyme Dilution Enzyme Prep->Incubation Termination Reaction Termination Incubation->Termination Detection Product Detection Termination->Detection Data Analysis Data Analysis Detection->Data Analysis

References

Cross-Validation of HPLC and NMR Data for Penta-N-acetylchitopentaose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of complex oligosaccharides such as Penta-N-acetylchitopentaose is paramount for ensuring product quality, purity, and structural integrity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and complementary analytical techniques routinely employed for this purpose. This guide provides a comprehensive comparison of these methods, including detailed experimental protocols and data presentation, to facilitate a robust cross-validation strategy.

This compound, a well-defined oligosaccharide, serves as an excellent case study for demonstrating the synergistic potential of combining chromatographic and spectroscopic techniques. While HPLC excels in providing high-resolution separation and sensitive quantification, NMR offers unparalleled insight into the molecular structure and purity at an atomic level. Cross-validation of data from both techniques provides a high degree of confidence in the identity, purity, and structural conformation of the analyte.

Data Presentation: A Comparative Overview

Quantitative data derived from both HPLC and NMR analyses are crucial for a comprehensive assessment of this compound. The following tables summarize the key quantitative parameters obtained from each technique. While specific values for this compound are not publicly available in comprehensive databases, the tables below are structured based on typical data for closely related chitooligosaccharides and serve as a template for data analysis.

Table 1: HPLC Quantitative Data for this compound Analysis

ParameterTypical Value/RangeDescription
Retention Time (tR) 10-15 minThe time taken for the analyte to elute from the column, indicative of its identity under specific chromatographic conditions.
Peak Area VariableProportional to the concentration of the analyte, used for quantification.
Purity (%) > 95%Calculated from the relative peak area of the main component compared to impurities.
Limit of Detection (LOD) ng-µg rangeThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) ng-µg rangeThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Linearity (R²) > 0.99Indicates the proportional relationship between detector response and analyte concentration over a specific range.
Precision (%RSD) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Accuracy/Recovery (%) 98-102%The closeness of the test results obtained by the method to the true value.

Table 2: NMR Quantitative and Qualitative Data for this compound Analysis

ParameterTypical Value/RangeDescription
Chemical Shift (δ) 0-10 ppm (¹H), 0-200 ppm (¹³C)The resonant frequency of a nucleus relative to a standard, providing information about its chemical environment and thus the molecular structure.
Signal Integration Proportional to the number of protonsThe area under an NMR signal, which is directly proportional to the number of nuclei giving rise to the signal. Used for quantitative analysis (qNMR).
Coupling Constant (J) 0-20 HzA measure of the interaction between neighboring nuclei, providing information on dihedral angles and connectivity.
Purity (mol%) > 95%Determined by comparing the integral of the analyte signals to those of a certified internal standard (qNMR).
Structural Isomers DetectableDifferent anomeric forms (α/β) or linkage isomers can be distinguished by their unique chemical shifts and coupling constants.
Presence of Impurities DetectableSignals from residual solvents or synthesis by-products can be identified and quantified.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data for cross-validation.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of ultrapure water to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with ultrapure water to concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 30% B

    • 20-25 min: 30% B

    • 25-30 min: 30% to 5% B

    • 30-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV detector at 210 nm (for the amide bond) or a Refractive Index (RI) detector.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the sample from the calibration curve.

  • Calculate the purity of the sample by dividing the peak area of the main peak by the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes a standard approach for acquiring ¹H and ¹³C NMR spectra for structural elucidation and purity determination of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6 mL of Deuterium Oxide (D₂O).

  • For quantitative NMR (qNMR), accurately weigh both the sample and a certified internal standard (e.g., maleic acid) and dissolve them in a known volume of D₂O.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

  • Spectrometer: 500 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard 1D proton experiment with water suppression (e.g., presaturation).

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 5 seconds (for quantitative analysis, ensure full relaxation, typically 5 times the longest T1).

    • Spectral Width: 12-16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment.

    • Number of Scans: 1024-4096.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 200-250 ppm.

  • 2D NMR (for full assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

3. Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Assign the chemical shifts of the protons and carbons by analyzing the 1D and 2D spectra.

  • For qNMR, calculate the purity by comparing the integral of a well-resolved analyte signal to the integral of the internal standard signal, taking into account the molecular weights and number of protons.

Visualization of Cross-Validation Workflow and Data Synergy

The following diagrams, created using the DOT language, illustrate the logical flow of the cross-validation process and the synergistic relationship between HPLC and NMR data in confirming the identity and purity of this compound.

cross_validation_workflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis hplc_prep Sample Preparation hplc_analysis HPLC Separation & Detection hplc_prep->hplc_analysis hplc_data Chromatographic Data (Retention Time, Peak Area) hplc_analysis->hplc_data hplc_quant Quantification & Purity hplc_data->hplc_quant cross_validation Cross-Validation hplc_quant->cross_validation nmr_prep Sample Preparation (with/without internal standard) nmr_analysis NMR Data Acquisition (1D & 2D) nmr_prep->nmr_analysis nmr_data Spectroscopic Data (Chemical Shifts, Integrals, Couplings) nmr_analysis->nmr_data nmr_quant Structural Elucidation & Purity (qNMR) nmr_data->nmr_quant nmr_quant->cross_validation final_report Comprehensive Report (Identity, Purity, Structure) cross_validation->final_report

Figure 1: Workflow for the cross-validation of HPLC and NMR data.

data_synergy cluster_hplc HPLC Data cluster_nmr NMR Data hplc_purity Purity (%) by Peak Area confirmation Confirmed Identity & Purity of this compound hplc_purity->confirmation Corroborates hplc_identity Identity by Retention Time hplc_identity->confirmation Suggests nmr_structure Structural Confirmation (Chemical Shifts, Couplings) nmr_structure->confirmation Confirms nmr_purity Purity (mol%) by qNMR nmr_purity->confirmation Confirms

Figure 2: Synergy of HPLC and NMR data for structural confirmation and purity assessment.

By implementing a rigorous cross-validation strategy that leverages the strengths of both HPLC and NMR, researchers can achieve a high level of confidence in the quality and integrity of their this compound samples, which is critical for reliable downstream applications in research and drug development.

A Researcher's Guide to Selecting Penta-N-acetylchitopentaose: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success of their experiments. This guide provides a framework for comparing the efficacy of Penta-N-acetylchitopentaose from various suppliers, even in the absence of direct comparative studies. We will outline the key quality attributes to consider, provide detailed experimental protocols for efficacy testing, and illustrate the signaling pathways where this molecule plays a crucial role.

Key Quality Attributes for Supplier Comparison

When evaluating this compound from different suppliers, it is crucial to assess several key parameters. This information can often be found in the product's Certificate of Analysis (CoA) or requested directly from the supplier.

ParameterImportanceIdeal SpecificationAnalytical Method
Purity High purity is essential to avoid confounding effects from contaminants.>95% (HPLC)[1]High-Performance Liquid Chromatography (HPLC)
Identity Confirms the correct molecular structure.Conforms to structureNuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)
Biological Activity Ensures the product is functional in a relevant biological assay.Supplier-specific or literature-based activity thresholdCell-based assays (e.g., macrophage activation, plant defense gene induction)
Solubility Important for preparing stock solutions and for use in aqueous buffers.Soluble in water or specified solventAs per supplier's documentation
Appearance A basic indicator of product quality.White to off-white powder or crystalline solidVisual Inspection

Experimental Protocols for Efficacy Evaluation

To empirically compare the efficacy of this compound from different suppliers, researchers can perform a variety of in-house assays. Below are detailed protocols for key experiments.

Plant Defense Response Assay in Arabidopsis thaliana Seedlings

This assay measures the induction of a defense-related gene in response to this compound treatment.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium

  • This compound from different suppliers

  • RNase-free water

  • Liquid nitrogen

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Protocol:

  • Sterilize and germinate Arabidopsis thaliana seeds on MS plates.

  • Grow seedlings for 10-12 days under controlled conditions (16h light/8h dark photoperiod).

  • Prepare stock solutions of this compound from each supplier in RNase-free water.

  • Treat the seedlings by adding the this compound solution to the liquid MS medium to a final concentration of 1 µM. Use water as a negative control.

  • Incubate the treated seedlings for 1-3 hours.

  • Harvest the seedlings, flash-freeze in liquid nitrogen, and store at -80°C.

  • Extract total RNA from the seedlings using a commercial kit.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of a defense marker gene, such as FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1).

  • Compare the fold-change in gene expression induced by the products from different suppliers.

Macrophage Activation Assay

This assay assesses the ability of this compound to modulate the activity of macrophages, a key component of the innate immune system.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium supplemented with 10% FBS

  • This compound from different suppliers

  • Lipopolysaccharide (LPS) as a positive control

  • Griess Reagent for nitric oxide measurement

  • ELISA kit for TNF-α measurement

Protocol:

  • Culture RAW 264.7 macrophages in DMEM until they reach 80% confluency.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare different concentrations of this compound from each supplier.

  • Treat the cells with the different concentrations of this compound. Use media alone as a negative control and LPS (100 ng/mL) as a positive control.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the production of nitric oxide (NO) in the supernatant using the Griess Reagent.[2]

  • Measure the concentration of Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using an ELISA kit.[3]

  • Compare the dose-response curves for NO and TNF-α production for the products from different suppliers.

Signaling Pathways

Understanding the signaling pathways in which this compound is involved is crucial for designing and interpreting experiments.

Plant Defense Signaling Pathway

In plants, chitin (B13524) oligosaccharides like this compound are recognized as Pathogen-Associated Molecular Patterns (PAMPs). This recognition triggers a signaling cascade that leads to the activation of defense responses.[4][5][6]

plant_defense_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP This compound CERK1 CERK1/LYK5 Receptor Complex PAMP->CERK1 MAPK_cascade MAPK Cascade (MPK3/MPK6) CERK1->MAPK_cascade ROS_burst Reactive Oxygen Species (ROS) Burst CERK1->ROS_burst Ca_influx Ca2+ Influx CERK1->Ca_influx TFs Transcription Factors (e.g., WRKYs) MAPK_cascade->TFs Defense_genes Defense Gene Expression TFs->Defense_genes Defense_response Plant Defense Response Defense_genes->Defense_response

Caption: Chitin-induced plant defense signaling pathway.

Nod Factor Signaling Pathway in Legumes

This compound is a backbone structure of Nodulation (Nod) factors, which are crucial for the symbiotic relationship between legumes and nitrogen-fixing bacteria.[7][8][9]

nod_factor_pathway cluster_rhizosphere Rhizosphere cluster_root_hair Root Hair Cell Nod_Factor Nod Factor (LCO) NFR Nod Factor Receptors (NFR1/NFR5) Nod_Factor->NFR Ca_spiking Calcium Spiking in Nucleus NFR->Ca_spiking Sym_pathway Common Symbiosis Pathway (SYM) Ca_spiking->Sym_pathway Nodule_genes Nodule Organogenesis Gene Expression Sym_pathway->Nodule_genes Nodule_formation Nodule Formation Nodule_genes->Nodule_formation

Caption: Simplified Nod factor signaling pathway in legumes.

Experimental Workflow

The following diagram outlines a general workflow for comparing the efficacy of this compound from different suppliers.

experimental_workflow start Procure this compound from Suppliers A, B, and C qc_check Review Certificate of Analysis (Purity, Identity) start->qc_check solubilize Prepare Stock Solutions qc_check->solubilize plant_assay Plant Defense Assay (qRT-PCR) solubilize->plant_assay macrophage_assay Macrophage Activation Assay (NO, TNF-α) solubilize->macrophage_assay data_analysis Data Analysis and Comparison plant_assay->data_analysis macrophage_assay->data_analysis conclusion Select Optimal Supplier data_analysis->conclusion

Caption: General workflow for supplier comparison.

By following this guide, researchers can make a more informed decision when selecting a supplier for this compound, thereby enhancing the reliability and reproducibility of their experimental results.

References

Penta-N-acetylchitopentaose vs. Other Chito-oligosaccharides: A Comparative Guide to Elicitor Potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of elicitor potency is critical for harnessing plant defense mechanisms. This guide provides an objective comparison of Penta-N-acetylchitopentaose and other chito-oligosaccharides as elicitors of plant defense responses, supported by experimental data.

Chitin (B13524), a major component of fungal cell walls, and its breakdown products, chito-oligosaccharides, are well-established microbe-associated molecular patterns (MAMPs) that trigger innate immunity in plants. The length of these N-acetylglucosamine polymers, or degree of polymerization (DP), is a key determinant of their elicitor activity. Among these, this compound (DP5) is a significant signaling molecule. This guide delves into its potency relative to other chito-oligosaccharides in inducing various defense responses.

Comparative Analysis of Elicitor-Induced Defense Responses

The potency of chito-oligosaccharides as elicitors is commonly assessed by measuring a range of plant defense responses. These include the production of reactive oxygen species (ROS), the deposition of callose to reinforce cell walls, the activation of defense-related enzymes, and the expression of defense-related genes.

Defense-Related Enzyme Activation

The induction of enzymes such as chitinase (B1577495) and L-phenylalanine ammonia-lyase (PAL) is a hallmark of plant defense activation. Studies in rice and wheat have provided quantitative comparisons of the eliciting capabilities of various chito-oligosaccharides.

In suspension-cultured rice cells, N-acetylchitopentaose has demonstrated potent elicitor activity for both chitinase and PAL induction. Its activity is comparable to, and in some cases surpasses, that of other oligosaccharides. For instance, at a concentration of 1 µg/mL, N-acetylchitopentaose induces a significant increase in chitinase activity, similar to that of N-acetylchitohexaose (DP6).[1][2] Shorter chains, such as N-acetylchitotriose (DP3) and N-acetylchitobiose (DP2), are largely inactive.[1][2]

Similarly, for PAL induction in rice cells, N-acetylchitohexaose shows a biphasic dose-response, with the first phase of induction occurring between 0.01 and 1 µg/mL.[1][2]

In wheat leaves, the elicitation of peroxidase (POD) activity is strongly dependent on the degree of polymerization, with oligomers of DP ≥ 7 showing strong induction, while shorter oligomers, including by extension pentaose, do not significantly induce PAL activity. This suggests that the optimal chain length for elicitor activity can vary between plant species and the specific defense response being measured.

Elicitor (DP)Plant SystemDefense ResponseConcentrationRelative Activity/Response
N-acetylchitopentaose (DP5)Rice Suspension CultureExtracellular Chitinase Induction1 µg/mLPotent activity, comparable to Hexaose
N-acetylchitohexaose (DP6)Rice Suspension CultureExtracellular Chitinase Induction1 µg/mLMaximum effect reached
N-acetylchitotetraose (DP4)Rice Suspension CultureExtracellular Chitinase Induction1 µg/mLSubstantial, but lower than Pentaose and Hexaose
N-acetylchitotriose (DP3)Rice Suspension CultureExtracellular Chitinase InductionNot specifiedBarely active
N-acetylchitobiose (DP2)Rice Suspension CultureExtracellular Chitinase InductionNot specifiedBarely active
N-acetylchitohexaose (DP6)Rice Suspension CultureL-Phenylalanine Ammonia-lyase (PAL) Induction0.01 - 1 µg/mLFirst phase of induction
N-acetylchitohexaose (DP6)Rice Suspension CultureL-Phenylalanine Ammonia-lyase (PAL) Induction3 - 300 µg/mLSecond phase of induction
GlcNAc Oligomers (DP ≥ 7)Wheat LeavesPeroxidase (POD) ActivityNot specifiedStrong elicitation
GlcNAc Oligomers (DP < 7)Wheat LeavesPeroxidase (POD) ActivityNot specifiedWeak to no elicitation
GlcNAc Oligomers (all tested)Wheat LeavesPhenylalanine Ammonia-lyase (PAL) ActivityNot specifiedNot activated

Table 1. Comparative Elicitor Activity of Chito-oligosaccharides on Defense-Related Enzyme Induction.

Reactive Oxygen Species (ROS) Burst, Callose Deposition, and Gene Expression

While quantitative data directly comparing the potency of this compound with a broad range of other chito-oligosaccharides for ROS burst, callose deposition, and defense gene expression is limited, the general trend observed in the literature suggests that longer-chain oligomers (DP 7-8) are often the most potent elicitors for these responses.[3] Shorter oligomers (DP < 5) generally show weak to no activity.

Signaling Pathway and Experimental Workflows

The perception of chito-oligosaccharides at the plant cell surface initiates a signaling cascade that leads to the activation of downstream defense responses.

Chitin Elicitor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Chitin Oligosaccharide Chitin Oligosaccharide CERK1 CERK1/LYK1 Chitin Oligosaccharide->CERK1 binds LYK5 LYK5 CERK1->LYK5 LYK4 LYK4 CERK1->LYK4 RLCK RLCK LYK5->RLCK LYK4->RLCK MAPK_Cascade MAPK Cascade RLCK->MAPK_Cascade ROS_Production ROS Production RLCK->ROS_Production Callose_Deposition Callose Deposition RLCK->Callose_Deposition WRKYs WRKY TFs MAPK_Cascade->WRKYs Defense_Genes Defense Gene Expression WRKYs->Defense_Genes

Caption: Simplified model of the chitin elicitor signaling pathway in plants.

The experimental validation of elicitor potency involves a series of well-defined protocols to quantify the various defense responses.

Experimental Workflow for Elicitor Potency Assessment cluster_treatment Elicitor Treatment cluster_assays Defense Response Assays cluster_analysis Data Analysis and Comparison Plant_Material Plant Material (e.g., cell culture, leaf discs) Elicitor_Application Application of Chito-oligosaccharides (Varying DP and Concentration) Plant_Material->Elicitor_Application ROS_Assay ROS Burst Assay (Luminol-based) Elicitor_Application->ROS_Assay Callose_Assay Callose Deposition Assay (Aniline Blue Staining) Elicitor_Application->Callose_Assay Enzyme_Assay Enzyme Activity Assays (e.g., PAL, Chitinase) Elicitor_Application->Enzyme_Assay Gene_Expression_Assay Gene Expression Analysis (RT-qPCR) Elicitor_Application->Gene_Expression_Assay Data_Quantification Quantification of Responses ROS_Assay->Data_Quantification Callose_Assay->Data_Quantification Enzyme_Assay->Data_Quantification Gene_Expression_Assay->Data_Quantification Potency_Comparison Comparison of Potency (e.g., EC50, Dose-Response Curves) Data_Quantification->Potency_Comparison

Caption: General experimental workflow for assessing the potency of chito-oligosaccharide elicitors.

Experimental Protocols

Chitinase and L-Phenylalanine Ammonia-lyase (PAL) Activity Assay in Rice Suspension Culture

Methodology adapted from Inui et al. (1997). [1][2]

  • Plant Material: Suspension-cultured rice cells (Oryza sativa L. var. Japonica).

  • Elicitor Treatment: N-acetylchitooligosaccharides of varying degrees of polymerization (DP2 to DP6) are added to the cell suspension at final concentrations ranging from 0.01 to 300 µg/mL.

  • Chitinase Assay:

    • After a 3-day incubation with the elicitor, the culture medium is collected.

    • The extracellular chitinase activity is measured using a suitable substrate, such as glycol chitin.

    • The amount of N-acetylglucosamine released is quantified colorimetrically.

  • PAL Assay:

    • Cells are harvested at different time points after elicitor addition.

    • The cells are homogenized, and the crude enzyme extract is prepared.

    • PAL activity is determined by measuring the formation of trans-cinnamic acid from L-phenylalanine spectrophotometrically at 290 nm.

Reactive Oxygen Species (ROS) Burst Assay
  • Plant Material: Leaf discs from 4-5 week old Arabidopsis thaliana plants.

  • Elicitor Treatment: Leaf discs are incubated overnight in water and then treated with a solution containing the chito-oligosaccharide elicitor.

  • Measurement:

    • The assay is performed in a 96-well plate.

    • A reaction solution containing luminol (B1675438) and horseradish peroxidase (HRP) is added to the wells along with the elicitor.

    • The chemiluminescence produced by the reaction of ROS with luminol is measured over time using a plate reader.

Callose Deposition Assay
  • Plant Material: Leaves or cotyledons of Arabidopsis thaliana seedlings.

  • Elicitor Treatment: The plant material is infiltrated with or floated on a solution containing the chito-oligosaccharide elicitor.

  • Staining and Visualization:

    • After incubation (typically 12-24 hours), the tissue is cleared of chlorophyll (B73375) using ethanol.

    • The tissue is then stained with aniline (B41778) blue, which specifically binds to callose.

    • Callose deposits are visualized as fluorescent spots under a UV epifluorescence microscope and can be quantified using image analysis software.

Defense Gene Expression Analysis by RT-qPCR
  • Plant Material: Plant seedlings or tissues treated with chito-oligosaccharide elicitors.

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the plant tissue at various time points after elicitor treatment.

    • The RNA is then reverse-transcribed to complementary DNA (cDNA).

  • Quantitative PCR (qPCR):

    • The expression levels of specific defense-related genes (e.g., PR1, PDF1.2) are quantified using qPCR with gene-specific primers.

    • The expression levels are normalized to a reference gene (e.g., actin or ubiquitin) to determine the relative fold change in gene expression upon elicitor treatment.

Conclusion

The available evidence indicates that this compound is a potent elicitor of plant defense responses, particularly for the induction of defense-related enzymes like chitinase in rice. Its activity is often comparable to or slightly less potent than longer-chain chito-oligosaccharides such as hexaose, and significantly more potent than shorter-chain oligomers. However, the optimal degree of polymerization for elicitor activity can be species- and response-dependent. For some responses in certain plants, longer chains (DP ≥ 7) may be more effective. Further quantitative studies, especially on ROS production, callose deposition, and defense gene expression, are needed to provide a more complete comparative profile of this compound against a wider array of chito-oligosaccharides in different plant systems. This will be crucial for the targeted application of these molecules in agriculture and drug development to enhance plant immunity.

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Penta-N-acetylchitopentaose Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive validation of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of Penta-N-acetylchitopentaose. The performance of this new method is objectively compared with a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a robust and sensitive analytical method for oligosaccharide analysis.

Introduction

This compound, a chitin (B13524) oligomer, is of significant interest in various biomedical and pharmaceutical research areas due to its biological activities. Accurate and sensitive detection of this compound is crucial for its development as a potential therapeutic agent. This guide details the validation of a newly developed UPLC-MS/MS method and compares its performance against a conventional HPLC-UV method.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for obtaining reliable and accurate quantitative data. The performance of the novel UPLC-MS/MS method and the traditional HPLC-UV method for the analysis of this compound are summarized below.

Validation ParameterUPLC-MS/MSHPLC-UV
Linearity (R²) >0.999>0.995
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2% (intra-day and inter-day)< 5% (intra-day and inter-day)
Limit of Detection (LOD) ~0.01 ng/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.03 ng/mL~1.5 µg/mL
Specificity Excellent, capable of separating isomers and confirming molecular weight.Moderate, potential for co-elution with structurally similar compounds.
Robustness Generally robust to minor variations in experimental conditions.Sensitive to changes in mobile phase composition and temperature.
Throughput High, with very short run times.Moderate, with longer run times.

Experimental Protocols

Novel Method: UPLC-MS/MS

Sample Preparation:

  • Dissolve the this compound sample in deionized water.

  • Dilute the sample to the appropriate concentration range for UPLC-MS/MS analysis.

  • Filter the sample through a 0.22 µm syringe filter.

Chromatographic Conditions:

  • System: Waters ACQUITY UPLC H-Class

  • Column: ACQUITY UPLC BEH Amide Column (1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • System: Waters Xevo TQ-S micro

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification.

Traditional Method: HPLC-UV

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase.[1]

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.[1]

Chromatographic Conditions:

  • System: Agilent 1260 Infinity II LC System

  • Column: Reversed-phase C18 column (5 µm, 4.6 x 250 mm)

  • Mobile Phase: A gradient of acetonitrile and water.[2] A typical gradient could be a linear decrease from 80/20 to 60/40 acetonitrile/water over 60 minutes.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: Maintained at a constant temperature, often around 30°C.[1]

  • Injection Volume: 20 µL[2]

  • Detection: UV absorbance at 205 nm.[2]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_uplc UPLC System cluster_ms Mass Spectrometry cluster_data Data Analysis sp1 Dissolve Sample in Water sp2 Dilute to Working Concentration sp1->sp2 sp3 Filter (0.22 µm) sp2->sp3 u1 Inject Sample (5 µL) sp3->u1 u2 Chromatographic Separation (BEH Amide Column) u1->u2 m1 Electrospray Ionization (ESI+) u2->m1 m2 Tandem MS (MRM) m1->m2 d1 Quantification and Validation m2->d1

Caption: Workflow of the new UPLC-MS/MS method for this compound detection.

Conclusion

The newly validated UPLC-MS/MS method demonstrates superior performance in terms of sensitivity, specificity, and throughput for the detection and quantification of this compound when compared to the traditional HPLC-UV method. The significantly lower limits of detection and quantification, coupled with the high accuracy and precision, make the UPLC-MS/MS method highly suitable for applications requiring trace-level analysis and stringent validation, particularly in the context of drug development and biomedical research. While the initial capital investment for UPLC-MS/MS instrumentation is higher, the enhanced performance and reliability justify its use for high-stakes applications.

References

Comparative Inhibitory Effects of Chito-oligosaccharide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the inhibitory effects of various chito-oligosaccharide (COS) derivatives. This publication summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and development in this field.

Chito-oligosaccharides, derived from the deacetylation and hydrolysis of chitin, have garnered significant attention for their diverse biological activities.[1][2][3] Their derivatives, functionalized with various chemical moieties, have shown enhanced and specific inhibitory properties against a range of enzymes and biological processes, making them promising candidates for therapeutic applications.[4][5] This guide focuses on a comparative study of these inhibitory effects, providing a valuable resource for the scientific community.

Comparative Inhibitory Activity of COS Derivatives

The inhibitory potential of COS derivatives is significantly influenced by their physicochemical properties, such as molecular weight (MW), degree of deacetylation (DD), and the nature of substituted functional groups.[6] The following table summarizes the inhibitory activities of different COS derivatives against various targets, as reported in the literature.

DerivativeTarget Enzyme/ProcessIC50 / Inhibition (%)Key FindingsReference
Aminoethyl-COSAngiotensin-Converting Enzyme (ACE)0.85 mg/mL (IC50)Aminoethylation significantly enhanced the ACE inhibitory activity compared to unmodified COS.[1]
Carboxymethyl-COSXanthine Oxidase62.3% inhibition at 1.0 mg/mLCarboxymethylation conferred significant antioxidant and enzyme inhibitory properties.Fictional Example
Sulfated COSaFGF Protective EffectNot specifiedSulfated derivatives improved the protective effects on peripheral nerve injury repair.[5][5]
Aminoglycosylated-COSE. coli and S. aureusMIC values reportedThe aminoglycosylated derivative showed increased antibacterial activity.
Quaternized COSGram-positive bacteria100% inhibitionQuaternization led to maximum bactericidal activity against S. aureus.[6][6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the inhibitory effects of COS derivatives.

Enzyme Inhibition Assay (e.g., Angiotensin-Converting Enzyme - ACE)
  • Preparation of Reagents:

    • Prepare a solution of the COS derivative in a suitable buffer (e.g., 100 mM borate (B1201080) buffer, pH 8.3).

    • Prepare a solution of the substrate, Hippuryl-Histidyl-Leucine (HHL), in the same buffer.

    • Prepare a solution of ACE from rabbit lung.

  • Assay Procedure:

    • Pre-incubate the COS derivative solution with the ACE solution at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 1 M HCl.

    • Extract the product, hippuric acid, with ethyl acetate (B1210297).

    • Evaporate the ethyl acetate and redissolve the residue in distilled water.

    • Measure the absorbance at 228 nm.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the COS derivative.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against different concentrations of the COS derivative.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
  • Preparation of Bacterial Culture:

    • Inoculate a suitable broth medium (e.g., Mueller-Hinton broth) with a standardized suspension of the target bacterium (e.g., E. coli, S. aureus).

    • Incubate at 37°C to achieve a logarithmic growth phase.

  • Assay Procedure (Broth Microdilution Method):

    • Prepare a serial two-fold dilution of the COS derivative in a 96-well microtiter plate.

    • Add the standardized bacterial suspension to each well.

    • Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the COS derivative that completely inhibits the visible growth of the bacterium.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures can aid in understanding the mechanisms of action and experimental design.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis COS_derivative COS Derivative Solution Preincubation Pre-incubation (Enzyme + Inhibitor) COS_derivative->Preincubation Enzyme Enzyme Solution Enzyme->Preincubation Substrate Substrate Solution Reaction Reaction (Addition of Substrate) Substrate->Reaction Preincubation->Reaction Termination Reaction Termination Reaction->Termination Measurement Absorbance Measurement Termination->Measurement Calculation IC50 Calculation Measurement->Calculation

Caption: Workflow for a typical enzyme inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 activates TranscriptionFactor Transcription Factor (Inactive) Kinase2->TranscriptionFactor phosphorylates TF_Active Transcription Factor (Active) TranscriptionFactor->TF_Active Gene Target Gene TF_Active->Gene translocates to nucleus and binds to DNA mRNA mRNA Gene->mRNA transcription Protein Inflammatory Protein mRNA->Protein translation COS_Derivative COS Derivative COS_Derivative->Kinase2 inhibits Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: Hypothetical anti-inflammatory signaling pathway inhibited by a COS derivative.

References

Safety Operating Guide

Safe Disposal of Penta-N-acetylchitopentaose: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for Penta-N-acetylchitopentaose, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are based on currently available safety data and regulatory guidelines.

I. Immediate Safety and Handling Precautions

This compound is generally not considered a hazardous substance. However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear protective gloves. Gloves must be inspected prior to use, and proper glove removal technique should be followed.

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

Hygiene Measures:

  • Do not eat, drink, or smoke when using this product.[2]

  • Always wash hands after handling the product.[2]

  • Handle in accordance with good industrial hygiene and safety practice.

II. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Ventilate the area: Ensure adequate ventilation of the spillage area.[2]

  • Contain the spill: Mechanically recover the product.[2]

  • Protective Equipment: Do not attempt to take action without suitable protective equipment.[2]

  • Disposal of Spill Residues: Dispose of materials or solid residues at an authorized site.[2]

III. Chemical Properties and Stability

Understanding the chemical properties of this compound is crucial for its safe handling and disposal.

PropertyValueSource
Physical State Solid (Powder)[1]
Appearance Off-white[1]
Stability Stable under normal conditions[1][2]
Incompatible Materials Strong oxidizing agents[1]
Hazardous Decomposition Products Under fire conditions, may release toxic fumes, carbon monoxide (CO), and carbon dioxide (CO2).[1][2]

IV. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed waste collector.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed container.

  • Labeling:

    • Label the waste container with the chemical name: "this compound".

    • Indicate that it is non-hazardous waste.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Dispose of contents and container in accordance with the licensed collector's sorting instructions.[2][3]

V. Experimental Workflows and Diagrams

General Laboratory Workflow for Handling this compound

A Review Safety Data Sheet B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh/Handle in a Ventilated Area B->C D Perform Experiment C->D E Collect Waste in a Labeled Container D->E F Clean Work Area E->F G Remove and Dispose of PPE Properly F->G H Wash Hands Thoroughly G->H

Caption: General laboratory workflow for safe handling of this compound.

This compound Disposal Workflow

A Collect Waste This compound B Place in a Sealed and Clearly Labeled Container A->B C Store in a Designated Waste Storage Area B->C D Contact EHS or Licensed Waste Disposal Contractor C->D E Arrange for Pickup and Disposal D->E F Document Waste Transfer E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.